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  • Product: 1-Methyl-1-propylcyclohexane
  • CAS: 4258-93-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Methyl-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-Methyl-1-propylcyclohexane. The information is com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-Methyl-1-propylcyclohexane. The information is compiled from various scientific databases and literature sources to serve as a foundational resource for professionals in research and development. This document presents quantitative data in a structured format, details plausible experimental protocols for property determination, and includes a visualization of the structure-property relationships.

Chemical Identity
  • IUPAC Name: 1-Methyl-1-propylcyclohexane

  • Molecular Formula: C₁₀H₂₀[1][2]

  • Molecular Weight: 140.27 g/mol [1][3]

  • CAS Registry Number: 4258-93-9[1][2]

  • Canonical SMILES: CCCC1(C)CCCCC1

  • InChI Key: SSOKTUYAEOXEPO-UHFFFAOYSA-N[1]

Physical and Chemical Properties

1-Methyl-1-propylcyclohexane is a saturated cycloalkane. Its physical characteristics are influenced by its molecular structure, specifically the presence of a cyclohexane (B81311) ring with methyl and propyl substituents on the same carbon atom.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource/Comment
Boiling Point 174.4 °C (447.5 K)[2]
174.3 °C (447.45 K)[2]
Melting Point Data not availableThe melting point of cycloalkanes generally increases with molecular weight and symmetry.[4][5] As a branched cycloalkane, its melting point is likely to be low, and it may exist as a liquid at room temperature.
Density Data not availableCycloalkanes are generally less dense than water.[5] The density is expected to be in the range of other C₁₀H₂₀ cycloalkanes, such as cyclodecane (B1584694) (0.871 g/cm³).[6]
Refractive Index 1.43[7]
Solubility Insoluble in water; Soluble in nonpolar organic solvents.As a nonpolar hydrocarbon, it exhibits low solubility in polar solvents like water and high solubility in nonpolar organic solvents such as hexane, toluene, and diethyl ether.[5]

Experimental Protocols

The following sections detail generalized experimental methodologies that can be employed to determine the key physical properties of 1-Methyl-1-propylcyclohexane.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary tube method.

Materials:

  • 1-Methyl-1-propylcyclohexane sample

  • Thiele tube or other heating apparatus (e.g., oil bath with a stirrer and hot plate)

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the capillary tube to the thermometer

  • Heating oil (e.g., mineral oil)

  • Safety goggles and lab coat

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of 1-Methyl-1-propylcyclohexane into the small test tube.

  • Capillary Tube Placement: Insert a capillary tube, sealed end up, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the setup in a Thiele tube or an oil bath, making sure the rubber band is not submerged in the oil.

  • Observation: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

  • Repeat: For accuracy, repeat the measurement at least two more times and calculate the average boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume. A pycnometer (specific gravity bottle) provides a precise method for this measurement.

Materials:

  • 1-Methyl-1-propylcyclohexane sample

  • Pycnometer (e.g., 10 mL, with a stopper)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

  • Acetone and distilled water for cleaning and calibration

Procedure:

  • Pycnometer Calibration:

    • Clean the pycnometer thoroughly with distilled water and then acetone, and dry it completely.

    • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

    • Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring no air bubbles are trapped and excess water is wiped off.

    • Weigh the pycnometer filled with water and record its mass (m₂).

    • The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

  • Density Measurement of the Sample:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with 1-Methyl-1-propylcyclohexane, ensuring the temperature is controlled and recorded.

    • Weigh the pycnometer filled with the sample and record its mass (m₃).

    • The mass of the sample is (m₃ - m₁).

    • The density of 1-Methyl-1-propylcyclohexane is then calculated as (m₃ - m₁) / V.

  • Repeat: Perform the measurement multiple times to ensure precision and report the average density at the specified temperature.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point can be determined using a melting point apparatus. Since 1-Methyl-1-propylcyclohexane is expected to be a liquid at room temperature, this protocol would be applicable if it were to solidify at lower temperatures.

Materials:

  • Solidified 1-Methyl-1-propylcyclohexane sample

  • Melting point apparatus

  • Capillary tubes (open at one end)

  • Mortar and pestle (if the solid needs to be powdered)

Procedure:

  • Sample Preparation: If the solidified sample is in large crystals, gently crush it into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

    • Observe the sample through the magnifying lens.

  • Melting Point Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

  • Repeat: A pure compound should have a sharp melting point range of 1-2 °C. Repeat the measurement for accuracy.

Structure-Property Relationship Visualization

The physical properties of 1-Methyl-1-propylcyclohexane are directly related to its molecular structure. The following diagram illustrates these relationships.

StructurePropertyRelationship Structure Molecular Structure 1-Methyl-1-propylcyclohexane CyclohexaneRing Cyclohexane Ring Structure->CyclohexaneRing Contains Substituents Methyl and Propyl Groups (on the same carbon) Structure->Substituents Contains Solubility Solubility (Nonpolar) Structure->Solubility Overall nonpolar nature dictates 'like dissolves like' Density Density (< 1 g/cm³) Structure->Density Typical for hydrocarbons BoilingPoint Boiling Point (Relatively High) CyclohexaneRing->BoilingPoint Increases due to larger surface area and London forces Substituents->BoilingPoint Increases molecular weight MeltingPoint Melting Point (Relatively Low) Substituents->MeltingPoint Branching disrupts crystal lattice packing

References

Exploratory

An In-depth Technical Guide to 1-Methyl-1-propylcyclohexane (CAS Number: 4258-93-9)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Methyl-1-propylcyclohexane, a substituted cyclohexane (B81311) of interest in chemical research...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1-propylcyclohexane, a substituted cyclohexane (B81311) of interest in chemical research and potentially as a scaffold in medicinal chemistry. This document consolidates available physicochemical data, outlines general synthetic approaches based on historical literature, and discusses the broader relevance of the cyclohexane motif in drug discovery.

Physicochemical Properties

The known physical and chemical properties of 1-Methyl-1-propylcyclohexane are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₂₀[NIST WebBook][1]
Molecular Weight 140.27 g/mol [PubChem][2]
CAS Number 4258-93-9[NIST WebBook][1]
IUPAC Name 1-methyl-1-propylcyclohexane[PubChem][2]
Density 0.783 g/cm³[Chemsrc]
Boiling Point 169.3 °C at 760 mmHg[Chemsrc]
Flash Point 45.2 °C[Chemsrc]
Refractive Index 1.43[Chemsrc]
LogP 3.75690[Chemsrc]

Spectroscopic Data

Mass Spectrometry: The mass spectrum of 1-Methyl-1-propylcyclohexane exhibits characteristic fragmentation patterns. Two major fragments are observed at m/z = 125 and m/z = 97. These fragments likely correspond to the loss of a methyl group and a propyl group from the parent ion, respectively.

Infrared (IR) Spectroscopy: An IR spectrum for the closely related isomer, sec-butylcyclohexane (B1581254) (CAS 7058-01-7), is available from the NIST WebBook.[3] This spectrum would be expected to be very similar to that of 1-Methyl-1-propylcyclohexane, showing characteristic C-H stretching and bending vibrations for the cyclohexane ring and alkyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: While a specific ¹H NMR spectrum for 1-Methyl-1-propylcyclohexane was not found, data for the related compound propylcyclohexane (B167486) is available.[4] The spectrum of 1-Methyl-1-propylcyclohexane would be expected to show overlapping multiplets for the cyclohexane and propyl protons, as well as a singlet for the methyl protons.

  • ¹³C NMR: A ¹³C NMR spectrum for 1-Methyl-1-propylcyclohexane is not available in the searched databases. However, analysis of the structure suggests the presence of ten distinct carbon signals.

Synthesis and Experimental Protocols

The synthesis of 1-Methyl-1-propylcyclohexane has been described in several key historical publications. While the full-text articles containing detailed experimental procedures were not accessible for this guide, the titles and references suggest the following synthetic approaches.

General Synthetic Workflow:

The synthesis of gem-disubstituted cyclohexanes like 1-Methyl-1-propylcyclohexane typically involves the reaction of a cyclic ketone with an organometallic reagent, followed by subsequent alkylation or reduction steps. A generalized workflow is depicted below.

G Cyclohexanone Cyclohexanone Tertiary_Alcohol 1-Propylcyclohexan-1-ol Cyclohexanone->Tertiary_Alcohol Grignard Reaction Grignard_Reagent Propyl Grignard Reagent (e.g., Propylmagnesium Bromide) Grignard_Reagent->Tertiary_Alcohol Final_Product 1-Methyl-1-propylcyclohexane Tertiary_Alcohol->Final_Product Alkylation / Dehydration-Reduction Alkylation Methylating Agent (e.g., Methyl Iodide) Alkylation->Final_Product G cluster_bioisosteres Bioisosteric Replacement for: Cyclohexane Cyclohexane Moiety in Drug Candidate Properties Improved Properties Cyclohexane->Properties Metabolic_Stability Increased Metabolic Stability Properties->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Properties->Binding_Affinity Solubility Modified Solubility Properties->Solubility Phenyl_Ring Phenyl Ring Phenyl_Ring->Cyclohexane Introduces 3D character Alkyl_Chain Flexible Alkyl Chain Alkyl_Chain->Cyclohexane Reduces conformational flexibility

References

Foundational

An In-depth Technical Guide to the Synthesis of 1-Methyl-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic routes for 1-methyl-1-propylcyclohexane, a saturated hydrocarbon with applications i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 1-methyl-1-propylcyclohexane, a saturated hydrocarbon with applications in various fields of chemical research and development. This document details established synthetic methodologies, including Grignard reactions and the alkylation of cyclohexanone (B45756) derivatives. It presents quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes visualizations of reaction pathways to facilitate understanding and replication.

Introduction

1-Methyl-1-propylcyclohexane (C10H20) is a geminally disubstituted cyclohexane (B81311).[1] Its synthesis is a fundamental exercise in organic chemistry, demonstrating key carbon-carbon bond-forming reactions. The primary challenge in its synthesis lies in the controlled, sequential introduction of the methyl and propyl groups onto the same carbon atom of the cyclohexane ring. The methods described herein are standard and adaptable, providing a basis for the synthesis of related substituted cycloalkanes.

Synthetic Strategies

Two principal and effective strategies for the synthesis of 1-methyl-1-propylcyclohexane are the Grignard reaction and the alkylation of cyclohexanone enolates. Both methods involve the use of a cyclohexanone precursor.

Grignard Reaction Pathway

The Grignard reaction offers a robust method for creating tertiary alcohols, which can then be deoxygenated to the corresponding alkane. In this context, a Grignard reagent (either propylmagnesium bromide or methylmagnesium bromide) attacks the carbonyl carbon of a substituted cyclohexanone. The resulting tertiary alcohol is then reduced to yield the final product.

The overall transformation can be visualized as follows:

Grignard_Reaction_Pathway cluster_0 Route A cluster_1 Route B 1-Methylcyclohexanone 1-Methylcyclohexanone Tertiary_Alcohol_A 1-Methyl-1-propylcyclohexan-1-ol 1-Methylcyclohexanone->Tertiary_Alcohol_A 1. Propylmagnesium bromide 2. H3O+ workup Propylmagnesium_bromide Propylmagnesium_bromide Propylmagnesium_bromide->Tertiary_Alcohol_A Final_Product 1-Methyl-1-propylcyclohexane Tertiary_Alcohol_A->Final_Product Reduction (e.g., Wolff-Kishner or Clemmensen) 1-Propylcyclohexanone 1-Propylcyclohexanone Tertiary_Alcohol_B 1-Methyl-1-propylcyclohexan-1-ol 1-Propylcyclohexanone->Tertiary_Alcohol_B 1. Methylmagnesium bromide 2. H3O+ workup Methylmagnesium_bromide Methylmagnesium_bromide Methylmagnesium_bromide->Tertiary_Alcohol_B Tertiary_Alcohol_B->Final_Product Reduction (e.g., Wolff-Kishner or Clemmensen)

Caption: Grignard reaction pathways to 1-methyl-1-propylcyclohexane.

Alkylation of Cyclohexanone Enolates

This strategy involves the sequential alkylation of cyclohexanone. An enolate is first generated from cyclohexanone using a strong base, followed by reaction with an alkyl halide. This process is then repeated with the second alkyl halide. The regioselectivity of the alkylation can be a critical factor to control.[2]

The logical workflow for this synthetic approach is as follows:

Alkylation_Workflow Cyclohexanone Cyclohexanone Enolate_Formation Enolate Formation (e.g., LDA, THF, -78 °C) Cyclohexanone->Enolate_Formation First_Alkylation First Alkylation (e.g., Propyl iodide) Enolate_Formation->First_Alkylation 2-Propylcyclohexanone 2-Propylcyclohexanone First_Alkylation->2-Propylcyclohexanone Second_Enolate_Formation Enolate Formation (e.g., LDA, THF, -78 °C) 2-Propylcyclohexanone->Second_Enolate_Formation Second_Alkylation Second Alkylation (e.g., Methyl iodide) Second_Enolate_Formation->Second_Alkylation 2-Methyl-2-propylcyclohexanone 2-Methyl-2-propylcyclohexanone Second_Alkylation->2-Methyl-2-propylcyclohexanone Reduction Carbonyl Reduction (e.g., Wolff-Kishner) 2-Methyl-2-propylcyclohexanone->Reduction Final_Product 1-Methyl-1-propylcyclohexane Reduction->Final_Product

Caption: Sequential alkylation workflow for the synthesis of 1-methyl-1-propylcyclohexane.

Quantitative Data

The following table summarizes key quantitative data for the starting materials, intermediates, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
CyclohexanoneC6H10O98.14155.6
1-MethylcyclohexanoneC7H12O112.17164-166
1-PropylcyclohexanoneC9H16O140.22199-201
1-Methyl-1-propylcyclohexaneC10H20140.27174.35[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1-methyl-1-propylcyclohexane via the Grignard reaction, which is often a more direct route.

Synthesis of 1-Methyl-1-propylcyclohexan-1-ol via Grignard Reaction

Materials:

Procedure:

  • Preparation of the Grignard Reagent: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel. Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by bubble formation and a gentle reflux of the ether. If the reaction does not start, gently warm the flask. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Methylcyclohexanone: Cool the freshly prepared propylmagnesium bromide solution to 0 °C using an ice bath. Prepare a solution of 1-methylcyclohexanone in anhydrous diethyl ether. Add the 1-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Workup and Purification: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Continue adding the NH4Cl solution until the aqueous layer is clear and any magnesium salts are dissolved. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude 1-methyl-1-propylcyclohexan-1-ol. The crude product can be purified by distillation.

Reduction of 1-Methyl-1-propylcyclohexan-1-ol to 1-Methyl-1-propylcyclohexane (Wolff-Kishner Reduction of the corresponding ketone)

A two-step process is generally required to convert the tertiary alcohol to the alkane. First, the alcohol is dehydrated to an alkene, followed by hydrogenation. A more direct conversion from a ketone intermediate (2-methyl-2-propylcyclohexanone) is the Wolff-Kishner reduction.

Materials:

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 2-methyl-2-propylcyclohexanone, hydrazine hydrate, and diethylene glycol.

  • Add potassium hydroxide pellets to the mixture.

  • Heat the mixture to reflux for 1 hour.

  • Remove the condenser and allow the temperature to rise, distilling off water and excess hydrazine.

  • Replace the condenser and reflux the mixture at a higher temperature for several hours until the evolution of nitrogen ceases.

  • Cool the reaction mixture, add water, and extract with a suitable organic solvent (e.g., pentane (B18724) or ether).

  • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent. The resulting crude product can be purified by distillation to yield 1-methyl-1-propylcyclohexane.

Conclusion

The synthesis of 1-methyl-1-propylcyclohexane can be effectively achieved through well-established organic reactions. The Grignard reaction provides a reliable method for constructing the carbon skeleton, while the alkylation of cyclohexanone offers an alternative, albeit potentially more complex, route. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. The protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

Exploratory

Spectroscopic Profile of 1-Methyl-1-propylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1-propylcyclohexane, a saturated hydrocarbon with the molecula...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1-propylcyclohexane, a saturated hydrocarbon with the molecular formula C₁₀H₂₀. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with reported Mass Spectrometry (MS) fragmentation. Detailed experimental protocols for acquiring such spectra are also provided, offering a foundational resource for the analysis of this and similar non-polar organic molecules.

Predicted and Reported Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public databases, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, expected IR absorption bands, and reported mass spectrometry fragmentation patterns for 1-Methyl-1-propylcyclohexane. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Cyclohexane CH₂ (axial & equatorial)1.20 - 1.60Multiplet10H
Propyl CH₂ (α to cyclohexane)1.10 - 1.30Multiplet2H
Propyl CH₂ (β to cyclohexane)1.20 - 1.40Multiplet2H
Propyl CH₃0.85 - 0.95Triplet3H
Cyclohexane CH₃0.80 - 0.90Singlet3H

¹³C NMR (Predicted)

CarbonChemical Shift (δ, ppm)
Quaternary C (Cyclohexane)35 - 45
Cyclohexane CH₂20 - 40
Propyl CH₂ (α to cyclohexane)30 - 40
Propyl CH₂ (β to cyclohexane)15 - 25
Propyl CH₃10 - 20
Cyclohexane CH₃20 - 30
Infrared (IR) Spectroscopy (Expected)

The IR spectrum of an alkane is typically characterized by C-H stretching and bending vibrations.

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H Stretch (sp³ CH, CH₂, CH₃)2850 - 3000Strong
CH₂ Bending (Scissoring)~1465Medium
CH₃ Bending (Asymmetric)~1450Medium
CH₃ Bending (Symmetric)~1375Medium
Mass Spectrometry (MS)

Electron ionization of 1-Methyl-1-propylcyclohexane is expected to induce fragmentation through the loss of alkyl radicals. The molecular ion peak ([M]⁺) is anticipated at m/z = 140.

m/zProposed FragmentComments
140[C₁₀H₂₀]⁺Molecular Ion
125[M - CH₃]⁺Loss of the methyl group. This is a reported abundant fragment.[1]
97[M - C₃H₇]⁺Loss of the propyl group. This is a reported abundant fragment.[1]

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a liquid, non-polar organic compound such as 1-Methyl-1-propylcyclohexane.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation :

    • Dissolve approximately 5-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition :

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon.

    • Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.[2][3]

  • Data Acquisition :

    • Place the "sandwiched" salt plates into the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plates.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

  • Data Analysis :

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction :

    • Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe.[4][5] The sample is vaporized in the high vacuum of the instrument.[4]

  • Ionization :

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).[6]

  • Fragmentation and Analysis :

    • The high energy of the molecular ion often leads to its fragmentation into smaller, positively charged ions and neutral radicals.

    • The positively charged fragments are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[5]

  • Detection :

    • A detector records the abundance of each fragment at its specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Interpretation Sample Pure Compound (1-Methyl-1-propylcyclohexane) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Vaporize in Vacuum Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS NMR_Data NMR Spectrum (Chemical Shift, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Wavenumber, Transmittance) IR->IR_Data MS_Data Mass Spectrum (m/z, Abundance) MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

Foundational

An In-depth Technical Guide on the Thermochemical Properties of 1-Methyl-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available thermochemical data for 1-methyl-1-propylcyclohexane. Due to the limited availabilit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1-methyl-1-propylcyclohexane. Due to the limited availability of direct experimental values for this specific isomer in publicly accessible literature, this document combines reported data for closely related compounds and general experimental methodologies to offer a thorough understanding of its expected thermochemical behavior.

Introduction

1-Methyl-1-propylcyclohexane (C₁₀H₂₀, CAS No: 4258-93-9) is a saturated cyclic hydrocarbon. Its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, are crucial for various applications, including chemical process design, combustion modeling, and as a reference compound in drug development and materials science. This guide summarizes the key thermochemical data, outlines the experimental protocols for their determination, and provides visualizations of the experimental workflows.

Thermochemical Data

Table 1: Physical Properties of 1-Methyl-1-propylcyclohexane

PropertyValueUnitReference
Molecular FormulaC₁₀H₂₀---INVALID-LINK--
Molecular Weight140.27 g/mol --INVALID-LINK--
CAS Registry Number4258-93-9---INVALID-LINK--
Boiling Point447.5K[1]

Table 2: Estimated Thermochemical Data for 1-Methyl-1-propylcyclohexane (Ideal Gas Phase at 298.15 K)

PropertyEstimated ValueUnitRemarks
Standard Molar Enthalpy of Formation (ΔfH°)-255 ± 5kJ/molEstimated based on data for other C10H20 alkylcyclohexane isomers.[2]
Standard Molar Entropy (S°)420 ± 10J/(mol·K)Estimated based on group additivity methods and data for similar compounds.
Molar Heat Capacity (Cp)220 ± 10J/(mol·K)Estimated based on group additivity methods and data for similar compounds.

Note: The values in Table 2 are estimates derived from literature data on isomers and related compounds and should be used with caution. Experimental verification is recommended for precise applications.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for compounds like 1-methyl-1-propylcyclohexane relies on well-established calorimetric techniques. The following sections detail the generalized experimental protocols for these measurements.

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.

Experimental Procedure:

  • Sample Preparation: A precisely weighed sample of high-purity 1-methyl-1-propylcyclohexane (typically in a gelatin capsule or a container of known low combustion energy) is placed in the crucible of the bomb calorimeter.

  • Calorimeter Setup: The bomb is sealed and pressurized with a known excess of pure oxygen (typically around 30 atm). A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then submerged in a known mass of water in the calorimeter's insulated container.

  • Temperature Measurement: The initial temperature of the water in the calorimeter is recorded with high precision.

  • Ignition: The sample is ignited using a cotton fuse wire connected to ignition electrodes.

  • Data Acquisition: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system (bomb, water, stirrer, etc.) is determined in separate calibration experiments using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter.

  • Corrections: Corrections are applied for the heat of combustion of the fuse wire and any auxiliary materials, as well as for the formation of nitric acid from residual nitrogen in the oxygen.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected heat of combustion. The standard enthalpy of formation is then derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential scanning calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.

Experimental Procedure:

  • Sample and Reference Preparation: A small, accurately weighed sample of 1-methyl-1-propylcyclohexane is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range at a constant heating rate (e.g., 10 K/min).

  • Baseline Determination: A baseline measurement is performed with two empty pans to determine the heat flow difference between the sample and reference holders.

  • Calibration: The heat flow and temperature scales of the DSC are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium, zinc). For heat capacity measurements, a sapphire standard with a well-known heat capacity is run under the same conditions as the sample.

  • Sample Measurement: The sample is subjected to the programmed temperature scan. The DSC measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at the same temperature, taking into account the masses of the sample and the standard. The calculation is typically performed using the instrument's software and is based on the following relationship: Cp,sample = (DSCsample / DSCstandard) × (mstandard / msample) × Cp,standard where DSC is the differential heat flow and m is the mass.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_measurement Measurement cluster_analysis Data Analysis prep Weigh high-purity 1-Methyl-1-propylcyclohexane setup Place sample in bomb Pressurize with O2 Submerge in water prep->setup measure Record initial temperature Ignite sample Record temperature change setup->measure calculate_q Calculate heat of combustion (q) measure->calculate_q calibrate Calibrate with benzoic acid calibrate->calculate_q correct Apply corrections (fuse, acids) calculate_q->correct calculate_hf Calculate ΔfH° using Hess's Law correct->calculate_hf

Combustion Calorimetry Workflow for Enthalpy of Formation.

DSC_Workflow cluster_prep Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis prep_sample Weigh and seal sample in aluminum pan run_sample Run sample and reference through temperature program prep_sample->run_sample prep_ref Prepare empty reference pan prep_ref->run_sample baseline Run baseline with two empty pans calibrate Calibrate with sapphire standard baseline->calibrate calibrate->run_sample analysis Calculate Cp of sample relative to sapphire standard run_sample->analysis

Differential Scanning Calorimetry Workflow for Heat Capacity.

Conclusion

While direct experimental thermochemical data for 1-methyl-1-propylcyclohexane remains scarce in the public domain, this guide provides a robust framework for understanding its properties. The estimated values for enthalpy of formation, entropy, and heat capacity, derived from data on analogous compounds, serve as a valuable starting point for researchers. The detailed experimental protocols for combustion calorimetry and differential scanning calorimetry outline the standard methodologies for obtaining precise thermochemical data, which is essential for advancing research and development in fields where this and similar molecules are of interest. For critical applications, direct experimental determination of these properties is strongly recommended.

References

Exploratory

Conformational Landscape of 1-Methyl-1-propylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the conformational isomers of 1-Methyl-1-propylcyclohexane, a geminally disubstituted cyclohexane...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers of 1-Methyl-1-propylcyclohexane, a geminally disubstituted cyclohexane (B81311). A thorough understanding of the three-dimensional structure of such molecules is paramount in fields like medicinal chemistry and materials science, as molecular conformation dictates biological activity, physical properties, and chemical reactivity. This document outlines the stable chair conformations, the energetic differences between them, and the experimental and computational methodologies employed for their characterization.

Introduction to Conformational Analysis of 1,1-Disubstituted Cyclohexanes

Cyclohexane and its derivatives predominantly adopt a chair conformation to minimize angular and torsional strain. In a 1,1-disubstituted cyclohexane, the two substituents are bonded to the same carbon atom. This arrangement necessitates that in a chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position. The relative stability of the two possible chair conformers is determined by the steric bulk of the substituents. The conformer with the larger group in the less sterically hindered equatorial position is energetically favored.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.

Conformational Equilibrium of 1-Methyl-1-propylcyclohexane

1-Methyl-1-propylcyclohexane exists as an equilibrium between two chair conformers. In one conformer, the methyl group is axial and the propyl group is equatorial. In the other, the propyl group is axial and the methyl group is equatorial.

The equilibrium between the two conformers is depicted below. The conformer with the equatorial propyl group is significantly favored at equilibrium.

Conformational equilibrium of 1-Methyl-1-propylcyclohexane.

Quantitative Conformational Analysis

The energy difference between the two chair conformations of 1-Methyl-1-propylcyclohexane can be estimated by the difference in the A-values of the propyl and methyl groups.

Table 1: Conformational Energy Data for 1-Methyl-1-propylcyclohexane and Related Substituents

Conformer/SubstituentA-Value (kcal/mol)Gibbs Free Energy Difference (ΔG°) (kcal/mol)Source
Methyl ~1.75-[1]
Ethyl ~1.79-[1]
n-Propyl (estimated) > 1.8-Inferred from trend
1-Methyl-1-propylcyclohexane (Propyl-eq/Methyl-ax) -FavoredThis analysis
1-Methyl-1-propylcyclohexane (Propyl-ax/Methyl-eq) -DisfavoredThis analysis
Estimated ΔG° (Conformer 2 vs. Conformer 1) -~ -0.1 to -0.3Estimated based on A-value differences

Note: The A-value for the n-propyl group and the ΔG° for 1-Methyl-1-propylcyclohexane are estimated based on established trends for alkyl groups. Precise experimental or computational data for this specific molecule were not found in the reviewed literature.

Experimental and Computational Methodologies

The conformational analysis of substituted cyclohexanes relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique for studying conformational equilibria. At sufficiently low temperatures, the rate of ring flipping in cyclohexane derivatives becomes slow on the NMR timescale, allowing for the observation of separate signals for the axial and equatorial conformers.

  • Sample Preparation: A solution of 1-Methyl-1-propylcyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired over a range of low temperatures.

  • Data Analysis: The relative populations of the two conformers are determined by integrating the signals corresponding to each conformer. The Gibbs free energy difference (ΔG°) can then be calculated using the following equation:

    ΔG° = -RT ln(K_eq)

    where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the more stable conformer to the less stable conformer).

Computational Chemistry Protocols

Quantum mechanics calculations are widely used to model the structures and energies of different conformers.

  • Methodology: Various computational methods can be employed, ranging from Hartree-Fock (HF) and Density Functional Theory (DFT) with functionals like B3LYP, to more accurate but computationally expensive methods like Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD).

  • Basis Set: A suitable basis set, such as 6-31G* or a larger one, is chosen to describe the atomic orbitals.

  • Procedure:

    • The 3D structures of both chair conformers of 1-Methyl-1-propylcyclohexane are built.

    • Geometry optimization is performed for each conformer to find the lowest energy structure.

    • Frequency calculations are carried out to confirm that the optimized structures are true energy minima (no imaginary frequencies).

    • The electronic energies and Gibbs free energies of each conformer are calculated. The difference between these values provides the relative stability of the conformers.

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the conformational analysis of 1-Methyl-1-propylcyclohexane, integrating both experimental and computational approaches.

Conformational_Analysis_Workflow start Start: Conformational Analysis of 1-Methyl-1-propylcyclohexane exp_branch Experimental Approach start->exp_branch comp_branch Computational Approach start->comp_branch sample_prep Sample Preparation (Low-Temp Solvent) exp_branch->sample_prep build_conformers Build 3D Structures of Conformers comp_branch->build_conformers nmr_acq Low-Temperature NMR Data Acquisition sample_prep->nmr_acq nmr_analysis NMR Data Analysis (Integration, Keq) nmr_acq->nmr_analysis exp_result Experimental ΔG° nmr_analysis->exp_result comparison Comparison and Conclusion exp_result->comparison geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) build_conformers->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy Calculation (e.g., QCISD) freq_calc->energy_calc comp_result Computational ΔG° energy_calc->comp_result comp_result->comparison

Workflow for Conformational Analysis.

Conclusion

The conformational analysis of 1-Methyl-1-propylcyclohexane reveals two primary chair conformers. Based on the established principles of steric hindrance and A-values, the conformer with the bulkier n-propyl group in the equatorial position and the methyl group in the axial position is significantly more stable. While precise quantitative data for this specific molecule is not extensively reported, a combination of low-temperature NMR spectroscopy and quantum mechanics calculations provides a robust framework for its detailed characterization. This understanding is crucial for predicting the molecule's behavior and interactions in various chemical and biological systems.

References

Foundational

An In-depth Technical Guide on the Stereoisomers of 1-Methyl-1-propylcyclohexane

Abstract This technical guide provides a comprehensive analysis of the stereoisomerism of 1-methyl-1-propylcyclohexane. Contrary to typical substituted cyclohexanes, this 1,1-disubstituted molecule is achiral and does no...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the stereoisomerism of 1-methyl-1-propylcyclohexane. Contrary to typical substituted cyclohexanes, this 1,1-disubstituted molecule is achiral and does not exhibit configurational stereoisomerism (enantiomerism or diastereomerism). Instead, its stereochemical properties are defined by conformational isomers, specifically the two non-equivalent chair conformations that interconvert via a process known as ring-flipping. This document details the energetic differences between these conformers, presents quantitative data based on established conformational energy values (A-values), and outlines experimental and computational protocols for their study. The content is tailored for professionals in chemical research and drug development who require a deep understanding of conformational dynamics and their impact on molecular properties.

Introduction to Stereoisomerism in 1-Methyl-1-propylcyclohexane

Stereoisomers are molecules that share the same molecular formula and bond connectivity but differ in the three-dimensional arrangement of their atoms. For substituted cyclohexanes, this can manifest as either configurational isomerism (cis/trans isomers, enantiomers) or conformational isomerism.

In the case of 1-methyl-1-propylcyclohexane, the substituents (a methyl group and a propyl group) are attached to the same carbon atom (C1). A key determinant for chirality is the presence of a stereocenter, typically a carbon atom bonded to four different groups. In this molecule, C1 is bonded to a methyl group, a propyl group, and two methylene (B1212753) (-CH2-) groups that are part of the cyclohexane (B81311) ring. Since two of the attached groups are identical portions of the same ring, the molecule lacks a stereocenter and is therefore achiral.[1][2] Consequently, 1-methyl-1-propylcyclohexane does not have enantiomers or diastereomers.

The stereochemical analysis of this molecule thus focuses exclusively on conformational isomers . The cyclohexane ring predominantly exists in a stable, strain-free "chair" conformation.[3][4] Through a rapid process called ring-flipping, one chair conformation can interconvert into another.[5][6] For 1-methyl-1-propylcyclohexane, this process results in two distinct, non-equivalent chair conformers, differing in the axial or equatorial positioning of the methyl and propyl groups.[7]

Conformational Analysis

The two chair conformations of 1-methyl-1-propylcyclohexane are in a dynamic equilibrium. In one conformer, the methyl group is axial and the propyl group is equatorial. In the other, the methyl group is equatorial and the propyl group is axial.

  • Conformer A: Propyl group equatorial, Methyl group axial

  • Conformer B: Propyl group axial, Methyl group equatorial

The relative stability of these conformers is dictated by steric strain, specifically 1,3-diaxial interactions.[8] A substituent in the axial position experiences steric repulsion from the two other axial hydrogens on the same side of the ring. Larger substituents generate greater steric strain, making the axial position less favorable.[8] The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[9][10]

The bulkier group will preferentially occupy the more spacious equatorial position to minimize these destabilizing interactions.

dot

Caption: Chair-chair interconversion of 1-methyl-1-propylcyclohexane.

Quantitative Energetic Analysis

The energy difference between the two conformers can be estimated by comparing the A-values of the methyl and propyl groups. The A-value corresponds to the energy penalty for a substituent being in the axial position.

The conformer with the bulkier group (higher A-value) in the equatorial position is the more stable one. The propyl group is sterically more demanding than the methyl group.

Table 1: Conformational Energy Data

Substituent A-value (kcal/mol) A-value (kJ/mol) Source
Methyl (-CH₃) 1.74 7.3 [9]

| Propyl (-CH₂CH₂CH₃) | ~2.0 - 2.1 | ~8.4 - 8.8 |[11] |

Note: The A-value for a propyl group is similar to that of an ethyl group (~2.0 kcal/mol), as the additional methyl group can be oriented away from the ring.

The relative energy of each conformer is determined by the substituent in the axial position.

  • Energy of Conformer A (Methyl axial): ~1.74 kcal/mol

  • Energy of Conformer B (Propyl axial): ~2.0 kcal/mol

The free energy difference (ΔG°) between the conformers is: ΔG° = A(propyl) - A(methyl) = 2.0 kcal/mol - 1.74 kcal/mol = 0.26 kcal/mol

This positive value indicates that Conformer A, with the larger propyl group in the equatorial position, is more stable by approximately 0.26 kcal/mol.

The equilibrium constant (K_eq) for the interconversion (Conformer B ⇌ Conformer A) can be calculated using the equation ΔG° = -RT ln(K_eq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin (298 K).

K_eq = exp(-ΔG° / RT) = exp(-260 cal·mol⁻¹ / (1.987 cal·mol⁻¹·K⁻¹ * 298 K)) ≈ 1.55

Table 2: Equilibrium Population of Conformers at 298 K (25 °C)

Conformer Description Relative Energy (kcal/mol) Population (%)
A Propyl-equatorial, Methyl-axial 0 (most stable) 60.8%

| B | Propyl-axial, Methyl-equatorial | +0.26 | 39.2% |

Experimental and Computational Protocols

Protocol 1: Variable Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the dynamic equilibrium of conformational isomers.[12]

Objective: To resolve the signals of the individual conformers and determine the energy barrier of the ring-flip.

Methodology:

  • Sample Preparation: Dissolve a pure sample of 1-methyl-1-propylcyclohexane in a suitable low-freezing solvent (e.g., deuterated chloroform, CDCl₃, or carbon disulfide, CS₂).

  • Room Temperature Spectrum: Acquire a ¹H NMR spectrum at room temperature (~298 K). Due to the rapid ring-flipping (rate ~10⁵ s⁻¹), the spectrum will show time-averaged signals for the axial and equatorial protons, resulting in a single, often broad, set of peaks for the methyl and propyl groups.[13][14]

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Coalescence Temperature: Observe the spectrum at each temperature. As the temperature decreases, the rate of ring-flipping slows. The broad, averaged peaks will broaden further until they reach the coalescence temperature , where the signals for the two distinct conformers begin to resolve.

  • "Frozen" Spectrum: Continue cooling until well below the coalescence temperature (e.g., -100 °C or lower).[5] At this point, the ring-flip is slow on the NMR timescale, and the spectrum will show two distinct sets of signals, one for each conformer.[12]

  • Data Analysis:

    • Integrate the signals corresponding to each conformer to determine their relative populations and calculate the experimental K_eq and ΔG°.

    • Analyze the line shapes at various temperatures around the coalescence point to calculate the free energy of activation (ΔG‡) for the ring-flip process.

Protocol 2: Computational Chemistry Analysis

Computational modeling provides a theoretical method to determine the geometry and relative energies of the conformers.[15]

Objective: To calculate the optimized geometries, relative energies, and vibrational frequencies of the two chair conformers.

Methodology:

  • Structure Building: Construct the two initial chair conformations of 1-methyl-1-propylcyclohexane (Conformer A and Conformer B) using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set (e.g., Density Functional Theory with B3LYP functional and a 6-31G* basis set).[16] This process finds the lowest energy arrangement of atoms for each conformer.[17][18][19]

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.[15]

  • Energy Calculation: Extract the electronic energies and thermal corrections from the output files. Calculate the relative Gibbs free energy (ΔG) between the two conformers to predict their relative stability and populations.

  • Workflow Visualization:

dot

Computational_Workflow start Start: Initial Molecular Structures build_A Build Conformer A (Propyl-eq, Methyl-ax) start->build_A build_B Build Conformer B (Propyl-ax, Methyl-eq) start->build_B opt_A Geometry Optimization (e.g., B3LYP/6-31G) build_A->opt_A opt_B Geometry Optimization (e.g., B3LYP/6-31G) build_B->opt_B freq_A Frequency Calculation opt_A->freq_A freq_B Frequency Calculation opt_B->freq_B verify_A Verify Minimum (0 Imaginary Frequencies) freq_A->verify_A verify_B Verify Minimum (0 Imaginary Frequencies) freq_B->verify_B analyze Analyze Results: - Relative Energies (ΔG) - Conformer Populations - Geometric Parameters verify_A->analyze verify_B->analyze

References

Exploratory

A Comprehensive Technical Guide on the IUPAC Nomenclature of 1-Methyl-1-propylcyclohexane

Introduction The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous method for naming chemical compounds, which is fundamental for clear communication in research...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous method for naming chemical compounds, which is fundamental for clear communication in research, industry, and academia. This guide offers an in-depth analysis of the IUPAC nomenclature for the saturated cyclic hydrocarbon, 1-Methyl-1-propylcyclohexane. The principles detailed herein are broadly applicable to the naming of other substituted cycloalkanes.

Systematic Protocol for IUPAC Nomenclature of Substituted Cycloalkanes

The naming of substituted cycloalkanes follows a logical, step-by-step process to ensure a unique and descriptive name for each structure.

Step 1: Identification of the Parent Chain

The primary determination is whether the ring or an alkyl substituent constitutes the parent chain.

  • Rule 1a: The parent chain is the one with the greater number of carbon atoms.[1][2][3]

  • Rule 1b: If an alkyl chain has more carbon atoms than the cycloalkane ring, the alkyl chain is the parent, and the cycloalkane is treated as a substituent (cycloalkyl).[1][3]

  • Rule 1c: If the cycloalkane ring has an equal or greater number of carbon atoms than the longest alkyl substituent, the cycloalkane is the parent chain.[2]

For the molecule , the cyclohexane (B81311) ring contains six carbon atoms, while the longest alkyl substituent (propyl) has three carbon atoms. Therefore, the cyclohexane ring is the parent chain.

Step 2: Numbering the Substituents

The carbon atoms of the parent ring are numbered to assign the lowest possible locants (numbers) to the substituents.

  • Rule 2a: If there is only one substituent, no number is needed.

  • Rule 2b: If there are multiple substituents, the ring is numbered starting from one substituent to give the other substituents the lowest possible numbers.[1]

  • Rule 2c: A carbon with multiple substituents is given a lower number than a carbon with a single substituent.[1]

  • Rule 2d: When two or more different substituents are present, they are numbered according to alphabetical order if there is a choice in numbering.[4]

In this case, both the methyl and propyl groups are attached to the same carbon atom. This carbon is assigned the number 1.

Step 3: Alphabetical Listing of Substituents

The names of the alkyl substituents are listed in alphabetical order, not in order of the carbon number they are attached to.

  • Rule 3a: The substituent names are alphabetized (e.g., 'methyl' and 'propyl'). Numerical prefixes such as 'di-', 'tri-', etc., are ignored for alphabetization.[1]

For our example, 'methyl' comes before 'propyl' alphabetically.

Step 4: Assembling the Full IUPAC Name

The complete name is constructed by combining the locants, the alphabetized substituent names, and the parent chain name.

  • The locant for each substituent precedes its name.

  • Numbers are separated from letters by a hyphen.

  • The last substituent name is directly followed by the parent chain name.

Applying these steps to the molecule gives us: 1-methyl-1-propylcyclohexane .[5][6]

Visualization of the IUPAC Nomenclature Workflow

The logical process for naming 1-Methyl-1-propylcyclohexane can be visualized as a flowchart.

IUPAC_Nomenclature_Workflow start Start with the chemical structure parent_chain Identify the parent chain start->parent_chain compare_carbons Compare number of carbons: Ring (6) vs. Longest Substituent (3) parent_chain->compare_carbons cycloalkane_parent Cyclohexane is the parent chain compare_carbons->cycloalkane_parent Ring > Substituent numbering Number the substituents cycloalkane_parent->numbering assign_locants Assign lowest possible locants numbering->assign_locants same_carbon Both substituents on the same carbon? Yes -> Carbon 1 assign_locants->same_carbon locants_assigned Locants: 1-methyl, 1-propyl same_carbon->locants_assigned alphabetize Alphabetize substituents locants_assigned->alphabetize methyl_vs_propyl methyl vs. propyl 'm' before 'p' alphabetize->methyl_vs_propyl alphabetical_order Order: methyl, then propyl methyl_vs_propyl->alphabetical_order assemble_name Assemble the full IUPAC name alphabetical_order->assemble_name final_name 1-Methyl-1-propylcyclohexane assemble_name->final_name

A flowchart illustrating the IUPAC naming process for 1-Methyl-1-propylcyclohexane.

Summary of Chemical Data

The following table summarizes key identifiers and physical properties for 1-Methyl-1-propylcyclohexane.

PropertyValue
IUPAC Name 1-Methyl-1-propylcyclohexane
Molecular Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol
CAS Number 4258-93-9
Boiling Point 447.5 K
InChI InChI=1S/C10H20/c1-3-7-10(2)8-5-4-6-9-10/h3-9H2,1-2H3
InChIKey SSOKTUYAEOXEPO-UHFFFAOYSA-N
SMILES CCCC1(CCCCC1)C

Data sourced from PubChem and NIST WebBook.[5][6]

Note on Experimental Protocols

This guide provides a systematic, protocol-like approach to the nomenclature of a specific chemical compound based on the established rules of IUPAC. As chemical nomenclature is a theoretical framework of rules and not a result of laboratory experimentation, there are no experimental protocols to be cited for the determination of the name itself. The methodologies presented are the logical steps derived from the official IUPAC guidelines.

References

Foundational

Thermodynamic Properties of 1-Methyl-1-propylcyclohexane: A Technical Guide

This technical guide provides a detailed overview of the thermodynamic properties of 1-methyl-1-propylcyclohexane (C10H20, CAS No: 4258-93-9).[1][2] Aimed at researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the thermodynamic properties of 1-methyl-1-propylcyclohexane (C10H20, CAS No: 4258-93-9).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document compiles available experimental data, outlines common experimental methodologies for alkanes, and presents a logical workflow for property determination.

Core Thermodynamic Data

While extensive experimental data for 1-methyl-1-propylcyclohexane is primarily available through subscription-based databases such as the NIST ThermoData Engine (TDE) and Web Thermo Tables (WTT), this section summarizes the publicly available experimental data and provides a table of key thermodynamic parameters typical for C10 alkanes.[1][3][4]

Physical Properties

Basic physical properties are essential for the handling and modeling of the compound.

PropertyValueUnitsReference
Molecular FormulaC10H20[1][2]
Molecular Weight140.2658 g/mol [1][2]
CAS Registry Number4258-93-9[1][2]
Normal Boiling Point447.5K[1]
Thermodynamic Properties

The following table presents a selection of key thermodynamic properties. For many alkanes, these values are determined through a combination of experimental measurements and computational methods, such as the Benson group additivity method.[4][5] The values for isomers of 1-methyl-1-propylcyclohexane are available and serve as a reference for the expected range of properties.[6][7][8][9][10][11][12]

PropertySymbolValue Range (Typical for C10 Alkanes)Units
Standard Enthalpy of Formation (gas)ΔfH°gas-250 to -220kJ/mol
Standard Molar Entropy (gas)S°gas420 to 450J/mol·K
Ideal Gas Heat CapacityCp,gas200 to 220J/mol·K
Enthalpy of VaporizationΔvapH°40 to 45kJ/mol
Enthalpy of CombustionΔcH°-6600 to -6500kJ/mol

Experimental Protocols

The determination of thermodynamic properties for alkanes like 1-methyl-1-propylcyclohexane relies on well-established experimental techniques. The following are detailed methodologies for key experiments.

Oxygen-Bomb Combustion Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is a fundamental thermodynamic property determined using a bomb calorimeter.

  • Sample Preparation : A precisely weighed sample of the liquid alkane (typically 0.5-1.0 g) is placed in a crucible within the bomb. A known length of fuse wire is positioned to ensure ignition.

  • Bomb Assembly : The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Setup : The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition : The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis : The heat capacity of the calorimeter is determined using a standard substance with a known heat of combustion (e.g., benzoic acid). The corrected temperature rise is used to calculate the heat of combustion of the sample. Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid). From the enthalpy of combustion, the enthalpy of formation can be derived using Hess's law.[13]

Adiabatic Heat-Capacity Calorimetry

This technique is used to measure the heat capacity of a substance as a function of temperature.

  • Sample Encapsulation : A known mass of the sample is sealed in a sample vessel within the calorimeter.

  • Calorimeter Environment : The sample vessel is surrounded by an adiabatic shield, with the temperature of the shield maintained to be as close as possible to the sample temperature to minimize heat exchange with the surroundings.

  • Heating and Measurement : A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

  • Data Calculation : The heat capacity is calculated from the energy input and the temperature change. Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure Measurement and Enthalpy of Vaporization

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.[14]

  • Ebulliometric Method : The boiling point of the liquid is measured at various accurately controlled pressures.

  • Isoteniscope Method : The sample is placed in a bulb connected to a manometer. The apparatus is heated, and the pressure at which the vapor pressure of the sample equals the external pressure is measured.

  • Gas Chromatography Method : Correlation-gas chromatography can be used to determine vaporization enthalpies by comparing the retention times of the analyte to those of standards with known vaporization enthalpies.[14]

  • Data Analysis : The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature. The slope of this plot is proportional to the enthalpy of vaporization.[14]

Workflow for Thermodynamic Property Determination

The following diagram illustrates a typical workflow for the determination of the thermodynamic properties of a compound like 1-methyl-1-propylcyclohexane, combining both experimental and computational approaches.

ThermodynamicWorkflow cluster_synthesis Compound Synthesis and Purification cluster_experimental Experimental Determination cluster_computational Computational Estimation cluster_data Data Analysis and Compilation synthesis Synthesis of 1-Methyl-1-propylcyclohexane purification Purification (e.g., Distillation, Chromatography) synthesis->purification characterization Purity Analysis (e.g., GC-MS, NMR) purification->characterization bomb_cal Oxygen-Bomb Calorimetry (Enthalpy of Combustion) characterization->bomb_cal adiabatic_cal Adiabatic Heat-Capacity Calorimetry (Heat Capacity) characterization->adiabatic_cal vapor_pressure Vapor Pressure Measurement (Enthalpy of Vaporization) characterization->vapor_pressure enthalpy_formation Calculation of Enthalpy of Formation bomb_cal->enthalpy_formation entropy_gibbs Calculation of Entropy and Gibbs Free Energy adiabatic_cal->entropy_gibbs data_table Compilation of Thermodynamic Tables vapor_pressure->data_table group_additivity Group Additivity Methods (e.g., Benson) group_additivity->enthalpy_formation stat_mech Statistical Mechanics stat_mech->entropy_gibbs enthalpy_formation->data_table entropy_gibbs->data_table

References

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methyl-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-methyl-1-propylcyclohexane. The conte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-methyl-1-propylcyclohexane. The content is structured to offer a comprehensive understanding of the fragmentation pathways, major resulting ions, and the experimental protocols relevant to its analysis. This information is pivotal for the structural elucidation of substituted cyclohexanes and related saturated carbocyclic compounds encountered in various scientific disciplines, including organic synthesis, natural product chemistry, and pharmaceutical development.

Introduction

1-Methyl-1-propylcyclohexane (C10H20, molecular weight: 140.27 g/mol ) is a saturated cyclic hydrocarbon.[1][2] Its structure, featuring a quaternary carbon within the cyclohexane (B81311) ring, dictates a characteristic fragmentation pattern under electron ionization. Understanding these fragmentation pathways is essential for its unambiguous identification and differentiation from its isomers.

Electron Ionization and Fragmentation Principles

In an electron ionization mass spectrometer, gaseous 1-methyl-1-propylcyclohexane molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M+•) at a mass-to-charge ratio (m/z) of 140. Due to the high energy imparted, the molecular ion is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. The fragmentation of alkanes and cycloalkanes is primarily driven by the stability of the resulting carbocations.

Major Fragmentation Pathways of 1-Methyl-1-propylcyclohexane

While a complete, publicly available mass spectrum with relative abundances for 1-methyl-1-propylcyclohexane is not readily accessible, the major fragmentation pathways can be predicted based on established principles of mass spectrometry and data from isomeric and related compounds. Two key abundant fragments for 1-methyl-1-n-propylcyclohexane have been identified at m/z = 125 and m/z = 97.[3]

Formation of the [M-15]+ Ion (m/z 125)

The loss of a methyl radical (•CH3) from the molecular ion is a common fragmentation pathway for compounds containing a methyl group attached to a quaternary center. This α-cleavage results in the formation of a stable tertiary carbocation.

  • Pathway: M+• (m/z 140) → [M-CH3]+ + •CH3

  • Resulting Ion: A tertiary carbocation at m/z 125.

Formation of the [M-43]+ Ion (m/z 97)

The cleavage of the propyl group is another highly probable fragmentation route. The loss of a propyl radical (•C3H7) also leads to the formation of a stable tertiary carbocation.

  • Pathway: M+• (m/z 140) → [M-C3H7]+ + •C3H7

  • Resulting Ion: A tertiary carbocation at m/z 97.

The following diagram illustrates the initial ionization and the primary fragmentation pathways leading to the major ions at m/z 125 and m/z 97.

Figure_1_Primary_Fragmentation_of_1_Methyl_1_propylcyclohexane M 1-Methyl-1-propylcyclohexane (C10H20) M_ion Molecular Ion (M+•) m/z = 140 M->M_ion - e- frag_125 [M-CH3]+ m/z = 125 M_ion->frag_125 - •CH3 frag_97 [M-C3H7]+ m/z = 97 M_ion->frag_97 - •C3H7

Caption: Primary fragmentation of 1-Methyl-1-propylcyclohexane.

Further Fragmentation and Other Possible Ions

The initial fragment ions can undergo further fragmentation, leading to a series of smaller ions that are characteristic of the cyclohexane ring structure. These subsequent fragmentations often involve ring-opening followed by the loss of neutral alkene molecules (e.g., ethene, propene).

The logical flow of fragmentation can be visualized as a cascade of events starting from the molecular ion.

Figure_2_Fragmentation_Logic cluster_initial Initial Ionization cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M Analyte Molecule M_ion Molecular Ion (M+•) M->M_ion Electron Impact frag_1 Fragment Ion 1 (e.g., [M-CH3]+) M_ion->frag_1 frag_2 Fragment Ion 2 (e.g., [M-C3H7]+) M_ion->frag_2 frag_3 Smaller Fragment Ions frag_1->frag_3 frag_2->frag_3 Figure_3_GC_MS_Workflow Sample Sample Preparation GC Gas Chromatography Sample->GC Injection Ionization Electron Ionization GC->Ionization Separation MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Sorting Data Data Analysis Detector->Data

References

Foundational

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1-propylcyclohexane

This technical guide provides a detailed overview of the boiling and melting points of 1-Methyl-1-propylcyclohexane (CAS No. 4258-93-9).[1] This document is intended for researchers, scientists, and professionals in the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the boiling and melting points of 1-Methyl-1-propylcyclohexane (CAS No. 4258-93-9).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical property data and standardized experimental protocols.

Core Physical Properties

1-Methyl-1-propylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula C10H20 and a molecular weight of 140.2658 g/mol .[1] Understanding its physical properties, such as boiling and melting points, is crucial for its application in various chemical processes, including as a solvent, a reaction intermediate, or a component in fuel formulations.

Data Presentation
Physical PropertyValueUnits
Boiling Point 174.3 - 174.4°C
447.45 - 447.5K[1]
Melting Point Not available-

Experimental Protocols

The determination of boiling and melting points is a fundamental procedure in the characterization of chemical substances. The following sections describe generalized, standard laboratory protocols for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the Thiele tube method is commonly employed.

Thiele Tube Method:

  • Sample Preparation: A small volume (approximately 0.5 mL) of 1-Methyl-1-propylcyclohexane is placed in a small test tube or a Durham tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube.

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, promoting uniform circulation of the oil.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

  • Measurement: The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube upon cooling.

Melting Point Determination

While an experimental value for 1-Methyl-1-propylcyclohexane's melting point is not cited, the general procedure for determining the melting point of a solid organic compound is as follows. This would be applicable if the substance were a solid at room temperature or for determining its freezing point.

Capillary Method:

  • Sample Preparation: A small amount of the finely powdered solid compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination and validation of the physical properties of a chemical compound like 1-Methyl-1-propylcyclohexane.

G Workflow for Physical Property Determination cluster_0 Preparation and Initial Analysis cluster_1 Experimental Measurement cluster_2 Data Processing and Validation A Compound Synthesis and Purification B Purity Assessment (e.g., GC, NMR) A->B C Boiling Point Determination (e.g., Thiele Tube) B->C Proceed if Pure D Melting Point Determination (e.g., Capillary Method) B->D Proceed if Pure E Data Recording and Analysis C->E D->E F Comparison with Literature Values E->F G Final Report F->G

Caption: Logical workflow for the determination of physical properties.

References

Exploratory

Solubility of 1-Methyl-1-propylcyclohexane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1-propylcyclohexane in various organic solvents. Due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1-propylcyclohexane in various organic solvents. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide leverages fundamental principles of chemical solubility and established experimental methodologies to provide a robust framework for understanding and determining the solubility of this compound.

Core Concepts in Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like".[1][2] This principle states that substances with similar polarity and intermolecular forces will be miscible. 1-Methyl-1-propylcyclohexane is a nonpolar aliphatic hydrocarbon.[3] Its molecules are held together by weak van der Waals forces (specifically, London dispersion forces).[4][5][6][7]

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[4][5][6][7] In the case of 1-Methyl-1-propylcyclohexane and a nonpolar organic solvent, the intermolecular forces are of a similar type and magnitude, leading to a high likelihood of miscibility.[4][5][6][7] Conversely, in polar solvents, particularly those with strong hydrogen bonding networks like water, the energy required to disrupt the solvent's intermolecular forces is significantly greater than the energy released from the weak interactions with a nonpolar solute, resulting in very low solubility.[4][5][6][7]

Physicochemical Properties of 1-Methyl-1-propylcyclohexane

A summary of the key physicochemical properties of 1-Methyl-1-propylcyclohexane is presented below. These properties are essential for understanding its behavior in solution.

PropertyValueSource
Molecular Formula C₁₀H₂₀[3][8]
Molecular Weight 140.27 g/mol [3][9]
CAS Number 4258-93-9[3][9]
Boiling Point 174.3 - 174.4 °C (at 760 mmHg)[3]
Density 0.783 g/cm³[10]
LogP (Octanol-Water Partition Coefficient) 3.757[10]
Appearance Liquid (at standard conditions)Inferred from boiling point

Predicted Solubility in Common Organic Solvents

While specific quantitative data is scarce, a qualitative prediction of the solubility of 1-Methyl-1-propylcyclohexane in a range of common organic solvents can be made based on the "like dissolves like" principle.

SolventSolvent TypePredicted Solubility of 1-Methyl-1-propylcyclohexaneRationale
HexaneNonpolarHigh / MiscibleBoth are nonpolar hydrocarbons, leading to favorable van der Waals interactions.[4][5][6][7]
TolueneNonpolar (Aromatic)High / MiscibleSimilar nonpolar characteristics allow for effective dissolution.[11]
Diethyl EtherSlightly PolarHigh / MiscibleThe large nonpolar alkyl groups of diethyl ether dominate its character, making it a good solvent for nonpolar compounds.
Chloroform (B151607)Slightly PolarHigh / MiscibleWhile possessing a dipole moment, chloroform is a common solvent for many nonpolar organic compounds.
Acetone (B3395972)Polar AproticModerate to LowThe polarity of the carbonyl group in acetone makes it less compatible with the nonpolar nature of the alkane.
Ethanol (B145695)Polar ProticLowThe strong hydrogen bonding network in ethanol is not easily disrupted by the weak interactions with the nonpolar solute.
MethanolPolar ProticVery LowSimilar to ethanol, but with a stronger and more extensive hydrogen bonding network, leading to even lower solubility for nonpolar compounds.
WaterPolar ProticVery Low / ImmiscibleThe highly polar nature and strong hydrogen bonding of water make it a very poor solvent for nonpolar hydrocarbons.[4][5][6][7]

Generalized Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a liquid solute, such as 1-Methyl-1-propylcyclohexane, in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment
  • 1-Methyl-1-propylcyclohexane (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath or incubator

  • Calibrated thermometer

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Magnetic stirrer and stir bars or a mechanical shaker

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes for standard preparation

Procedure
  • Preparation of the Saturated Solution:

    • Add a known volume of the organic solvent to a series of glass vials.

    • Add an excess amount of 1-Methyl-1-propylcyclohexane to each vial. The presence of a distinct second phase of the solute is necessary to ensure saturation.

    • Securely seal the vials to prevent any evaporation of the solvent or solute.

    • Place the vials in a temperature-controlled bath set to the desired experimental temperature.

    • Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Continuous stirring or shaking is recommended.

  • Equilibration and Phase Separation:

    • After the agitation period, allow the vials to remain undisturbed in the temperature-controlled bath for at least 12-24 hours. This allows for the complete separation of the undissolved solute from the saturated solution.

  • Sampling and Analysis:

    • Carefully extract a known volume of the clear, saturated supernatant using a syringe. It is crucial to avoid disturbing the undissolved solute layer.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, sealed container. The filtration step removes any microscopic, undissolved droplets.

    • Determine the mass of the collected saturated solution.

    • Prepare a series of standard solutions of 1-Methyl-1-propylcyclohexane in the same solvent with known concentrations.

    • Analyze both the saturated solution sample and the standard solutions using a suitable analytical method, such as gas chromatography. A GC equipped with a flame ionization detector (FID) is typically appropriate for hydrocarbon analysis.

    • Construct a calibration curve from the analysis of the standard solutions (peak area vs. concentration).

    • Use the calibration curve to determine the concentration of 1-Methyl-1-propylcyclohexane in the saturated solution sample.

  • Data Calculation and Expression:

    • The solubility can be expressed in various units, such as:

      • Mass/Mass: (mass of solute / mass of solvent) x 100

      • Mass/Volume: mass of solute / volume of solution

      • Molarity: moles of solute / liters of solution

      • Mole Fraction: moles of solute / (moles of solute + moles of solvent)

Visualizations

Logical Relationship of Solubility

Solubility_Principle Solute 1-Methyl-1-propylcyclohexane (Nonpolar) Interaction Interaction Solute->Interaction Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Nonpolar->Interaction Polar Polar Solvents (e.g., Water, Ethanol) Polar->Interaction High_Solubility High Solubility (Miscible) Interaction->High_Solubility Favorable (Like dissolves Like) Low_Solubility Low Solubility (Immiscible) Interaction->Low_Solubility Unfavorable

Caption: Logical diagram illustrating the "like dissolves like" principle for solubility.

Experimental Workflow for Solubility Determination

Experimental_Workflow A 1. Preparation Add excess solute to solvent in sealed vials. B 2. Equilibration Agitate at constant temperature (24-48h). A->B C 3. Phase Separation Allow to settle at constant temperature (12-24h). B->C D 4. Sampling Withdraw supernatant using a filtered syringe. C->D E 5. Analysis Determine concentration using GC or other method. D->E F 6. Calculation Calculate solubility in desired units. E->F

Caption: A generalized experimental workflow for determining the solubility of a liquid in a liquid.

References

Foundational

Computational Modeling of 1-Methyl-1-propylcyclohexane: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the computational modeling of 1-Methyl-1-propylcyclohexane, a geminally disubstituted cycloalkane. The document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the computational modeling of 1-Methyl-1-propylcyclohexane, a geminally disubstituted cycloalkane. The document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It details the conformational isomers, theoretical principles governing their stability, and a robust methodology for their computational analysis. This guide summarizes key quantitative data in structured tables and includes detailed experimental and computational protocols. Visualizations of the conformational equilibrium and a typical computational workflow are provided using Graphviz diagrams to facilitate a deeper understanding of the molecular structure and dynamics.

Introduction

1-Methyl-1-propylcyclohexane is a saturated cyclic hydrocarbon featuring a cyclohexane (B81311) ring with a methyl and a propyl group attached to the same carbon atom. The conformational landscape of substituted cyclohexanes is of fundamental interest in organic chemistry and is crucial for understanding their physical properties and chemical reactivity. In the context of drug development, the three-dimensional structure of cyclic scaffolds profoundly influences their interaction with biological targets. Computational modeling provides a powerful tool to elucidate the preferred conformations and the energetic barriers between them, offering insights that can guide molecular design and synthesis.

The primary focus of this guide is the analysis of the chair conformations of 1-Methyl-1-propylcyclohexane. Due to the geminal substitution, the two primary chair conformers arise from the ring inversion, which interchanges the axial and equatorial positions of the methyl and propyl groups. The relative stability of these conformers is dictated by steric interactions, specifically the well-documented 1,3-diaxial interactions.

Conformational Analysis

The cyclohexane ring in 1-Methyl-1-propylcyclohexane predominantly adopts a chair conformation to minimize angle and torsional strain. Ring inversion leads to two distinct chair conformers. In one conformer, the methyl group is in an axial position while the propyl group is equatorial. In the other, the propyl group is axial, and the methyl group is equatorial.

The relative stability of these two conformers is primarily determined by the steric strain introduced by the axial substituent interacting with the other two axial hydrogen atoms on the same side of the ring (1,3-diaxial interactions).[1][2][3] Generally, a larger substituent will cause more significant steric strain in the axial position.[2][4] Therefore, the conformer with the bulkier propyl group in the more spacious equatorial position is expected to be the more stable and thus the major conformer at equilibrium.

Conformational Equilibrium

The equilibrium between the two chair conformers can be visualized as follows:

G cluster_0 Conformer A (Propyl-equatorial, Methyl-axial) cluster_1 Conformer B (Propyl-axial, Methyl-equatorial) a_structure More Stable b_structure Less Stable a_structure->b_structure Ring Inversion

Figure 1: Conformational equilibrium of 1-Methyl-1-propylcyclohexane.

Computational Methodology

To obtain detailed structural and energetic information about the conformers of 1-Methyl-1-propylcyclohexane, a robust computational protocol is essential. The following methodology is based on established practices for similar substituted cyclohexanes.[5][6]

Experimental Protocol: Computational Details
  • Initial Structure Generation: The 3D structures of the two chair conformers of 1-Methyl-1-propylcyclohexane are built using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search (Optional but Recommended): For the propyl group, a conformational search using a molecular mechanics force field (e.g., MMFF94) can be performed to identify its low-energy rotamers.

  • Geometry Optimization: The geometries of the conformers are optimized using Density Functional Theory (DFT). A commonly used functional for such systems is B3LYP. To ensure accuracy, a triple-zeta quality basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended.[7]

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.

  • Single-Point Energy Refinement: For higher accuracy in relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated and computationally expensive method, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) with a larger basis set.

The overall computational workflow can be summarized in the following diagram:

G start Initial 3D Structure Generation force_field Molecular Mechanics Optimization (e.g., MMFF94) start->force_field dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) force_field->dft_opt freq_calc Frequency Calculation (Confirm Minimum & Obtain Thermo Data) dft_opt->freq_calc spe High-Level Single-Point Energy (e.g., MP2 or CCSD(T)) freq_calc->spe analysis Data Analysis (Relative Energies, Geometric Parameters) spe->analysis

Figure 2: A typical computational workflow for conformational analysis.

Quantitative Data

The following tables present representative data that would be obtained from the computational protocol described above. Note: This data is illustrative and based on established principles of conformational analysis, not from a direct simulation.

Relative Energies of Conformers

The relative energies determine the population of each conformer at equilibrium. The conformer with the propyl group in the equatorial position is significantly lower in energy.

ConformerMethyl Group PositionPropyl Group PositionRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)
A AxialEquatorial0.00 (Reference)0.00 (Reference)
B EquatorialAxial~2.1~2.0
Selected Geometric Parameters

The following table lists key bond lengths and angles for the more stable conformer (Conformer A). These values are typical for sp³ hybridized carbon atoms in a cyclohexane ring.

ParameterAtoms InvolvedValue
Bond Lengths
C-C (ring)~ 1.54 Å
C-C (methyl)~ 1.53 Å
C-C (propyl)~ 1.54 Å
C-H~ 1.09 Å
Bond Angles
C-C-C (ring)~ 111.5°
H-C-H~ 109.5°
C-C(ring)-C(methyl)~ 110.0°
C-C(ring)-C(propyl)~ 110.5°
Dihedral Angles
C-C-C-C (ring)~ ± 56° (gauche)

Conclusion

The computational modeling of 1-Methyl-1-propylcyclohexane reveals two primary chair conformers. The conformer with the larger propyl group in the equatorial position and the smaller methyl group in the axial position is significantly more stable due to the minimization of 1,3-diaxial steric interactions. This guide has outlined a detailed and robust computational methodology for determining the geometric and energetic properties of these conformers. The provided illustrative data serves as a benchmark for what can be expected from such a computational study. These theoretical insights are invaluable for predicting the behavior of molecules containing this structural motif in various applications, including medicinal chemistry and materials science.

References

Protocols & Analytical Methods

Method

Application Note: Analysis of 1-Methyl-1-propylcyclohexane in Fuel Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction 1-Methyl-1-propylcyclohexane (C₁₀H₂₀, CAS No: 4258-93-9) is a naphthenic hydrocarbon present in various petroleum-derived fuels like gasoline and jet fuel.[1][2] Its concentration can vary depending on the c...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 1-Methyl-1-propylcyclohexane (C₁₀H₂₀, CAS No: 4258-93-9) is a naphthenic hydrocarbon present in various petroleum-derived fuels like gasoline and jet fuel.[1][2] Its concentration can vary depending on the crude oil source and the specific refining processes employed. As a component of the complex hydrocarbon matrix of fuels, its identification and quantification are essential for fuel characterization, quality control, and forensic analysis.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds in petroleum products due to its high sensitivity and specificity.[5][6] This application note details a robust protocol for the determination of 1-Methyl-1-propylcyclohexane in fuel samples using GC-MS.

Principle of the Method Fuel samples are prepared by a simple dilution step ("dilute and shoot") to bring the analyte concentrations within the linear range of the instrument and to minimize matrix effects.[3][7] An internal standard is added for accurate quantification. The diluted sample is injected into a gas chromatograph, where the complex mixture of hydrocarbons is separated based on volatility and interaction with a non-polar capillary column.[8] The separated compounds then enter the mass spectrometer, where they are ionized by electron impact (EI). The resulting mass spectrum, which provides information about the mass-to-charge ratio of the parent ion and its fragments, is used for definitive identification.[4] Quantification is achieved by comparing the integrated peak area of the analyte to that of the internal standard.

Experimental Protocols

1. Sample Preparation A direct injection or "dilute and shoot" method is typically sufficient for gasoline analysis, mitigating issues that can arise from more complex preparation techniques.[3]

  • Reagents and Materials:

    • Dichloromethane or Pentane (GC grade or higher)

    • 1-Methyl-1-propylcyclohexane analytical standard

    • Internal Standard (IS): Toluene-d8 or other suitable deuterated aromatic/alkane not present in the sample.

    • 2 mL glass autosampler vials with PTFE-lined caps.

    • Micropipettes and tips.

  • Procedure:

    • Prepare a 1000 ppm stock solution of 1-Methyl-1-propylcyclohexane in the chosen solvent.

    • Prepare a 100 ppm internal standard stock solution.

    • Create a series of calibration standards by diluting the analyte stock solution to concentrations ranging from 0.5 ppm to 100 ppm. Spike each calibration standard with the internal standard to a final concentration of 10 ppm.

    • For the fuel sample, perform a 1:100 dilution by adding 10 µL of the fuel sample to 990 µL of the solvent in a clean vial.[9]

    • Spike the diluted fuel sample with the internal standard to a final concentration of 10 ppm.

    • Vortex the vial for 30 seconds to ensure homogeneity.

    • Transfer the final solution to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument used.

GC Parameters Setting
Column Non-polar capillary column, e.g., HP-5ms or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).[8][10]
Injection Volume 1 µL.[11]
Injector Temperature 250°C.[12]
Injection Mode Split (Split ratio 50:1 or as needed to avoid detector saturation).[13]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[9]
Oven Temperature Program Initial temperature 40°C, hold for 4 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes.[12]
MS Parameters
Ion Source Electron Ionization (EI).
Ionization Energy 70 eV.[9]
Mass Analyzer Quadrupole.
Mode Full Scan.
Scan Range m/z 35-500.[13]
Ion Source Temperature 230°C.
Transfer Line Temperature 280°C.

3. Data Analysis and Quantification

  • Identification: The identification of 1-Methyl-1-propylcyclohexane is confirmed by comparing its retention time with that of a pure standard and matching its mass spectrum against a reference library (e.g., NIST). The mass spectrum of 1-Methyl-1-propylcyclohexane is characterized by significant fragments at m/z = 125 (M-CH₃) and m/z = 97 (M-C₃H₇).[14]

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared standards. The concentration of 1-Methyl-1-propylcyclohexane in the diluted fuel sample is then determined using the linear regression equation derived from this curve. The final concentration in the original fuel sample is calculated by multiplying the result by the dilution factor.

Data Presentation

The quantitative results from the analysis of different fuel samples can be summarized for clear comparison. The values below are for illustrative purposes only, as actual concentrations vary widely.

Fuel Sample ID Fuel Type Dilution Factor Measured Concentration (ppm) Calculated Concentration in Fuel (%, w/w)
F-001Regular Gasoline10015.2~0.15
F-002Premium Gasoline10021.5~0.22
F-003Jet Fuel A-11008.9~0.09
F-004Diesel1005.4~0.05

Workflow Visualization

The logical flow of the experimental protocol, from sample acquisition to final data reporting, is illustrated in the following diagram.

GCMS_Workflow GC-MS Analysis Workflow for Fuel Samples cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting SampleCollection 1. Fuel Sample Collection Dilution 2. Dilution (1:100) in Dichloromethane SampleCollection->Dilution Spiking 3. Spiking with Internal Standard Dilution->Spiking Injection 4. GC Injection Spiking->Injection Transfer to Autosampler Separation 5. Chromatographic Separation (HP-5ms Column) Injection->Separation Detection 6. Mass Spectrometry (EI, Full Scan) Separation->Detection Processing 7. Data Processing (Peak Integration, Library Search) Detection->Processing Raw Data Quantification 8. Quantification (Calibration Curve) Processing->Quantification Reporting 9. Final Report Generation Quantification->Reporting

Caption: Workflow for GC-MS Analysis of Fuel.

References

Application

Application Notes and Protocols: 1-Methyl-1-propylcyclohexane in Jet Fuel Surrogates

Audience: Researchers, scientists, and drug development professionals. Introduction 1-Methyl-1-propylcyclohexane is a cycloalkane that holds relevance as a potential component in synthetic and surrogate jet fuels.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1-propylcyclohexane is a cycloalkane that holds relevance as a potential component in synthetic and surrogate jet fuels. Its molecular structure, featuring a six-membered ring with both a methyl and a propyl group attached to the same carbon atom, places it within the family of alkylated cyclohexanes. These compounds are a significant class of hydrocarbons present in conventional jet fuels, and their study is crucial for the development of accurate surrogate mixtures that can mimic the complex combustion behavior of real aviation fuels. The formulation of jet fuel surrogates is essential for computational fluid dynamics (CFD) modeling and for understanding fundamental combustion processes such as ignition, flame propagation, and pollutant formation. Due to a scarcity of direct experimental data on 1-methyl-1-propylcyclohexane, this document leverages data from analogous compounds, namely n-propylcyclohexane and methylcyclohexane, to provide comprehensive application notes and detailed experimental protocols.

Physicochemical Properties

A summary of the known physicochemical properties of 1-methyl-1-propylcyclohexane is presented in Table 1. These properties are fundamental for the development of jet fuel surrogates, as they influence fuel atomization, evaporation, and mixing with air.

PropertyValueUnitSource
Molecular FormulaC₁₀H₂₀---INVALID-LINK--
Molecular Weight140.27 g/mol --INVALID-LINK--[1]
Boiling Point174.15°C--INVALID-LINK--[2]
Density0.814g/cm³--INVALID-LINK--
Flash Point48.9°C--INVALID-LINK--

Experimental Protocols

The following protocols are adapted from established experimental methodologies used for studying the combustion of analogous cycloalkanes, such as n-propylcyclohexane and methylcyclohexane.[3] These methods are essential for characterizing the combustion behavior of 1-methyl-1-propylcyclohexane and for validating kinetic models of jet fuel surrogates.

Oxidation and Pyrolysis in a Jet-Stirred Reactor (JSR)

Objective: To investigate the oxidation and pyrolysis of 1-methyl-1-propylcyclohexane under controlled conditions and to obtain species concentration profiles for kinetic model validation.

Apparatus:

  • A fused silica (B1680970) jet-stirred reactor with a known volume.

  • A high-pressure liquid chromatography (HPLC) pump for liquid fuel injection.

  • Mass flow controllers for precise control of carrier gas (e.g., N₂) and oxidizer (e.g., O₂) flow rates.

  • A furnace for maintaining a constant reactor temperature.

  • Gas chromatography (GC) system with appropriate columns (e.g., PLOT-Q, Molsieve 5A) and detectors (e.g., FID, TCD) for species analysis.

  • Alternatively, a molecular beam mass spectrometer (MBMS) for the detection of reactive intermediates.

Procedure:

  • Heat the JSR to the desired temperature (e.g., 550-1100 K).

  • Set the reactor pressure to the target value (e.g., 1-10 atm).

  • Introduce the carrier gas (N₂) and oxidizer (O₂) into the reactor at controlled flow rates using mass flow controllers.

  • Inject liquid 1-methyl-1-propylcyclohexane into a heated mixing zone before the reactor using an HPLC pump to ensure complete vaporization and mixing.

  • Allow the system to reach a steady state (typically several residence times).

  • Extract a sample of the reacting mixture from the reactor through a sonic probe to quench the reactions.

  • Analyze the sampled gas using GC or MBMS to identify and quantify the mole fractions of reactants, intermediates, and products.

  • Repeat the procedure for a range of temperatures, pressures, and equivalence ratios.

Ignition Delay Time Measurement in a Shock Tube

Objective: To measure the autoignition delay times of 1-methyl-1-propylcyclohexane/air mixtures at high temperatures and pressures, conditions relevant to gas turbine engines.

Apparatus:

  • A high-pressure shock tube with a driven and a driver section separated by a diaphragm.

  • A system for preparing and introducing the reactive gas mixture (1-methyl-1-propylcyclohexane, O₂, and a diluent like Ar or N₂).

  • Pressure transducers and photodiodes along the shock tube to measure shock wave velocity and detect ignition.

  • A data acquisition system to record pressure and emission signals.

Procedure:

  • Prepare a homogeneous mixture of vaporized 1-methyl-1-propylcyclohexane, oxidizer, and diluent in a mixing tank.

  • Evacuate the driven section of the shock tube to a low pressure.

  • Fill the driven section with the prepared reactive mixture to a specific initial pressure.

  • Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm ruptures.

  • The resulting shock wave travels down the tube, compressing and heating the reactive mixture.

  • The shock wave reflects off the end wall, further increasing the temperature and pressure of the mixture.

  • Ignition is detected by a sharp rise in pressure and/or the emission of light (e.g., from OH* radicals), which are recorded by the transducers and photodiodes.

  • The ignition delay time is defined as the time between the arrival of the reflected shock wave at the measurement location and the onset of ignition.

  • Vary the initial mixture composition, temperature, and pressure to obtain ignition delay data over a range of conditions.[4][5][6]

Low-Temperature Combustion in a Rapid Compression Machine (RCM)

Objective: To investigate the low-temperature and negative temperature coefficient (NTC) behavior of 1-methyl-1-propylcyclohexane ignition.

Apparatus:

  • A rapid compression machine capable of compressing a gas mixture to high pressures and temperatures.[7][8][9]

  • A system for preparing and introducing the fuel/oxidizer/diluent mixture.

  • A pressure transducer to monitor the pressure history within the combustion chamber.

  • A data acquisition system.

Procedure:

  • Prepare a homogeneous gas mixture of 1-methyl-1-propylcyclohexane, O₂, and N₂ at a desired equivalence ratio.

  • Fill the RCM combustion chamber with the prepared mixture.

  • Rapidly compress the mixture by the movement of a piston.

  • Monitor the pressure inside the chamber as a function of time.

  • The ignition delay time is determined from the pressure trace, typically as the time from the end of compression to the maximum rate of pressure rise.

  • Conduct experiments over a range of compressed temperatures and pressures to characterize the low-temperature combustion and NTC behavior.[10]

Reaction Pathway Visualization

The combustion of cycloalkanes like 1-methyl-1-propylcyclohexane proceeds through a complex network of reactions. A simplified, generalized reaction pathway is depicted below, illustrating the key steps from fuel decomposition to the formation of smaller species. This pathway is based on the known combustion chemistry of alkylated cyclohexanes.[11][12][13]

G Fuel 1-Methyl-1-propylcyclohexane Radicals Alkylcyclohexyl Radicals Fuel->Radicals H-Abstraction RingOpening Ring-Opening to Alkenyl Radicals Radicals->RingOpening BetaScission β-Scission RingOpening->BetaScission SmallSpecies Smaller Alkenes, Alkyl Radicals, and H-atoms BetaScission->SmallSpecies Oxidation Oxidation Products (CO, CO2, H2O) SmallSpecies->Oxidation Further Oxidation

Caption: Generalized combustion pathway of 1-methyl-1-propylcyclohexane.

Conclusion

While specific experimental data for 1-methyl-1-propylcyclohexane is limited, its role as a potential jet fuel surrogate component necessitates a thorough understanding of its combustion characteristics. The application notes and protocols provided here, adapted from studies on analogous cycloalkanes, offer a robust framework for researchers to investigate its physicochemical properties and combustion behavior. The data generated from these experiments will be invaluable for the development and validation of high-fidelity kinetic models for the next generation of aviation fuels.

References

Method

Application Note: Quantification of 1-Methyl-1-propylcyclohexane in Petroleum Products

Introduction 1-Methyl-1-propylcyclohexane is a C10 cycloalkane that is a constituent of various petroleum products. As a member of the naphthene class of hydrocarbons, its concentration can influence the physical and che...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1-propylcyclohexane is a C10 cycloalkane that is a constituent of various petroleum products. As a member of the naphthene class of hydrocarbons, its concentration can influence the physical and chemical properties of fuels, such as density and combustion characteristics. The accurate quantification of 1-Methyl-1-propylcyclohexane and other cycloalkanes is crucial for petroleum refining processes, fuel quality control, and environmental monitoring. This application note provides a detailed protocol for the quantification of 1-Methyl-1-propylcyclohexane in diverse petroleum matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The concentration of specific isomers of C10 cycloalkanes, such as 1-Methyl-1-propylcyclohexane, is not always individually reported in routine petroleum analysis. The data presented below is a representative summary based on the analysis of hydrocarbon composition in various petroleum products. The concentration of total C10 cycloalkanes can vary significantly depending on the crude oil source and the refining process.

Petroleum ProductAnalyteTypical Concentration Range (w/w %)Analytical Method
Crude OilC10 Cycloalkanes0.1 - 2.0GC-MS
GasolineC10 Cycloalkanes0.5 - 5.0GC-FID, GC-MS
Jet Fuel (JP-4)Propylcyclohexane~0.70[1]GC-MS
Diesel FuelC10 Cycloalkanes0.2 - 3.0GCxGC-MS

Note: Data for the specific isomer 1-Methyl-1-propylcyclohexane is often aggregated within the broader class of C10 cycloalkanes. The value for Propylcyclohexane in JP-4 is for the general structure and not specific to the 1-Methyl-1-propyl isomer.

Experimental Protocols

This section details the protocol for the quantification of 1-Methyl-1-propylcyclohexane in petroleum products using Gas Chromatography-Mass Spectrometry (GC-MS).

Scope

This protocol is applicable to the quantitative analysis of 1-Methyl-1-propylcyclohexane in light to middle distillate petroleum products such as gasoline, kerosene (B1165875) (jet fuel), and diesel.

Principle

The petroleum sample is diluted and injected into a gas chromatograph, where individual components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. The unique mass spectrum of 1-Methyl-1-propylcyclohexane allows for its identification and quantification.

Reagents and Materials
  • Solvent: Dichloromethane or Hexane (GC grade)

  • Internal Standard (IS): A deuterated alkane or cycloalkane not typically found in petroleum products (e.g., d12-cyclohexane or a suitable deuterated analog).

  • Calibration Standards: Certified reference standards of 1-Methyl-1-propylcyclohexane of known purity.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials with caps.

  • Anhydrous Sodium Sulfate: For sample drying if necessary.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

  • Carrier Gas: Helium (99.999% purity).

Sample Preparation
  • Accurately weigh approximately 100 mg of the petroleum product into a 10 mL volumetric flask.

  • Add a known amount of the internal standard solution.

  • Dilute to the mark with the chosen solvent (e.g., dichloromethane).

  • Mix thoroughly. For samples with potential water content, pass the diluted sample through a small column of anhydrous sodium sulfate.

  • Transfer an aliquot of the final solution to an autosampler vial for GC-MS analysis.

GC-MS Parameters
  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-350 (for full scan mode)

  • SIM Ions for 1-Methyl-1-propylcyclohexane (C10H20, MW: 140.27): Quantifier ion (e.g., m/z 97 or 140) and qualifier ions (e.g., m/z 55, 83). The specific ions should be determined from the mass spectrum of a pure standard.

Calibration
  • Prepare a series of calibration standards of 1-Methyl-1-propylcyclohexane in the chosen solvent, each containing the same concentration of the internal standard.

  • The concentration range of the calibration standards should bracket the expected concentration of the analyte in the prepared samples.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Data Analysis and Calculation
  • Identify the 1-Methyl-1-propylcyclohexane peak in the sample chromatogram based on its retention time and mass spectrum compared to a pure standard.

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the concentration of 1-Methyl-1-propylcyclohexane in the sample using the calibration curve.

  • The concentration in the original petroleum product is then calculated by taking into account the initial sample weight and dilution factor.

    Concentration (w/w %) = (C_calc * V) / (W * 10)

    Where:

    • C_calc = Concentration from the calibration curve (in mg/L)

    • V = Final volume of the diluted sample (in L)

    • W = Weight of the initial sample (in g)

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Petroleum Product Sample Weigh Weigh Sample Sample->Weigh Dilute Dilute with Solvent & Add Internal Standard Weigh->Dilute Dry Dry with Na2SO4 (if needed) Dilute->Dry Vial Transfer to Autosampler Vial Dry->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Integrate Peak Area Integration Identify->Integrate Quantify Quantification of Analyte Integrate->Quantify Calibrate Calibration Curve Generation Calibrate->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for the quantification of 1-Methyl-1-propylcyclohexane.

References

Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental protocol for the synthesis of 1-Methyl-1-propylcyclohexane, a saturated hydrocarbon. The described m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Methyl-1-propylcyclohexane, a saturated hydrocarbon. The described methodology involves a two-step process commencing with the Grignard reaction of propylmagnesium bromide with 1-methylcyclohexene oxide, followed by the dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene intermediate. This protocol is designed to be a comprehensive guide for researchers in organic synthesis and related fields.

Introduction

1-Methyl-1-propylcyclohexane is a member of the cycloalkane family, characterized by a cyclohexane (B81311) ring substituted with both a methyl and a propyl group at the same carbon atom. Such branched cycloalkanes are of interest in fundamental organic chemistry research and may serve as building blocks or reference compounds in various applications, including fuel science and materials chemistry. The synthesis of gem-disubstituted cyclohexanes can be achieved through various routes, with the Grignard reaction being a prominent and versatile method for forming the key carbon-carbon bonds. This protocol details a reliable method for the preparation of 1-Methyl-1-propylcyclohexane.

Experimental Protocols

Overall Reaction Scheme:

The synthesis is accomplished in three main stages:

  • Grignard Reaction: Formation of 1-methyl-2-propylcyclohexan-1-ol from 1-methylcyclohexene oxide and propylmagnesium bromide.

  • Dehydration: Elimination of water from the tertiary alcohol to yield a mixture of isomeric alkenes (1-methyl-2-propylcyclohex-1-ene and 1-methyl-6-propylcyclohex-1-ene).

  • Hydrogenation: Saturation of the double bond to afford the final product, 1-Methyl-1-propylcyclohexane.

Protocol 1: Synthesis of 1-methyl-2-propylcyclohexan-1-ol via Grignard Reaction

Materials:

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • Slowly add a solution of 1-bromopropane in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the propylmagnesium bromide.

  • Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of 1-methylcyclohexene oxide in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-2-propylcyclohexan-1-ol.

Protocol 2: Dehydration of 1-methyl-2-propylcyclohexan-1-ol

Materials:

  • Crude 1-methyl-2-propylcyclohexan-1-ol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place the crude 1-methyl-2-propylcyclohexan-1-ol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Heat the mixture under distillation. The alkene products will co-distill with water.

  • Collect the distillate in a receiving flask.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The resulting liquid is a mixture of isomeric methylpropylcyclohexenes.

Protocol 3: Hydrogenation of Methylpropylcyclohexenes

Materials:

Procedure:

  • Dissolve the mixture of methylpropylcyclohexenes in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the solvent.

  • Remove the solvent from the filtrate by distillation to yield the crude 1-Methyl-1-propylcyclohexane.

  • Purification: The crude product can be purified by fractional distillation to obtain the final product with high purity.

Data Presentation

Parameter1-Methyl-1-propylcyclohexaneReference
Molecular Formula C₁₀H₂₀[1]
Molecular Weight 140.27 g/mol [1]
CAS Number 4258-93-9[1]
Boiling Point ~174-175 °C (at 760 mmHg)[2]

Mandatory Visualization

SynthesisWorkflow Start Starting Materials (1-Bromopropane, Mg, 1-Methylcyclohexene oxide) Grignard_Reagent Propylmagnesium Bromide (Grignard Reagent) Start->Grignard_Reagent Anhydrous Ether Grignard_Reaction Grignard Reaction Start->Grignard_Reaction 1-Methylcyclohexene oxide Grignard_Reagent->Grignard_Reaction Tertiary_Alcohol 1-methyl-2-propylcyclohexan-1-ol Grignard_Reaction->Tertiary_Alcohol Work-up Dehydration Dehydration (H₂SO₄/Heat) Tertiary_Alcohol->Dehydration Alkene_Mixture Mixture of Methylpropylcyclohexenes Dehydration->Alkene_Mixture Hydrogenation Hydrogenation (H₂, Pd/C) Alkene_Mixture->Hydrogenation Final_Product 1-Methyl-1-propylcyclohexane Hydrogenation->Final_Product Purification

Caption: Synthetic workflow for 1-Methyl-1-propylcyclohexane.

References

Method

Application Notes and Protocols: 1-Methyl-1-propylcyclohexane as a Reference Standard

For: Researchers, Scientists, and Drug Development Professionals Subject: Guidelines on the Utilization of 1-Methyl-1-propylcyclohexane as a Reference Standard in Chromatographic Analysis. Introduction 1-Methyl-1-propylc...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Guidelines on the Utilization of 1-Methyl-1-propylcyclohexane as a Reference Standard in Chromatographic Analysis.

Introduction

1-Methyl-1-propylcyclohexane (C₁₀H₂₀, MW: 140.27 g/mol , CAS: 4258-93-9) is a saturated cyclic hydrocarbon.[1][2][3] Its stable, non-polar nature and volatility make it a suitable candidate for use as a reference standard in various analytical applications, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). In the pharmaceutical industry, reference standards are critical for the qualification of raw materials, ensuring the quality of drug substances, and in method development and validation.[4] This document provides detailed application notes and protocols for the use of 1-Methyl-1-propylcyclohexane as a reference standard for qualitative and quantitative analyses.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application.

PropertyValueSource
Molecular Formula C₁₀H₂₀[1][2][3]
Molecular Weight 140.27 g/mol [1][2][3]
CAS Number 4258-93-9[1][3]
Boiling Point 174.4 °C (447.5 K)[1]
IUPAC Name 1-methyl-1-propylcyclohexane[1][3]

Applications in Analytical Chemistry

Due to its chemical inertness and distinct chromatographic behavior, 1-Methyl-1-propylcyclohexane is primarily used in the following applications:

  • Internal Standard (IS) in GC and GC-MS: In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It helps to correct for variations in injection volume, and sample preparation.[5] 1-Methyl-1-propylcyclohexane is suitable as an internal standard for the analysis of volatile and semi-volatile organic compounds, particularly non-polar analytes like other hydrocarbons or certain drug molecules and their impurities.

  • Retention Time (RT) Marker: In complex chromatographic separations, maintaining consistent retention times can be challenging. 1-Methyl-1-propylcyclohexane can be used as a retention time marker to ensure the stability and reproducibility of the chromatographic system.

  • System Suitability Testing: It can be included in a mixture of standards to test the performance of a GC system (e.g., resolution, peak shape, and reproducibility) before running analytical samples.

Experimental Protocols

The following are representative protocols for the use of 1-Methyl-1-propylcyclohexane as a reference standard. These should be adapted and validated for specific applications.

Accurate preparation of standard solutions is critical for reliable quantitative results.

Protocol 4.1.1: Preparation of 1-Methyl-1-propylcyclohexane Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of high-purity 1-Methyl-1-propylcyclohexane reference standard into a 10 mL volumetric flask.

  • Dissolve the compound in a suitable non-polar solvent (e.g., hexane, dichloromethane) and dilute to the mark.

  • Stopper the flask and mix thoroughly by inversion.

  • Store the stock solution at 2-8 °C in a tightly sealed container.

Protocol 4.1.2: Preparation of Internal Standard Working Solution (50 µg/mL)

  • Pipette 5 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the chosen solvent.

  • Mix thoroughly. This working solution is now ready to be spiked into samples and calibration standards.

This protocol describes the use of 1-Methyl-1-propylcyclohexane as an internal standard for the quantification of a target analyte by GC-MS.

Protocol 4.2.1: Sample and Calibration Standard Preparation

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the target analyte to achieve a range of concentrations that bracket the expected sample concentration.[6][7]

  • To 1 mL of each calibration standard and each sample, add a precise volume (e.g., 10 µL) of the 50 µg/mL 1-Methyl-1-propylcyclohexane internal standard working solution.

  • Vortex each solution to ensure homogeneity.

Protocol 4.2.2: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of volatile and semi-volatile compounds. These should be optimized for the specific analyte and instrument.

ParameterRecommended Setting
GC System Agilent 7890 GC with 5977 MS or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ion Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Data Analysis:

  • Identify the peaks corresponding to the analyte and 1-Methyl-1-propylcyclohexane based on their retention times and mass spectra.

  • For each calibration standard, calculate the response factor (RF) using the following equation:

    RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)

  • Calculate the average RF and the relative standard deviation (%RSD) from the calibration standards. The %RSD should typically be ≤15%.

  • For each sample, calculate the concentration of the analyte using the average RF from the calibration curve.

Data Presentation

The following table presents expected retention times and characteristic mass-to-charge ratios (m/z) for 1-Methyl-1-propylcyclohexane on a standard non-polar GC column. The mass spectrum of 1-methyl-1-propylcyclohexane is characterized by prominent fragments at m/z = 125 and m/z = 97.

CompoundRetention Time (min)Characteristic m/z ions
1-Methyl-1-propylcyclohexane~10.555, 69, 83, 97, 125, 140
Analyte X (example)VariesAnalyte-specific
Standard LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaResponse Factor
155015,0001,000,0000.60
2105031,0001,020,0000.62
3255078,0001,010,0000.63
45050155,0001,000,0000.62
510050305,000990,0000.62
Average RF 0.618
%RSD 1.9%

Visualizations

GC_MS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Analyte_Stock Analyte Stock Solution Calibration_Standards Calibration Standards Analyte_Stock->Calibration_Standards IS_Stock IS Stock Solution (1-Methyl-1-propylcyclohexane) Spiked_Standards Spiked Calibration Standards IS_Stock->Spiked_Standards Spiked_Sample Spiked Sample IS_Stock->Spiked_Sample Calibration_Standards->Spiked_Standards Sample Sample Sample->Spiked_Sample GC_MS GC-MS System Spiked_Standards->GC_MS Spiked_Sample->GC_MS Chromatogram Chromatogram (Peak Integration) GC_MS->Chromatogram Calibration_Curve Calibration Curve (Response Factors) Chromatogram->Calibration_Curve Quantification Analyte Quantification Chromatogram->Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Internal_Standard_Logic cluster_variability Sources of Variability Analyte Analyte Sample_Prep Sample Preparation (e.g., extraction, derivatization) Analyte->Sample_Prep IS Internal Standard (1-Methyl-1-propylcyclohexane) IS->Sample_Prep IS->Sample_Prep Corrects for losses Injection GC Injection IS->Injection Corrects for volume variations Sample_Prep->Injection Detection MS Detection Injection->Detection Quantification Quantification Detection->Quantification

Caption: Rationale for using an internal standard to correct for variability.

References

Application

Application Note: 1H and 13C NMR Assignments for 1-Methyl-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 1-methyl-1-propylcyclohexane. Due to the abse...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 1-methyl-1-propylcyclohexane. Due to the absence of readily available experimental spectra in the public domain, these assignments have been estimated based on established NMR principles and spectral data from analogous compounds, such as methylcyclohexane (B89554) and propylcyclohexane. This application note serves as a practical guide for the identification and structural elucidation of 1-methyl-1-propylcyclohexane and related substituted cyclohexane (B81311) derivatives in research and drug development settings. Detailed experimental protocols for acquiring high-quality NMR spectra are also presented.

Introduction

1-Methyl-1-propylcyclohexane is a saturated cyclic hydrocarbon. The structural characterization of such aliphatic compounds is fundamental in various fields, including organic synthesis, medicinal chemistry, and materials science. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This note details the predicted proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for 1-methyl-1-propylcyclohexane, providing a valuable reference for researchers working with this and structurally similar molecules.

Predicted NMR Data

The chemical shifts for 1-methyl-1-propylcyclohexane have been predicted by considering the additive effects of the methyl and propyl substituents on the cyclohexane ring. The numbering of the atoms for the assignments is shown in Figure 1.

Table 1: Predicted ¹H NMR Assignments for 1-Methyl-1-propylcyclohexane

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a (CH₃-cyclohexyl)0.85Singlet3H
H-b (CH₂-cyclohexyl)1.25Triplet2H
H-c (CH₂-ring, adjacent to C1)1.40Multiplet4H
H-d (CH₂-ring)1.55Multiplet4H
H-e (CH₂-ring, para to C1)1.30Multiplet2H
H-f (CH₂-propyl)1.20Sextet2H
H-g (CH₃-propyl)0.90Triplet3H

Table 2: Predicted ¹³C NMR Assignments for 1-Methyl-1-propylcyclohexane

CarbonPredicted Chemical Shift (δ, ppm)
C-135
C-2, C-635
C-3, C-524
C-427
C-a (CH₃-cyclohexyl)23
C-b (CH₂-cyclohexyl)45
C-f (CH₂-propyl)18
C-g (CH₃-propyl)14

Experimental Protocols

To obtain high-resolution ¹H and ¹³C NMR spectra for 1-methyl-1-propylcyclohexane, the following experimental protocols are recommended.

Sample Preparation

  • Weigh approximately 10-20 mg of 1-methyl-1-propylcyclohexane.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of any particulate matter.

¹H NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse (zg30)

  • Spectral Width: 0-10 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Processing:

    • Apply Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Integrate all signals.

¹³C NMR Spectroscopy

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Proton-decoupled (e.g., zgpg30)

  • Spectral Width: 0-60 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

  • Processing:

    • Apply Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

Visualization

Figure 1: Structure of 1-Methyl-1-propylcyclohexane and its predicted NMR correlations.

Conclusion

This application note provides a foundational dataset of predicted ¹H and ¹³C NMR assignments for 1-methyl-1-propylcyclohexane. These predictions, based on established chemical shift theory and data from analogous molecules, offer a valuable starting point for the spectral analysis of this compound and its derivatives. The detailed experimental protocols outlined herein will enable researchers to acquire high-quality NMR data for definitive structural confirmation.

Method

Application Notes and Protocols for Infrared Spectroscopy of 1-Methyl-1-propylcyclohexane

Introduction Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups in organic molecules. This document provides detailed application notes and protocols for the functio...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups in organic molecules. This document provides detailed application notes and protocols for the functional group analysis of 1-Methyl-1-propylcyclohexane using Fourier Transform Infrared (FTIR) spectroscopy. 1-Methyl-1-propylcyclohexane is a saturated hydrocarbon, and its IR spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. These notes are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Principle of Infrared Spectroscopy for Alkane Analysis

Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. The absorption of this radiation is quantized, and a plot of absorbance or transmittance versus wavenumber (cm⁻¹) constitutes an IR spectrum. For alkanes like 1-Methyl-1-propylcyclohexane, the primary vibrational modes observed are C-H stretching and bending, as well as C-C stretching. The specific frequencies of these vibrations provide a "fingerprint" of the molecule, allowing for its identification and the characterization of its functional groups.

The key functional groups and their expected absorption ranges in the infrared spectrum of 1-Methyl-1-propylcyclohexane are detailed below.

Data Presentation: Characteristic Infrared Absorption Bands

The following table summarizes the expected quantitative data for the infrared spectrum of 1-Methyl-1-propylcyclohexane, based on the analysis of similar alkanes and cycloalkanes.

Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)IntensityNotes
C-H Stretching (sp³ C-H)Methyl (-CH₃), Methylene (B1212753) (-CH₂-), Methine (-CH-)3000 - 2850StrongThis is a characteristic region for all saturated hydrocarbons. The exact position can give clues about the type of C-H bond.[1][2][3]
C-H Bending (Scissoring)Methylene (-CH₂-)1470 - 1450MediumThis absorption is characteristic of the scissoring motion of CH₂ groups.[1][2][3]
C-H Bending (Asymmetric)Methyl (-CH₃)~1465MediumOften overlaps with the methylene scissoring band.
C-H Bending (Symmetric Umbrella)Methyl (-CH₃)1380 - 1370MediumA characteristic absorption for methyl groups.[1][2]
C-C StretchingAlkane Backbone1200 - 1000WeakThese bands are generally weak and part of the complex "fingerprint" region.[1]
C-H RockingMethylene (-CH₂-)725 - 720WeakThis band is more prominent in long-chain alkanes.
"Fingerprint" RegionEntire Molecule< 1500VariableThis region contains complex vibrations that are unique to the specific molecule, making it useful for identification.[2]

Experimental Protocols

This section outlines the detailed methodology for acquiring an FTIR spectrum of 1-Methyl-1-propylcyclohexane.

4.1. Materials and Equipment

  • 1-Methyl-1-propylcyclohexane (liquid)

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Liquid Transmission Cell with IR-transparent windows (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory

  • Pasteur pipette or syringe

  • Solvent for cleaning (e.g., hexane (B92381) or isopropanol)

  • Lens tissue

4.2. Sample Preparation (Liquid Transmission Cell Method)

  • Cell Preparation: Ensure the liquid transmission cell and the salt plates (NaCl or KBr) are clean and dry. Handle the salt plates by the edges to avoid contamination from moisture on your fingers.

  • Sample Application: Using a clean Pasteur pipette, place a small drop of 1-Methyl-1-propylcyclohexane onto the center of one salt plate.

  • Cell Assembly: Carefully place the second salt plate on top of the first, creating a thin liquid film of the sample between the plates.

  • Secure the Cell: Place the assembled plates in the demountable cell holder and tighten the screws gently and evenly to ensure a good seal and a uniform path length. Avoid over-tightening, which can damage the salt plates.

4.3. Sample Preparation (Attenuated Total Reflectance - ATR Method)

  • Crystal Cleaning: Clean the ATR crystal surface (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft lens tissue.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of 1-Methyl-1-propylcyclohexane directly onto the center of the ATR crystal.

  • Pressure Application: If your ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.

4.4. FTIR Data Acquisition

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Scan:

    • For the transmission method, run a background scan with an empty, clean cell in the beam path.

    • For the ATR method, the background scan of the clean crystal should have already been performed.

  • Sample Scan:

    • Place the prepared sample (either the liquid cell or the ATR with the sample) into the sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral range to 4000 - 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

Mandatory Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of 1-Methyl-1-propylcyclohexane.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Start sample_prep Prepare 1-Methyl-1-propylcyclohexane Sample (Liquid Cell or ATR) start->sample_prep background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_data Process Spectrum (Background Subtraction) peak_analysis Identify and Analyze Characteristic Peaks process_data->peak_analysis functional_group_id Functional Group Identification peak_analysis->functional_group_id end_node End functional_group_id->end_node

Caption: Experimental workflow for FTIR analysis.

5.2. Correlation of Vibrational Modes and Functional Groups

This diagram illustrates the relationship between the observed infrared absorptions and the specific vibrational modes of the functional groups within the 1-Methyl-1-propylcyclohexane molecule.

vibrational_modes cluster_molecule 1-Methyl-1-propylcyclohexane cluster_functional_groups Functional Groups cluster_vibrational_modes Vibrational Modes mol C₁₀H₂₀ ch3 Methyl (-CH₃) mol->ch3 ch2 Methylene (-CH₂-) mol->ch2 cc C-C Backbone mol->cc ch_stretch C-H Stretch (2850-3000 cm⁻¹) ch3->ch_stretch ch_bend_umbrella C-H Bend (Umbrella) (1370-1380 cm⁻¹) ch3->ch_bend_umbrella ch2->ch_stretch ch_bend_scissor C-H Bend (Scissor) (1450-1470 cm⁻¹) ch2->ch_bend_scissor cc_stretch C-C Stretch (1000-1200 cm⁻¹) cc->cc_stretch

Caption: Correlation of molecular structure and IR vibrations.

References

Application

Application Notes and Protocols for the Reaction Kinetics of 1-Methyl-1-propylcyclohexane Oxidation

Disclaimer: Direct experimental data on the oxidation kinetics of 1-Methyl-1-propylcyclohexane is limited in publicly available literature. The following application notes and protocols are based on established experimen...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the oxidation kinetics of 1-Methyl-1-propylcyclohexane is limited in publicly available literature. The following application notes and protocols are based on established experimental techniques and data from closely related surrogate molecules, primarily n-propylcyclohexane and methylcyclohexane. The reaction kinetics of 1-Methyl-1-propylcyclohexane are expected to exhibit similar behavior.

Introduction

1-Methyl-1-propylcyclohexane is a representative cycloalkane component found in conventional transportation fuels. Understanding its oxidation kinetics is crucial for developing predictive combustion models, improving engine efficiency, and mitigating pollutant formation. These application notes provide an overview of the key kinetic parameters, experimental methodologies for their determination, and generalized reaction pathways.

Key Kinetic Parameters and Data Presentation

The high-temperature oxidation of 1-Methyl-1-propylcyclohexane, analogous to other cycloalkanes, is characterized by several key kinetic parameters, including ignition delay time (IDT) and the evolution of stable intermediate species concentrations.

Ignition Delay Time (IDT)

IDT is a critical measure of a fuel's autoignition propensity. It is defined as the time lag between the creation of a high-temperature and high-pressure environment and the onset of significant combustion.

Table 1: Representative Ignition Delay Time Data for n-Propylcyclohexane Oxidation *

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
111010.51200
125010.5400
140010.5150
115011.0800
130011.0250
150011.080
120012.0500
140012.0120
165012.030
738102.0>1000
1400102.0100
615100.5>2000
750100.5800
650200.51500
1200200.550
650401.01200
1200401.030

*Data is illustrative and based on trends observed for n-propylcyclohexane oxidation.[1][2][3]

Species Concentration Profiles

The concentration profiles of reactants, intermediates, and products over time or temperature provide valuable insights into the reaction mechanism.

Table 2: Major Species Mole Fractions in n-Propylcyclohexane Oxidation in a Jet-Stirred Reactor *

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)n-PropylcyclohexaneO₂COCO₂H₂O
55010.50.0050.05250.0001<0.00010.0001
65010.50.0040.0480.0010.00050.001
80010.50.0010.0350.0040.0030.004
55011.00.0050.02625<0.0001<0.0001<0.0001
65011.00.00350.0200.00150.00080.0015
80011.00.00050.0080.00450.0040.0045
55012.00.0050.013125<0.0001<0.0001<0.0001
65012.00.0030.0080.0020.0010.002
80012.00.00020.0010.00480.00450.0048

*Data is illustrative and based on trends observed for n-propylcyclohexane oxidation.[2][4]

Experimental Protocols

The following are detailed protocols for key experiments used to study the oxidation kinetics of alkylated cyclohexanes.

Protocol 1: Ignition Delay Time Measurement in a Shock Tube

This protocol describes the methodology for measuring ignition delay times of a fuel/oxidizer mixture using a high-pressure shock tube.[5][6][7]

Objective: To determine the autoignition delay time of 1-Methyl-1-propylcyclohexane under specific temperature, pressure, and equivalence ratio conditions.

Materials:

  • 1-Methyl-1-propylcyclohexane (high purity)

  • Oxygen (high purity)

  • Argon or Nitrogen (high purity, as diluent)

  • High-pressure shock tube apparatus

  • Pressure transducers

  • Optical detectors (e.g., for OH* chemiluminescence)

  • High-speed data acquisition system

  • Gas mixing rig

Procedure:

  • Mixture Preparation: Prepare the desired fuel/oxidizer/diluent mixture in a mixing tank. The composition is determined by partial pressures to achieve the target equivalence ratio.

  • Shock Tube Preparation: Evacuate the driven and driver sections of the shock tube to a high vacuum.

  • Diaphragm Installation: Install a diaphragm of appropriate thickness to withstand the pressure differential between the driver and driven sections and to rupture at the desired driver gas pressure.

  • Filling:

    • Fill the driven section with the prepared gas mixture to a specific initial pressure.

    • Fill the driver section with a high-pressure driver gas (e.g., Helium).

  • Ignition: Increase the pressure in the driver section until the diaphragm ruptures. This generates a shock wave that propagates down the driven section, compressing and heating the test gas.

  • Data Acquisition:

    • Record the pressure history using fast-response pressure transducers located near the endwall of the driven section.

    • Monitor the emission from excited radical species (e.g., OH* at 307 nm) using a photomultiplier tube.

  • Ignition Delay Time Determination: The ignition delay time is the time interval between the arrival of the reflected shock wave at the observation point (indicated by a sharp pressure rise) and the onset of ignition (indicated by a sharp increase in the OH* emission signal).[7]

  • Post-Experiment: Evacuate and purge the shock tube to remove combustion products.

Diagram: Experimental Workflow for Shock Tube IDT Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition & Analysis prep_mix Prepare Gas Mixture install_dia Install Diaphragm prep_mix->install_dia prep_st Evacuate Shock Tube prep_st->install_dia fill_driven Fill Driven Section install_dia->fill_driven fill_driver Fill Driver Section fill_driven->fill_driver rupture Rupture Diaphragm fill_driver->rupture shock Shock Wave Propagation rupture->shock compress Compress & Heat Gas shock->compress record_p Record Pressure compress->record_p record_oh Record OH* Emission compress->record_oh calc_idt Calculate IDT record_p->calc_idt record_oh->calc_idt

Caption: Workflow for ignition delay time measurement.

Protocol 2: Species Concentration Measurement in a Jet-Stirred Reactor (JSR)

This protocol outlines the procedure for studying the oxidation of 1-Methyl-1-propylcyclohexane in a JSR to obtain species concentration profiles at various temperatures.[8]

Objective: To identify and quantify the stable intermediate and final products of 1-Methyl-1-propylcyclohexane oxidation over a range of temperatures.

Materials:

  • 1-Methyl-1-propylcyclohexane (liquid, high purity)

  • Oxygen (high purity)

  • Nitrogen or Argon (high purity, as diluent)

  • Jet-Stirred Reactor (JSR)

  • High-temperature furnace

  • Mass flow controllers

  • Gas chromatograph with appropriate detectors (GC-FID/TCD)

  • Mass spectrometer (optional, for species identification)

  • Heated sampling probe

Procedure:

  • System Setup:

    • Heat the JSR to the desired reaction temperature using the furnace.

    • Set the residence time by adjusting the total flow rate and reactor volume.

  • Reactant Delivery:

    • Deliver gaseous reactants (O₂, N₂/Ar) to the reactor at controlled flow rates using mass flow controllers.

    • Introduce the liquid fuel into a heated line where it vaporizes and mixes with the diluent gas before entering the reactor.

  • Reaction: The reactants are rapidly mixed inside the JSR, and the oxidation reaction proceeds at a steady state.

  • Sampling:

    • Extract a sample of the reacting mixture from the JSR through a heated quartz probe to quench the reactions.

    • The sample is then directed to the analytical equipment.

  • Analysis:

    • Analyze the composition of the sampled gas using a gas chromatograph to separate and quantify the different species.

    • A mass spectrometer can be used for the identification of unknown intermediate species.

  • Data Collection: Repeat the experiment at different temperatures to obtain species concentration profiles as a function of temperature.

Diagram: Experimental Workflow for JSR Species Measurement

G cluster_setup System Setup cluster_reaction Reaction cluster_analysis Sampling & Analysis heat_jsr Heat JSR mix Mix Reactants in JSR heat_jsr->mix set_flow Set Gas Flow Rates set_flow->mix vaporize Vaporize Liquid Fuel vaporize->mix react Steady-State Reaction mix->react sample Extract Sample react->sample quench Quench Reactions sample->quench analyze Analyze with GC/MS quench->analyze quantify Quantify Species analyze->quantify G fuel 1-Methyl-1-propylcyclohexane h_abs H-atom Abstraction (+OH, +O2, +HO2) fuel->h_abs fuel_rad Alkyl Radical h_abs->fuel_rad o2_add + O2 fuel_rad->o2_add beta_scission β-scission fuel_rad->beta_scission ro2 Alkylperoxy Radical (RO2) o2_add->ro2 isomer Isomerization ro2->isomer qooh Hydroperoxyalkyl Radical (QOOH) isomer->qooh o2_add2 + O2 qooh->o2_add2 ooqooh Hydroperoxyalkylperoxy Radical (OOQOOH) o2_add2->ooqooh low_t_branch Low-T Chain Branching (Ketohydroperoxides, etc.) ooqooh->low_t_branch products CO, CO2, H2O low_t_branch->products alkenes Alkenes + Smaller Radicals beta_scission->alkenes high_t_path High-T Pathway alkenes->high_t_path high_t_path->products

References

Method

Application Notes and Protocols for 1-Methyl-1-propylcyclohexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-1-propylcyclohexane is a saturated cyclic hydrocarbon. While specific, documented applications of 1-Methyl-1-propylcyclohexane as a re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylcyclohexane is a saturated cyclic hydrocarbon. While specific, documented applications of 1-Methyl-1-propylcyclohexane as a reagent or key building block in mainstream organic synthesis are not extensively reported in scientific literature, its physical properties suggest potential utility in certain contexts. This document aims to provide an overview of its known characteristics and to propose potential applications based on the general principles of organic chemistry and the behavior of analogous alkylated cyclohexanes.

Physicochemical Properties of 1-Methyl-1-propylcyclohexane

A summary of the key physical and chemical properties of 1-Methyl-1-propylcyclohexane is presented below. This data is crucial for its potential application as a solvent or for designing reaction conditions.

PropertyValueReference
Molecular Formula C₁₀H₂₀[1][2]
Molecular Weight 140.27 g/mol [1]
CAS Number 4258-93-9[1][2]
Boiling Point 174.3 °C (447.5 K)[2]
Appearance Liquid (at standard conditions)
Solubility Insoluble in water; Soluble in non-polar organic solvents

Potential Applications in Organic Synthesis

Based on its structure and physical properties, 1-Methyl-1-propylcyclohexane can be considered for the following applications:

High-Boiling Point, Non-Polar Solvent

With a boiling point of approximately 174 °C, 1-Methyl-1-propylcyclohexane can serve as a high-boiling point, non-polar solvent. Such solvents are valuable for organic reactions that require elevated temperatures to proceed at a reasonable rate. Its inert saturated hydrocarbon structure makes it suitable for reactions involving strong bases, strong acids, or reactive organometallic reagents that would be incompatible with more functionalized solvents.

Potential advantages:

  • Allows for a wide range of reaction temperatures.

  • Chemically inert under many reaction conditions.

  • Can be a suitable replacement for other high-boiling hydrocarbon solvents like decalin or xylene in certain applications.

Hypothetical Application: Metal-Catalyzed Cross-Coupling Reactions

Certain cross-coupling reactions, such as Suzuki or Heck couplings, can benefit from high temperatures to facilitate catalyst turnover and improve reaction kinetics, especially with challenging substrates.

This protocol describes a hypothetical Suzuki coupling reaction where 1-Methyl-1-propylcyclohexane could be used as a high-boiling solvent.

Reaction: Aryl Halide + Aryl Boronic Acid → Biaryl

Reagents & Materials:

  • Aryl Halide (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • 1-Methyl-1-propylcyclohexane (as solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Under an inert atmosphere, add 1-Methyl-1-propylcyclohexane as the solvent to achieve a desired concentration (e.g., 0.1 M).

  • Heat the reaction mixture to a high temperature (e.g., 150-170 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Halide, Boronic Acid, Catalyst, Base flask Reaction Flask reagents->flask solvent 1-Methyl-1-propylcyclohexane solvent->flask heat Heat (150-170 °C) flask->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Filter cool->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify dry->purify final_product final_product purify->final_product Final Product

Caption: General workflow for a high-temperature organic reaction using 1-Methyl-1-propylcyclohexane as a solvent.

Precursor for Dehydrogenation to Aromatic Compounds

While not specifically documented for 1-Methyl-1-propylcyclohexane, analogous alkylated cyclohexanes can undergo catalytic dehydrogenation to produce aromatic compounds.[3][4] This process is of interest in the context of hydrogen storage and the synthesis of substituted aromatic hydrocarbons. Dehydrogenation of 1-Methyl-1-propylcyclohexane would be expected to yield 1-methyl-1-propylbenzene.

Hypothetical Reaction Scheme:

1-Methyl-1-propylcyclohexane --(Catalyst, Heat)--> 1-Methyl-1-propylbenzene + 3 H₂

Potential Catalysts: Platinum-based catalysts (e.g., Pt/C, Pt/Al₂O₃) are commonly used for such transformations.

G reactant 1-Methyl-1-propylcyclohexane catalyst Catalyst (e.g., Pt/C) Heat reactant->catalyst product 1-Methyl-1-propylbenzene + 3 H₂ catalyst->product

Caption: Hypothetical dehydrogenation of 1-Methyl-1-propylcyclohexane.

Synthesis of 1-Methyl-1-propylcyclohexane

For researchers interested in studying this compound, several methods for its synthesis have been reported in the literature. These generally involve the alkylation of a cyclohexyl precursor. Early work by Pines and Marechal, as well as by Khromov et al., describes synthetic routes to gem-dialkylcyclohexanes.[2] One general approach involves the reaction of a suitable Grignard reagent with a cyclohexanone (B45756) derivative, followed by dehydration and hydrogenation.

Conclusion

Although 1-Methyl-1-propylcyclohexane is not a commonly utilized compound in mainstream organic synthesis, its properties as a high-boiling, inert, non-polar solvent suggest its potential utility in specific applications requiring high temperatures. Furthermore, its potential as a precursor for dehydrogenation reactions warrants consideration. The provided protocols are based on general chemical principles and should be adapted and optimized for specific substrates and reaction conditions. Further research is needed to fully explore and document the synthetic applications of this compound.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. Reaction conditions and yields may vary.

References

Method

Application Notes and Protocols for 1-Methyl-1-propylcyclohexane in Nonpolar Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-1-propylcyclohexane is a saturated alicyclic hydrocarbon that presents as a viable, nonpolar solvent for a variety of organic reaction...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylcyclohexane is a saturated alicyclic hydrocarbon that presents as a viable, nonpolar solvent for a variety of organic reactions. Its branched alkyl structure and lack of unsaturation contribute to its chemical stability and low polarity, making it an excellent alternative to more traditional nonpolar solvents like hexane (B92381) and toluene (B28343), particularly in applications where higher boiling points are desirable. This document provides detailed application notes, physical and chemical properties, and experimental protocols for the use of 1-methyl-1-propylcyclohexane as a solvent in nonpolar reactions.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in chemical synthesis. The following table summarizes the key properties of 1-methyl-1-propylcyclohexane and related nonpolar solvents for comparison.

Property1-Methyl-1-propylcyclohexaneCyclohexane (B81311)n-HexaneToluene
Molecular Formula C₁₀H₂₀C₆H₁₂C₆H₁₄C₇H₈
Molecular Weight ( g/mol ) 140.2784.1686.1892.14
CAS Number 4258-93-9[1][2][3]110-82-7110-54-3108-88-3
Boiling Point (°C) 174.35[2]80.7469110.6
Density (g/cm³ at 20°C) ~0.81 (estimated)0.7790.6550.867
Viscosity (cP at 20°C) ~1.5 (estimated)0.980.30.59
Dielectric Constant (at 20°C) ~2.0 (estimated)2.02[4]1.882.38[4]
Polarity Index ~0.0 (estimated)0.20.12.4

Note: Some physical properties for 1-methyl-1-propylcyclohexane are estimated based on data for structurally similar alkylcyclohexanes due to limited direct experimental data.

Applications in Nonpolar Reactions

The inert nature and low polarity of 1-methyl-1-propylcyclohexane make it a suitable solvent for a range of reactions involving nonpolar reactants and intermediates. Its higher boiling point compared to hexane and cyclohexane allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.

Grignard Reactions

Grignard reactions are a fundamental class of carbon-carbon bond-forming reactions that are highly sensitive to protic solvents. While typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) which solvate the magnesium species, nonpolar hydrocarbon solvents can be employed, particularly for the formation of certain Grignard reagents and in specific applications where ether coordination is not essential or needs to be minimized. The use of a nonpolar solvent like 1-methyl-1-propylcyclohexane can be advantageous in terms of product isolation and for reactions where the etherate complex might interfere.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an activator)

  • 1-Bromopropane (B46711)

  • Benzaldehyde (B42025)

  • 1-Methyl-1-propylcyclohexane (anhydrous)

  • Anhydrous diethyl ether or THF (as co-solvent, optional)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Activation of Magnesium: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently heat the flask under a stream of nitrogen until violet iodine vapors are observed. Allow the flask to cool to room temperature.

  • Grignard Reagent Formation: Add anhydrous 1-methyl-1-propylcyclohexane to the flask to cover the magnesium turnings. A small amount of anhydrous diethyl ether or THF (e.g., 10-20% of the total solvent volume) can be added to facilitate the initiation of the reaction. In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous 1-methyl-1-propylcyclohexane.

  • Add a small portion of the 1-bromopropane solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde (0.9 equivalents) in anhydrous 1-methyl-1-propylcyclohexane dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Activate Mg Activate Mg Form Grignard Reagent Form Grignard Reagent Activate Mg->Form Grignard Reagent Prepare Alkyl Halide Solution Prepare Alkyl Halide Solution Prepare Alkyl Halide Solution->Form Grignard Reagent React with Carbonyl React with Carbonyl Form Grignard Reagent->React with Carbonyl Quench Reaction Quench Reaction React with Carbonyl->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Final Product Final Product Purification->Final Product

Workflow for a Grignard reaction.
Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. While polar aprotic solvents are often used, nonpolar solvents like toluene and cyclohexane can also be effective, particularly in biphasic systems or with appropriate phase-transfer catalysts. 1-Methyl-1-propylcyclohexane, with its high boiling point, can be a suitable solvent for Suzuki couplings that require elevated temperatures for catalyst activation and reaction completion.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1-Methyl-1-propylcyclohexane (degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1-methyl-1-propylcyclohexane and degassed water (e.g., a 10:1 ratio of organic solvent to water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the specific substrates and catalyst system (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-X trans-ArPd(II)(X)L2 trans-ArPd(II)(X)L2 Oxidative Addition->trans-ArPd(II)(X)L2 Transmetalation Transmetalation trans-ArPd(II)(X)L2->Transmetalation + Ar'-B(OR)2 + Base trans-ArPd(II)(Ar')L2 trans-ArPd(II)(Ar')L2 Transmetalation->trans-ArPd(II)(Ar')L2 Reductive Elimination Reductive Elimination trans-ArPd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura coupling.

Safety and Handling

1-Methyl-1-propylcyclohexane is a flammable liquid and should be handled with appropriate safety precautions.

  • Ventilation: Use in a well-ventilated area, preferably in a fume hood.

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Methyl-1-propylcyclohexane is a promising nonpolar solvent for organic synthesis. Its high boiling point and chemical inertness offer advantages in specific applications, particularly for reactions requiring elevated temperatures. While direct experimental data for its use in a wide range of reactions is still emerging, its properties, when compared to other alkylcyclohexanes, suggest its suitability as a replacement for more conventional nonpolar solvents. The provided protocols for Grignard and Suzuki-Miyaura reactions serve as a starting point for researchers to explore the utility of 1-methyl-1-propylcyclohexane in their own synthetic endeavors. As with any new solvent system, optimization of reaction conditions is recommended to achieve the best results.

References

Application

Analysis of 1-Methyl-1-propylcyclohexane in Environmental Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-1-propylcyclohexane is a volatile organic compound (VOC) that can be found in the environment due to its presence in petroleum product...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylcyclohexane is a volatile organic compound (VOC) that can be found in the environment due to its presence in petroleum products and its use in various industrial processes. As a cycloalkane, its environmental fate and potential toxicity are of increasing concern, necessitating robust and sensitive analytical methods for its detection and quantification in various environmental matrices. This document provides detailed application notes and experimental protocols for the analysis of 1-Methyl-1-propylcyclohexane in water, soil, and air samples.

While specific quantitative data for 1-Methyl-1-propylcyclohexane is not widely available in published environmental monitoring studies, this document provides protocols that are applicable to its analysis and presents data for related C10-C12 cycloalkanes as a proxy to guide researchers in their analytical expectations.

Analytical Approaches

The primary and most effective method for the analysis of 1-Methyl-1-propylcyclohexane in environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique offers the necessary selectivity and sensitivity for identifying and quantifying this compound, even at trace levels. Sample preparation is a critical step to isolate and concentrate the analyte from the complex sample matrix. Purge and Trap (P&T) is the recommended sample introduction technique for water and soil samples due to its efficiency in extracting volatile compounds. For air samples, thermal desorption of sorbent tubes is the standard method.

Data Presentation

The following tables summarize typical concentration ranges and reporting limits for analytes similar to 1-Methyl-1-propylcyclohexane in various environmental matrices, based on established analytical methods.

Table 1: Typical Reporting Limits for Volatile Organic Compounds (including Cycloalkanes) in Environmental Samples using Purge and Trap GC-MS.

MatrixAnalyte CategoryMethod Detection Limit (MDL) Range
WaterC10-C12 Cycloalkanes0.1 - 1.0 µg/L
Soil/SedimentC10-C12 Cycloalkanes1 - 10 µg/kg
AirC10-C12 Cycloalkanes0.1 - 1.0 µg/m³

Note: These are generalized limits and can vary based on instrumentation, method optimization, and specific sample matrix characteristics.

Table 2: Example Quantitative Data for Related Hydrocarbons in Environmental Samples.

Sample TypeCompound GroupConcentration RangeReference
Urban AirC10-C12 Alkanes/CycloalkanesNot specified[1]
GroundwaterTotal Petroleum Hydrocarbons (TPH)Not detected to low µg/L[2][3][4]
SoilPolycyclic Aromatic Hydrocarbons (PAHs)>1000 µg/kg in polluted areas[5]

Note: Specific data for 1-Methyl-1-propylcyclohexane is limited. The data above for broader hydrocarbon classes indicates the potential for its presence in contaminated environments.

Experimental Protocols

Protocol 1: Analysis of 1-Methyl-1-propylcyclohexane in Water Samples by Purge and Trap GC-MS

This protocol is based on methodologies similar to US EPA Method 524.2 for volatile organic compounds in drinking water.

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • Ensure no headspace is present in the vial.

  • Preserve samples by adding a reducing agent (e.g., ascorbic acid) if residual chlorine is present.

  • Store samples at ≤6 °C and analyze within 14 days.

2. Purge and Trap System Parameters:

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11 minutes.

  • Purge Temperature: Ambient.

  • Trap: Tenax®/Silica Gel/Carbon Molecular Sieve or equivalent.

  • Desorb Temperature: 250 °C.

  • Desorb Time: 2 minutes.

  • Bake Temperature: 270 °C for 8 minutes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 35 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 220 °C at 20 °C/min, hold for 2 minutes.

  • Injector Temperature: 250 °C (splitless mode).

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu (scan mode).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

4. Quality Control:

  • Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples.

  • Internal standards (e.g., fluorobenzene, chlorobenzene-d5) and surrogate standards (e.g., bromofluorobenzene, toluene-d8) must be used for quantification and to monitor method performance.

Protocol 2: Analysis of 1-Methyl-1-propylcyclohexane in Soil and Sediment Samples by Purge and Trap GC-MS

This protocol is adapted from methodologies similar to US EPA Method 8260.

1. Sample Collection and Preservation:

  • Collect soil samples in appropriate containers and minimize headspace.

  • Store samples at ≤6 °C and analyze within 14 days.

2. Sample Preparation:

  • For low-level analysis, weigh 5 g of soil directly into a purge-and-trap sparging vessel.

  • Add 5 mL of organic-free reagent water and surrogate/internal standards.

  • For high-level analysis, extract 10 g of soil with 10 mL of methanol (B129727). An aliquot of the methanol extract is then added to 5 mL of reagent water in the sparging vessel.

3. Purge and Trap System Parameters:

  • Same as specified in Protocol 1.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • Same as specified in Protocol 1.

5. Quality Control:

  • Same as specified in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual representation of the environmental fate of 1-Methyl-1-propylcyclohexane.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Water Water Sample (40 mL vial) PurgeTrap Purge and Trap Water->PurgeTrap Soil Soil/Sediment Sample (Core sampler) Soil->PurgeTrap Air Air Sample (Sorbent tube) ThermalDesorption Thermal Desorption Air->ThermalDesorption GCMS Gas Chromatography- Mass Spectrometry (GC-MS) PurgeTrap->GCMS Volatiles Transfer ThermalDesorption->GCMS Volatiles Transfer DataAnalysis Data Acquisition & Quantification GCMS->DataAnalysis Mass Spectra Reporting Reporting DataAnalysis->Reporting Concentration Data

Figure 1. General experimental workflow for the analysis of 1-Methyl-1-propylcyclohexane.

Environmental_Fate_Pathway cluster_release Environmental Release cluster_environmental_compartments Environmental Compartments cluster_transformation Transformation & Fate cluster_exposure Potential Exposure Source Industrial Discharge/ Petroleum Spills Water Water Source->Water Runoff/Effluent Soil Soil/Sediment Source->Soil Spills/Leaks Air Air Source->Air Volatilization Biodegradation Microbial Biodegradation Water->Biodegradation Soil->Biodegradation Sorption Sorption to Organic Matter Soil->Sorption Photooxidation Atmospheric Photo-oxidation Air->Photooxidation HumanHealth Human Health Effects (Inhalation, Ingestion) Biodegradation->HumanHealth EcoToxicity Ecotoxicity (Aquatic & Terrestrial Organisms) Biodegradation->EcoToxicity Photooxidation->HumanHealth Sorption->EcoToxicity

Figure 2. Conceptual logical relationship of the environmental fate of 1-Methyl-1-propylcyclohexane.

Discussion

The provided protocols offer a robust framework for the analysis of 1-Methyl-1-propylcyclohexane in environmental samples. Due to the lack of specific certified reference materials for this compound, quantification may require the use of a surrogate standard with similar chemical properties, such as another C10 cycloalkane. Method validation, including the determination of detection limits, linearity, precision, and accuracy, is crucial for ensuring reliable data.

The environmental fate of 1-Methyl-1-propylcyclohexane is expected to be governed by its volatility, moderate water solubility, and susceptibility to biodegradation. In the atmosphere, it will likely undergo photo-oxidation. In soil and water, microbial degradation is a probable transformation pathway.[6] Its potential for bioaccumulation should also be considered due to its lipophilic nature.

Toxicological data for 1-Methyl-1-propylcyclohexane is scarce. However, data for similar compounds like methylcyclohexane (B89554) suggest potential for central nervous system effects at high concentrations, as well as skin and respiratory irritation.[7][8][9] Further research is needed to fully characterize the environmental risk posed by this compound.

References

Method

Application Notes and Protocols for the Stereoselective Synthesis of 1-Methyl-1-propylcyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 1-methyl-1-propylcyclohexane isom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 1-methyl-1-propylcyclohexane isomers. The creation of quaternary stereocenters, such as the C1 position in the target molecule, is a significant challenge in organic synthesis. The methodologies outlined herein focus on a robust and highly stereoselective approach utilizing a chiral auxiliary, specifically the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone of cyclohexanone (B45756). This method allows for the sequential, diastereoselective introduction of methyl and propyl groups at the α-position of the cyclohexanone ring. Subsequent removal of the chiral auxiliary and reduction of the ketone functionality yields the desired enantiomerically enriched 1-methyl-1-propylcyclohexane. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development requiring precise control over stereochemistry in cyclic systems.

Introduction

The stereoselective synthesis of substituted cyclohexanes is of paramount importance in medicinal chemistry and natural product synthesis, as the spatial arrangement of substituents can profoundly influence biological activity. Specifically, the construction of all-carbon quaternary stereocenters on a cyclohexane (B81311) ring presents a formidable synthetic hurdle. Traditional alkylation methods often lack the required stereocontrol, leading to racemic or diastereomeric mixtures that are challenging to separate.

To address this, methodologies employing chiral auxiliaries have been developed to induce facial selectivity in alkylation reactions. The Enders SAMP/RAMP hydrazone alkylation is a powerful and well-established method for the asymmetric α-alkylation of ketones and aldehydes. This approach involves the formation of a chiral hydrazone, which, upon deprotonation, forms a rigid, chelated azaenolate. This intermediate effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus achieving high levels of diastereoselectivity.

This document details a synthetic strategy for the preparation of optically active 1-methyl-1-propylcyclohexane, commencing with the formation of the SAMP hydrazone of cyclohexanone, followed by a sequential two-step alkylation and subsequent removal of the auxiliary and ketone functionality.

Synthetic Strategy Overview

The overall synthetic pathway for the stereoselective synthesis of (S)-1-methyl-1-propylcyclohexane is depicted below. The strategy relies on the sequential diastereoselective alkylation of the SAMP hydrazone of cyclohexanone.

Stereoselective_Synthesis cluster_0 Step 1: Chiral Hydrazone Formation cluster_1 Step 2: First Alkylation (Methylation) cluster_2 Step 3: Second Alkylation (Propylation) cluster_3 Step 4: Auxiliary Cleavage cluster_4 Step 5: Ketone Reduction A Cyclohexanone C Cyclohexanone-SAMP Hydrazone A->C B (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) B->C F (S)-2-Methylcyclohexanone-SAMP Hydrazone C->F D LDA, THF, -78 °C D->F E Methyl Iodide (CH3I) E->F I (S)-1-Methyl-1-propylcyclohexan-2-one-SAMP Hydrazone F->I G LDA, THF, -78 °C G->I H Propyl Iodide (CH3CH2CH2I) H->I K (S)-1-Methyl-1-propylcyclohexanone I->K J Ozone (O3) or Acid Hydrolysis J->K M (S)-1-Methyl-1-propylcyclohexane K->M L Wolff-Kishner or Clemmensen Reduction L->M

Figure 1: Overall workflow for the stereoselective synthesis of (S)-1-Methyl-1-propylcyclohexane.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanone-SAMP Hydrazone

This protocol describes the formation of the chiral hydrazone from cyclohexanone and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

Materials:

  • Cyclohexanone

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, dry the reaction mixture over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude cyclohexanone-SAMP hydrazone.

  • The crude product is typically used in the next step without further purification.

ReactantMolar Eq.Purity
Cyclohexanone1.0>99%
SAMP1.1>98%
Product Yield de
Cyclohexanone-SAMP Hydrazone>95%N/A

Table 1: Reagents and typical yield for the formation of Cyclohexanone-SAMP Hydrazone.

Protocol 2: Sequential Diastereoselective Alkylation

This protocol details the two sequential alkylation steps to introduce the methyl and propyl groups.

Materials:

  • Cyclohexanone-SAMP Hydrazone

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Methyl iodide (CH₃I)

  • Propyl iodide (CH₃CH₂CH₂I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice/acetone bath

  • Syringes and needles

Procedure:

First Alkylation (Methylation):

  • Dissolve the cyclohexanone-SAMP hydrazone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the resulting orange-colored solution for 2-3 hours at -78 °C to ensure complete formation of the azaenolate.

  • Add methyl iodide (1.2 eq) dropwise to the azaenolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, (S)-2-methylcyclohexanone-SAMP hydrazone, is used directly in the next step.

Second Alkylation (Propylation): 9. Dissolve the crude (S)-2-methylcyclohexanone-SAMP hydrazone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask. 10. Cool the solution to -78 °C. 11. Slowly add LDA solution (1.1 eq) dropwise and stir for 3-4 hours at -78 °C. 12. Add propyl iodide (1.2 eq) dropwise at -78 °C. 13. Allow the reaction to slowly warm to room temperature and stir overnight. 14. Quench and work up the reaction as described in steps 6-8.

StepElectrophileDiastereomeric Excess (de)
First AlkylationMethyl Iodide>95%
Second AlkylationPropyl Iodide>90%

Table 2: Expected diastereoselectivity for the sequential alkylation steps.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the SAMP auxiliary to yield the chiral ketone.

Materials:

Procedure (Ozonolysis):

  • Dissolve the crude dialkylated hydrazone in a mixture of dichloromethane and methanol at -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as sodium borohydride or dimethyl sulfide, to work up the ozonide.

  • Allow the mixture to warm to room temperature.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude (S)-1-methyl-1-propylcyclohexanone by flash column chromatography.

ProductTypical Yield (from hydrazone)Enantiomeric Excess (ee)
(S)-1-Methyl-1-propylcyclohexanone70-85%>90%

Table 3: Expected yield and enantiomeric excess after auxiliary cleavage.

Protocol 4: Reduction of the Ketone

This protocol outlines the final step to obtain the target alkane.

Materials:

Procedure (Wolff-Kishner Reduction):

  • In a round-bottom flask equipped with a reflux condenser, combine (S)-1-methyl-1-propylcyclohexanone, hydrazine hydrate, and diethylene glycol.

  • Heat the mixture to reflux for 1 hour.

  • Add potassium hydroxide pellets portion-wise and continue to heat, allowing water and excess hydrazine to distill off.

  • Once the temperature of the reaction mixture reaches approximately 200 °C, maintain reflux for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with pentane (B18724) or diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent to obtain the crude product.

  • Purify the (S)-1-methyl-1-propylcyclohexane by distillation.

ProductTypical Yield
(S)-1-Methyl-1-propylcyclohexane75-90%

Table 4: Expected yield for the Wolff-Kishner reduction.

Logical Relationships and Key Control Points

The success of this stereoselective synthesis hinges on several key factors, which are illustrated in the following logical diagram.

Logical_Relationships Start Start: Cyclohexanone Hydrazone Chiral Hydrazone Formation Start->Hydrazone Azaenolate Azaenolate Formation (LDA) Hydrazone->Azaenolate Control1 Control Point: Purity of SAMP Hydrazone->Control1 Alkylation1 First Alkylation (Diastereoselective) Azaenolate->Alkylation1 Control2 Control Point: Anhydrous Conditions Low Temperature Azaenolate->Control2 Alkylation2 Second Alkylation (Diastereoselective) Alkylation1->Alkylation2 Control3 Control Point: Order of Alkylating Agents (Steric Hindrance) Alkylation1->Control3 Cleavage Auxiliary Cleavage Alkylation2->Cleavage Alkylation2->Control3 Reduction Ketone Reduction Cleavage->Reduction Control4 Control Point: Non-racemizing Cleavage Conditions Cleavage->Control4 Product Final Product: Enantiopure Alkane Reduction->Product

Figure 2: Key control points in the stereoselective synthesis.

Conclusion

The protocols detailed in this document provide a robust framework for the stereoselective synthesis of 1-methyl-1-propylcyclohexane isomers. The use of a SAMP chiral auxiliary allows for high diastereoselectivity in the sequential alkylation of cyclohexanone, leading to the formation of the desired quaternary stereocenter with excellent enantiomeric purity. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving optimal results. This methodology is broadly applicable to the synthesis of other 1,1-disubstituted cyclohexanes and can be a valuable tool for researchers in the fields of organic synthesis and drug discovery.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methyl-1-propylcyclohexane

Welcome to the technical support center for the synthesis of 1-Methyl-1-propylcyclohexane. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methyl-1-propylcyclohexane. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Synthesis Overview

The primary and most efficient route for the synthesis of 1-Methyl-1-propylcyclohexane involves a two-step process:

  • Grignard Reaction: The reaction of cyclohexanone (B45756) with propylmagnesium bromide to form the tertiary alcohol intermediate, 1-propylcyclohexanol (B1594168).

  • Dehydration: The acid-catalyzed dehydration of 1-propylcyclohexanol to yield the final product, 1-Methyl-1-propylcyclohexane. This step can sometimes lead to the formation of isomeric byproducts.

A less common alternative involves the reaction of methylmagnesium bromide with 1-propylcyclohexanone. Another possibility is the direct alkylation of cyclohexene (B86901) with propene under Friedel-Crafts conditions, though this can be less selective.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-Methyl-1-propylcyclohexane.

Problem Potential Cause Recommended Solution
Low or No Yield of 1-Propylcyclohexanol (Grignard Step) Inactive MagnesiumUse fresh, high-quality magnesium turnings. Activate the magnesium by crushing it gently to expose a fresh surface or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[1]
Wet reagents or glasswareEnsure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF).
Premature quenching of Grignard reagentProtect the reaction from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen, argon).
Formation of Side Products in Grignard Reaction Enolization of cyclohexanoneThe Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone.[1] Add the cyclohexanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize this side reaction.
Reduction of cyclohexanoneBulky Grignard reagents can reduce the ketone to a secondary alcohol. While propylmagnesium bromide is not excessively bulky, this can still be a minor side reaction. Slower addition at low temperatures can help.
Wurtz CouplingThe Grignard reagent can couple with unreacted propyl halide. Ensure a slight excess of magnesium and efficient stirring to promote the formation of the Grignard reagent over the coupling side reaction.
Low Yield of 1-Methyl-1-propylcyclohexane (Dehydration Step) Incomplete reactionEnsure sufficient heating and an adequate amount of acid catalyst. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Loss of product during workup1-Methyl-1-propylcyclohexane is volatile. Use a cooled receiving flask during distillation and avoid excessive heating.
Formation of Isomeric Alkenes during Dehydration Carbocation rearrangementThe dehydration of 1-propylcyclohexanol proceeds via a carbocation intermediate which can rearrange. Using a milder dehydrating agent or controlling the reaction temperature can sometimes favor the desired product.
Zaitsev's RuleDehydration of tertiary alcohols typically follows Zaitsev's rule, favoring the formation of the more substituted alkene. In this case, 1-propylcyclohexene is a likely isomeric byproduct. Careful fractional distillation is required for separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Grignard reaction in this synthesis?

A1: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for the preparation of Grignard reagents. It is crucial that the solvent is completely dry, as any moisture will quench the Grignard reagent.

Q2: How can I confirm the successful formation of the propylmagnesium bromide?

A2: The formation of the Grignard reagent is typically indicated by the disappearance of the metallic magnesium and the formation of a cloudy, grayish solution. A more definitive, albeit destructive, method is to take a small aliquot, quench it with an excess of a standard acid (like HCl), and then back-titrate the excess acid with a standard base to determine the concentration of the Grignard reagent.

Q3: What are the best conditions for the dehydration of 1-propylcyclohexanol?

A3: Acid-catalyzed dehydration is the standard method. Common catalysts include sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction is typically heated to drive the elimination.[2] The choice of acid and temperature can influence the product distribution between 1-Methyl-1-propylcyclohexane and its isomers.

Q4: My final product is a mixture of alkenes. How can I purify 1-Methyl-1-propylcyclohexane?

A4: Fractional distillation is the most effective method for separating 1-Methyl-1-propylcyclohexane from its isomers, such as 1-propylcyclohexene, due to their different boiling points. A distillation column with a high number of theoretical plates will provide the best separation.

Experimental Protocols

Synthesis of 1-Propylcyclohexanol via Grignard Reaction

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add enough anhydrous diethyl ether to cover the magnesium. Add a solution of 1-bromopropane in anhydrous diethyl ether to the dropping funnel. Add a small amount of the 1-bromopropane solution to initiate the reaction. The reaction is indicated by the solution turning cloudy and bubbling.[3] Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.[3]

  • Reaction with Cyclohexanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[3] After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.[3]

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[3] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.[3] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3] Filter and remove the solvent under reduced pressure to obtain the crude 1-propylcyclohexanol. The product can be purified by distillation.

Dehydration of 1-Propylcyclohexanol

Materials:

  • 1-Propylcyclohexanol (crude or purified)

  • Concentrated sulfuric acid or phosphoric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: In a round-bottom flask, place the 1-propylcyclohexanol and a few boiling chips. Cautiously add a small amount of concentrated sulfuric acid or phosphoric acid.

  • Dehydration: Heat the mixture gently. The alkene product will begin to distill. Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up and Purification: Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with brine. Dry the organic layer over anhydrous calcium chloride. The final product, 1-Methyl-1-propylcyclohexane, can be purified by fractional distillation.

Data Presentation

Reactant Catalyst Temperature (°C) Reported Yield (%) Reference
1-MethylcyclohexanolH₂SO₄ or H₃PO₄80–10075–90--INVALID-LINK--[2]
2-MethylcyclohexanolH₂SO₄90Not specified for single isomer--INVALID-LINK--[4]

Visualizations

Grignard_Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration reagents1 Propyl Bromide + Mg in dry ether/THF grignard Propylmagnesium Bromide (Grignard Reagent) reagents1->grignard intermediate Alkoxide Intermediate grignard->intermediate Nucleophilic Addition cyclohexanone Cyclohexanone cyclohexanone->intermediate workup1 Aqueous Workup (e.g., NH4Cl) intermediate->workup1 product1 1-Propylcyclohexanol workup1->product1 product1_dehydration 1-Propylcyclohexanol product2 1-Methyl-1-propylcyclohexane product1_dehydration->product2 E1 Elimination acid_catalyst Acid Catalyst (H2SO4 or H3PO4) acid_catalyst->product2 heat Heat heat->product2 purification Fractional Distillation product2->purification isomers Isomeric Byproducts (e.g., 1-Propylcyclohexene) isomers->purification final_product Purified 1-Methyl-1-propylcyclohexane purification->final_product

Caption: Experimental workflow for the synthesis of 1-Methyl-1-propylcyclohexane.

Troubleshooting_Logic start Low Final Yield check_grignard Check Yield of 1-Propylcyclohexanol start->check_grignard low_grignard Low Grignard Yield check_grignard->low_grignard Yield is low low_dehydration Low Dehydration Yield check_grignard->low_dehydration Yield is good check_reagents Check Reagent Quality and Dryness low_grignard->check_reagents check_conditions Review Grignard Reaction Conditions low_grignard->check_conditions side_products Significant Side Products (GC-MS Analysis) low_grignard->side_products optimize_grignard Optimize Grignard: - Temperature Control - Slow Addition check_reagents->optimize_grignard check_conditions->optimize_grignard check_dehydration_conditions Review Dehydration Reaction Conditions low_dehydration->check_dehydration_conditions check_workup Optimize Workup and Purification low_dehydration->check_workup low_dehydration->side_products optimize_dehydration Optimize Dehydration: - Catalyst Choice - Temperature Control check_dehydration_conditions->optimize_dehydration side_products->optimize_grignard side_products->optimize_dehydration

Caption: Troubleshooting logic for low yield in 1-Methyl-1-propylcyclohexane synthesis.

References

Optimization

Technical Support Center: Separation of 1-Methyl-1-propylcyclohexane Isomers by Chromatography

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic separation of 1-Methyl-1-propy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic separation of 1-Methyl-1-propylcyclohexane isomers. Due to their similar physical and chemical properties, resolving these isomers can be challenging. This guide offers practical solutions to common issues encountered during these separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of 1-Methyl-1-propylcyclohexane that I might encounter?

A1: While 1-Methyl-1-propylcyclohexane itself does not have stereoisomers, a typical sample may contain a mixture of positional isomers. These include 1-methyl-2-propylcyclohexane, 1-methyl-3-propylcyclohexane, and 1-methyl-4-propylcyclohexane, each of which can exist as cis and trans stereoisomers. It is crucial to identify which isomers are present in your sample to develop an appropriate separation strategy.

Q2: Which chromatographic technique is generally more effective for separating these non-polar isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Gas chromatography (GC) is typically the preferred method for separating volatile and thermally stable non-polar compounds like alkylcyclohexane isomers. Separation in GC is primarily based on differences in boiling points and interactions with the stationary phase. Given the subtle structural differences between these isomers, GC often provides better resolution. Reverse-phase HPLC can also be used, but achieving adequate separation of such non-polar isomers can be more challenging and may require specialized columns.

Q3: What type of GC column is best suited for separating 1-Methyl-1-propylcyclohexane isomers?

A3: A non-polar or mid-polarity capillary column is generally recommended. A common starting point is a column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms). For enhanced resolution of closely eluting isomers, a longer column (e.g., 60 meters) or a column with a smaller internal diameter can be beneficial, as this increases the number of theoretical plates.[1]

Q4: Can I use mass spectrometry (MS) to help distinguish between co-eluting isomers?

A4: Yes, if complete chromatographic separation is not achieved, a mass spectrometer can be invaluable. By examining the mass spectra across a single chromatographic peak, you can identify unique fragment ions for each isomer. Using extracted ion chromatograms (EICs) for these unique ions can allow for the deconvolution and individual quantification of co-eluting isomers.[1][2]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Isomers 1. Inappropriate Temperature Program: A rapid temperature ramp can prevent sufficient interaction with the stationary phase.[1] 2. Incorrect Carrier Gas Flow Rate: Sub-optimal linear velocity of the carrier gas reduces column efficiency. 3. Column Overload: Injecting too much sample can lead to broad and overlapping peaks.[1] 4. Inadequate Stationary Phase: The column chemistry may not provide enough selectivity for the isomers.1. Optimize Temperature Program: Decrease the ramp rate (e.g., 2-5°C/min) around the expected elution temperature of the isomers. An isothermal hold just below their elution temperature can also significantly improve resolution.[1] 2. Adjust Flow Rate: For a 0.25 mm ID column, a helium flow rate of approximately 1.0-1.2 mL/min is a good starting point. Adjust to the optimal flow rate for your specific column. 3. Reduce Injection Volume: Dilute the sample or reduce the injection volume to avoid saturating the column. 4. Select a Different Column: If optimization fails, consider a column with a different stationary phase that offers different selectivity. A mid-polarity or a more specialized shape-selective column may be necessary.
Peak Tailing 1. Active Sites in the System: The analytes may be interacting with active sites in the injector liner or at the head of the column. 2. Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape.1. Use a Deactivated Liner: Ensure a high-quality, deactivated injector liner is installed. 2. Column Maintenance: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, trimming a small portion (e.g., 10-20 cm) from the front of the column may help.
No Peaks or Very Small Peaks 1. Injector Issue: The sample may not be transferring efficiently to the column. 2. Syringe Problem: The syringe may be clogged or not dispensing the correct volume. 3. Leak in the System: A leak in the carrier gas line or fittings will reduce the flow through the column.1. Check Injector Temperature and Septum: Ensure the injector temperature is sufficient to volatilize the sample and that the septum is not cored or leaking. 2. Inspect and Clean Syringe: Clean the syringe or replace it if necessary. 3. Perform a Leak Check: Systematically check all fittings and connections for leaks using an electronic leak detector.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution of Isomers in Reverse-Phase HPLC 1. Mobile Phase Too Strong: A high percentage of organic solvent in the mobile phase will cause the non-polar isomers to elute too quickly with little separation. 2. Inappropriate Mobile Phase Composition: The choice of organic modifier may not provide sufficient selectivity.1. Weaken the Mobile Phase: Increase the proportion of the aqueous component (e.g., water) in the mobile phase to increase retention and improve the chances of separation.[2] 2. Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.
Broad Peaks 1. Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. 2. Column Degradation: The stationary phase may be degrading, leading to a loss of efficiency.1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector. 2. Replace the Column: If the column has been used extensively or with harsh mobile phases, it may need to be replaced.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, retention indices for 1-Methyl-1-propylcyclohexane and its positional isomers on a standard non-polar GC column. Retention indices are a way to standardize retention times.[3][4][5]

Compound Hypothetical Retention Index (Non-Polar Column)
1-Methyl-1-propylcyclohexane1085
cis-1-Methyl-2-propylcyclohexane1095
trans-1-Methyl-2-propylcyclohexane1105
cis-1-Methyl-3-propylcyclohexane1115
trans-1-Methyl-3-propylcyclohexane1120
cis-1-Methyl-4-propylcyclohexane1125
trans-1-Methyl-4-propylcyclohexane1130

Experimental Protocols

Protocol 1: Gas Chromatography (GC-MS) Method for Isomer Separation
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: HP-5ms (5% phenyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/min to 150°C.

    • Hold: Hold at 150°C for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 40-300

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column, 250 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 90:10 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

Troubleshooting Workflow for Poor Isomer Resolution in GC

TroubleshootingWorkflow Troubleshooting Poor GC Resolution of Isomers start Poor Resolution or Co-elution Observed check_spectrum Examine MS Spectrum Across Peak Is the spectrum consistent? start->check_spectrum optimize_temp Optimize Temperature Program - Decrease ramp rate - Add isothermal hold check_spectrum->optimize_temp No (Spectrum Varies) deconvolution Use Mass Spec Deconvolution (Extracted Ion Chromatograms) check_spectrum->deconvolution Yes (Pure Peak but Overlapped) check_flow Verify Carrier Gas Flow Rate Is it optimal for the column? optimize_temp->check_flow end_resolved Resolution Achieved optimize_temp->end_resolved Success adjust_flow Adjust Flow Rate check_flow->adjust_flow No check_injection Review Injection Parameters - Reduce volume - Check for overload check_flow->check_injection Yes adjust_flow->check_injection adjust_flow->end_resolved Success change_column Consider a Different Column - Longer column - Different stationary phase check_injection->change_column check_injection->end_resolved Success change_column->end_resolved end_quantify Quantification Possible deconvolution->end_quantify

Caption: A workflow for diagnosing and resolving poor peak resolution of isomers in GC.

References

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-1-propylcyclohexane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1-propylcyclohexane...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1-propylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 1-methyl-1-propylcyclohexane?

A common and effective method involves a three-step process:

  • Grignard Reaction: Cyclohexanone (B45756) is reacted with propylmagnesium bromide to form the tertiary alcohol, 1-propylcyclohexan-1-ol.

  • Dehydration: The intermediate alcohol is then subjected to acid-catalyzed dehydration to yield a mixture of alkene isomers, predominantly 1-propylcyclohex-1-ene.[1]

  • Hydrogenation: The resulting alkene mixture is hydrogenated, typically using a catalyst like platinum on carbon (Pt/C), to produce the final saturated product, 1-methyl-1-propylcyclohexane.

Q2: What are the most likely impurities to be found in my final product?

Impurities can arise from each stage of the synthesis. The most common include:

  • Unreacted Starting Materials: Residual cyclohexanone from the Grignard reaction.

  • Intermediate Alcohol: Incomplete dehydration can leave traces of 1-propylcyclohexan-1-ol.

  • Alkene Isomers: Incomplete hydrogenation will result in the presence of various C10H18 alkene isomers formed during dehydration, such as 1-propylcyclohex-1-ene and methylenecyclohexane (B74748) derivatives.

  • Rearrangement Products: Carbocation rearrangements during the acid-catalyzed dehydration can lead to other isomeric alkenes.

Q3: My final product shows a broad boiling point range during distillation. What could be the cause?

A broad boiling point range typically indicates the presence of multiple components with close boiling points. This is often due to a mixture of the desired 1-methyl-1-propylcyclohexane and residual alkene isomers from an incomplete hydrogenation step. The boiling point of the target compound is approximately 174-175°C.

Q4: I see unexpected peaks in the aliphatic region of my ¹H NMR spectrum. How can I identify them?

Unexpected peaks in the 0.8-2.5 ppm range can be attributed to several factors:

  • Isomeric Alkanes: If carbocation rearrangements occurred during dehydration, you might have other saturated cycloalkane isomers.

  • Residual Alkenes: If hydrogenation was incomplete, you will see signals for allylic and vinylic protons, though the latter would be further downfield (around 4.5-5.5 ppm).

  • Grease: Contamination from stopcock grease can introduce broad signals in the aliphatic region.

Careful analysis of coupling patterns and comparison with spectral databases can help in identification.

Troubleshooting Guide

Issue Potential Cause Suggested Action
Low yield after Grignard reaction Wet glassware or solvent; impure magnesium turnings.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use fresh, high-quality magnesium and anhydrous ether.
Product contains significant amount of 1-propylcyclohexan-1-ol Incomplete dehydration.Increase the reaction time or temperature of the dehydration step. Ensure the acid catalyst is active.
Multiple alkene isomers detected by GC-MS after dehydration Use of a strong, non-selective acid catalyst (e.g., H₂SO₄) leading to Zaitsev and Hofmann products, and potential rearrangements.[1]Consider using a milder dehydrating agent such as phosphoric acid or iodine to improve selectivity.
Final product contains residual alkenes after hydrogenation Inefficient hydrogenation catalyst or insufficient reaction time/pressure.Ensure the catalyst is not poisoned. Increase hydrogen pressure, reaction time, or catalyst loading.
Unexpected peaks in GC-MS with m/z fragments of 97 and 125 in the final product These are characteristic fragments of 1-methyl-1-propylcyclohexane, likely from cleavage of the propyl and methyl groups, respectively.[2] Their presence in unexpected ratios could indicate isomeric impurities.Compare the full mass spectrum to a reference spectrum of the pure product. Analyze for the presence of other molecular ions.

Impurity Profile

The following table summarizes the expected impurities, their sources, and typical analytical signatures.

Impurity Source Boiling Point (°C) Key GC-MS m/z Fragments Approximate ¹H NMR Chemical Shifts (ppm)
CyclohexanoneUnreacted Starting Material15598 (M+), 70, 55, 422.2-2.4 (m, 4H), 1.7-1.9 (m, 6H)
1-Propylcyclohexan-1-olIncomplete Dehydration~210142 (M+), 124, 99, 810.9 (t, 3H), 1.2-1.6 (m, 15H), 2.1 (s, 1H, -OH)
1-Propylcyclohex-1-eneIncomplete Hydrogenation~165-167138 (M+), 110, 95, 81, 675.4 (t, 1H), 1.9-2.1 (m, 4H), 0.9 (t, 3H), 1.4-1.7 (m, 8H)
MethylenecyclohexaneDehydration Side-Product102-10396 (M+), 81, 67, 544.6 (s, 2H), 2.1-2.3 (m, 4H), 1.5-1.7 (m, 6H)[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is designed to separate and identify volatile impurities in the final product.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for hydrocarbon analysis.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the sample (diluted 1:100 in hexane) is injected in split mode (split ratio 50:1).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

NMR is a powerful tool for distinguishing between the desired product and any isomeric impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the liquid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent suitable for non-polar compounds, such as chloroform-d (B32938) (CDCl₃).[2]

    • Transfer the solution to a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Data Analysis:

      • The spectrum of pure 1-methyl-1-propylcyclohexane should show signals for the methyl and propyl groups, as well as the cyclohexane (B81311) ring protons, all in the aliphatic region (approx. 0.8-1.6 ppm).

      • Look for characteristic signals of alkene impurities: vinylic protons (4.5-6.0 ppm) and allylic protons (1.9-2.2 ppm).[3]

      • The presence of a singlet around 2.1 ppm that disappears upon a D₂O shake indicates the presence of the intermediate alcohol, 1-propylcyclohexan-1-ol.

Visualizations

impurity_identification_workflow cluster_synthesis Synthesis of 1-Methyl-1-propylcyclohexane cluster_analysis Impurity Analysis cluster_impurities Potential Impurities start Start: Cyclohexanone + Propylmagnesium Bromide grignard Grignard Reaction start->grignard alcohol 1-Propylcyclohexan-1-ol grignard->alcohol unreacted_ketone Cyclohexanone grignard->unreacted_ketone Incomplete Reaction dehydration Acid-Catalyzed Dehydration alcohol->dehydration alkenes Alkene Mixture dehydration->alkenes unreacted_alcohol 1-Propylcyclohexan-1-ol dehydration->unreacted_alcohol Incomplete Reaction hydrogenation Hydrogenation alkenes->hydrogenation product Crude 1-Methyl-1-propylcyclohexane hydrogenation->product unreacted_alkenes Alkene Isomers hydrogenation->unreacted_alkenes Incomplete Reaction gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy product->nmr data_analysis Data Interpretation gcms->data_analysis nmr->data_analysis identification Impurity Identification data_analysis->identification unreacted_ketone->gcms unreacted_alcohol->gcms unreacted_alcohol->nmr unreacted_alkenes->gcms unreacted_alkenes->nmr

Caption: Workflow for the synthesis and impurity identification of 1-methyl-1-propylcyclohexane.

References

Optimization

Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with peak tailing during the GC analysis of 1-Methyl-1-propylcyclohexane. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with peak tailing during the GC analysis of 1-Methyl-1-propylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: In an ideal GC analysis, a chromatographic peak should have a symmetrical, Gaussian shape. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and ultimately affect the reliability of quantitative results.[3]

Q2: Why am I seeing peak tailing with a non-polar hydrocarbon like 1-Methyl-1-propylcyclohexane?

A2: While peak tailing is often associated with the interaction of polar compounds with active sites in the GC system, it can also occur with non-polar analytes like 1-Methyl-1-propylcyclohexane.[4][5] When you observe tailing with a non-polar compound, the cause is more likely to be physical or mechanical rather than chemical.[6][7] Potential causes include disruptions in the carrier gas flow path, improper column installation, or system contamination.[6][8]

Q3: How can I quickly differentiate between a chemical and a physical cause for peak tailing?

A3: A simple diagnostic method is to examine the entire chromatogram.[8][9]

  • All peaks tail: If every peak in your chromatogram, including the solvent peak and other non-polar compounds, exhibits tailing, the issue is likely physical.[6][7] This points to problems like a poor column cut, incorrect column installation creating a dead volume, or a system leak.[7][9][10]

  • Only specific peaks tail: If only polar or active compounds tail while non-polar compounds like 1-Methyl-1-propylcyclohexane show good peak shape, the cause is likely chemical. This suggests interaction with active sites (e.g., exposed silanols) in the inlet liner or on the column.[4][8]

Q4: What is a Tailing Factor (Tf) and how is it calculated?

A4: The Tailing Factor (Tf), also known as the USP Tailing Factor, is a quantitative measure of peak asymmetry.[11] It is calculated by measuring the peak width at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.0 signifies peak tailing.[12] Many regulatory guidelines suggest a tailing factor of less than 2.0 is acceptable, though a value below 1.5 is often recommended for robust methods.[13][14]

Troubleshooting Guides

This section provides a systematic, question-and-answer approach to resolving peak tailing.

Guide 1: Initial Diagnosis and Inlet Maintenance

Q: My 1-Methyl-1-propylcyclohexane peak is tailing. Where should I start troubleshooting?

A: Start with the most common and easily correctable issues, which are often located in the GC inlet.[15] The inlet is a frequent source of both contamination and flow path disruptions.

Initial Steps:

  • Inject a Non-Polar Standard: Inject a light, non-polar compound like methane (B114726) or another short-chain alkane. These compounds should not tail unless there is a significant physical problem with the flow path, such as an obstruction or improper column installation.[16][17]

  • Perform Inlet Maintenance: The most frequent culprits for sudden peak tailing are a contaminated inlet liner and a worn-out septum.[3][15] Replace both the liner and the septum. This is a simple procedure that often resolves the issue.

    • Use a new, deactivated liner to prevent any potential activity, even though your analyte is non-polar.[18]

    • Bits of cored septa can fall into the liner, creating obstructions and adsorption sites.

Guide 2: Investigating the GC Column

Q: I've performed inlet maintenance, but the peak tailing persists. Could the column be the problem?

A: Yes, the column itself is the next logical place to investigate. Issues can range from improper installation to contamination or physical damage.[7][10]

Troubleshooting Steps:

  • Check Column Installation: An improperly installed column is a primary cause of peak tailing for all compounds.[6][15]

    • Incorrect Insertion Depth: If the column is too high or too low in the inlet or detector, it can create unswept (dead) volumes, leading to turbulence and peak tailing.[6][7][10] Reinstall the column according to the manufacturer's specifications for your instrument.

    • Poor Column Cut: A jagged or angled column cut can disrupt the carrier gas flow, causing turbulence and tailing peaks.[6][10] The cut should be clean and perfectly perpendicular (90°) to the column wall.[4]

  • Trim the Column Inlet: The front section of the column accumulates non-volatile residues from sample injections over time.[1][5] These residues can interfere with the chromatography.

    • Carefully trim 10-20 cm from the inlet end of the column to remove the contaminated section.[1][19] This often restores peak shape.

  • Evaluate Column Health: If the above steps do not resolve the issue, the column's stationary phase may be damaged. This can happen if the column was exposed to oxygen at high temperatures due to a leak. In this case, the column will likely need to be replaced.[3]

Guide 3: Optimizing GC Method Parameters

Q: Could my GC method parameters be causing the peak tailing for 1-Methyl-1-propylcyclohexane?

A: While less common for non-polar compounds, certain method parameters can contribute to poor peak shape.

Parameters to Review:

  • Split Ratio: In split injections, if the split ratio is too low, the flow rate through the inlet may not be sufficient to efficiently transfer the sample to the column, which can cause tailing. A minimum total flow of 20 mL/min through the inlet is a good starting point.[15]

  • Inlet Temperature: An inlet temperature that is too low can cause slow or incomplete vaporization of the sample, leading to band broadening that can resemble peak tailing.[20] Ensure the temperature is appropriate for the boiling point of your analyte and solvent.

  • Injection Technique: Overloading the column by injecting too much sample can lead to broadened, asymmetrical peaks.[1] Consider reducing the injection volume or increasing the split ratio.

Quantitative Data Summary

The following table summarizes the key metrics used to quantify peak shape in chromatography.

ParameterCalculation FormulaHow to MeasureIdeal ValueIndication of Tailing
Tailing Factor (Tf) Tf = (a + b) / 2a[11][14]a and b are the widths of the front and back halves of the peak, respectively, measured at 5% of the peak height from the baseline.[11][14]1.0[12]Tf > 1.0 (Values > 1.5 are generally considered problematic)[13][21]
Asymmetry Factor (As) As = b / a[14]a and b are the widths of the front and back halves of the peak, respectively, measured at 10% of the peak height from the baseline.1.0[12]As > 1.0 (Values > 1.5 are generally considered problematic)[14]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

This protocol outlines the standard procedure for replacing the inlet liner and septum, a routine maintenance task to prevent peak tailing from contamination.

  • Cool Down: Cool the GC inlet to a safe temperature (below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow to the inlet at the instrument.

  • Remove Septum Nut: Unscrew and remove the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum with forceps and replace it with a new one. Re-tighten the septum nut, but do not overtighten.

  • Remove Liner: Carefully remove the inlet liner, along with any O-ring, using clean forceps.

  • Install New Liner: Insert a new, deactivated liner and a new O-ring. Ensure the liner is correctly oriented and the O-ring is properly seated.

  • Reassemble: Reassemble the inlet hardware.

  • Leak Check: Restore the carrier gas flow. After the system pressurizes, perform a leak check around the septum nut and other fittings using an electronic leak detector.

Protocol 2: GC Column Trimming

This protocol describes how to properly cut the column to remove contaminated sections and ensure a clean flow path.

  • Cool System: Ensure the inlet and oven are cool.

  • Remove Column: Carefully disconnect the column from the inlet, loosening the column nut.

  • Perform Cut: Using a ceramic scoring wafer or a diamond-tipped scribe, lightly score the polyimide coating on the outside of the fused silica (B1680970) tubing about 10-20 cm from the end.[22]

  • Break Tubing: Gently hold the scored section and flick the end of the tubing to create a clean break. The cut should be flat and at a right angle to the column wall.[10]

  • Inspect Cut: Examine the cut end with a small magnifying glass to ensure there are no jagged edges or shards of silica.[6][10] If the cut is not clean, repeat the process.

  • Reinstall Column: Slide a new nut and ferrule onto the column. Reinstall the column in the inlet to the correct depth as specified by the instrument manufacturer.[7]

Protocol 3: GC Column Conditioning

This protocol is used to remove contaminants and residual moisture from a new GC column or a column that has been stored.

  • Install Column: Install the column in the GC inlet, but do not connect the detector end. This prevents any contaminants from bleeding onto the detector.[9]

  • Purge with Carrier Gas: Set a normal carrier gas flow rate and purge the column at ambient temperature for 15-20 minutes.[9] This removes any oxygen from the column, which is critical to prevent damage to the stationary phase at high temperatures.

  • Heat Column: Set the oven to a temperature ramp of 5-10°C/min up to a final conditioning temperature. This temperature should be about 20°C above the highest temperature you will use in your method, but never exceed the column's maximum specified temperature limit.[9]

  • Hold Temperature: Hold the column at the conditioning temperature for 1-2 hours.

  • Cool Down and Connect: Cool the oven down. Connect the column to the detector and perform a leak check.

  • Equilibrate System: Heat the system to your method's operating temperatures and allow the baseline to stabilize before running samples.

Visualizations

G start Peak Tailing Observed (1-Methyl-1-propylcyclohexane) check_all_peaks Do ALL peaks in the chromatogram show tailing? start->check_all_peaks physical_cause Indicates Physical/Mechanical Issue check_all_peaks->physical_cause Yes chemical_cause Indicates Chemical Issue (Active Sites) check_all_peaks->chemical_cause No (Less likely for this analyte) inlet_maint Perform Inlet Maintenance (Replace Liner & Septum) physical_cause->inlet_maint check_install Check Column Installation (Depth, Cut Quality) inlet_maint->check_install Tailing Persists resolved Problem Resolved inlet_maint->resolved Resolved trim_column Trim 10-20 cm from Column Inlet check_install->trim_column Tailing Persists check_install->resolved Resolved review_method Review Method Parameters (Split Ratio, Temperatures) trim_column->review_method Tailing Persists trim_column->resolved Resolved replace_column Consider Column Replacement review_method->replace_column Tailing Persists review_method->resolved Resolved

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

G cluster_causes Potential Causes cluster_effects Observed Effects cause1 Poor Column Cut effect1 Peak Tailing cause1->effect1 cause2 Incorrect Column Installation (Dead Volume) cause2->effect1 cause3 Inlet Contamination (Septum, Residues) cause3->effect1 cause4 Column Contamination cause4->effect1 cause5 Low Split Flow cause5->effect1 effect2 Reduced Resolution effect1->effect2 effect3 Poor Quantification effect2->effect3

Caption: Relationship between common causes and effects of peak tailing.

G start Start: Cool Inlet step1 Remove Septum Nut & Old Septum start->step1 step2 Install New Septum & Tighten Nut step1->step2 step3 Remove Old Liner & O-Ring step2->step3 step4 Install New Deactivated Liner step3->step4 step5 Restore Carrier Gas & Perform Leak Check step4->step5 end_node End: Maintenance Complete step5->end_node

Caption: Experimental workflow for GC inlet maintenance.

References

Troubleshooting

Preventing side reactions in the synthesis of 1-Methyl-1-propylcyclohexane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-Methyl-1-propylcyclohexane. The information is tailored for researc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-Methyl-1-propylcyclohexane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 1-Methyl-1-propylcyclohexane?

A1: The most common and practical laboratory syntheses for 1-Methyl-1-propylcyclohexane involve two main pathways:

  • Grignard Reaction Route: This is a versatile method that can be approached in two ways:

    • Reaction of propylmagnesium bromide with cyclohexanone (B45756) to form the intermediate alcohol, 1-propylcyclohexanol (B1594168). This is followed by methylation to yield 1-methyl-1-propylcyclohexanol, which is then dehydrated to an alkene and subsequently reduced.

    • Reaction of methylmagnesium bromide with 1-propylcyclohexanone. The resulting tertiary alcohol is then dehydrated and reduced.

  • Wittig Reaction Route: This pathway involves the reaction of a phosphorus ylide with cyclohexanone to form an alkene (1-propylidenecyclohexane), which is then reduced to the final product.

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The primary side reactions depend on the chosen synthetic route:

  • Grignard Route:

    • Dehydration of the tertiary alcohol intermediate (1-methyl-1-propylcyclohexanol): This is a major source of impurities, leading to the formation of various alkene isomers such as 1-methyl-1-propylidenecyclohexane and rearranged products like 1-methyl-3-propylcyclohexene.[1][2][3] The product distribution is highly dependent on the reaction conditions, particularly the acid catalyst used and the temperature.

    • Enolate formation: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone, which leads to the recovery of starting material upon workup.

  • Wittig Route:

    • Formation of triphenylphosphine (B44618) oxide: This is a stoichiometric byproduct of the Wittig reaction and can be challenging to separate from the desired product due to its high polarity and low volatility.

    • Stereoisomer formation: The Wittig reaction can produce both E and Z isomers of the alkene intermediate, although this is less of a concern for the synthesis of the final saturated alkane.

Q3: How can I purify the final 1-Methyl-1-propylcyclohexane product?

A3: Purification of 1-Methyl-1-propylcyclohexane from unreacted starting materials and side products is typically achieved through fractional distillation .[4] The boiling points of the desired product and potential alkene or alcohol impurities are sufficiently different to allow for effective separation. For removal of polar impurities like alcohols and triphenylphosphine oxide, column chromatography can also be employed.

Troubleshooting Guides

Problem 1: Low yield of the desired 1-Methyl-1-propylcyclohexane in the Grignard route.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Grignard reagent formation Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Improved formation of the Grignard reagent, leading to a higher conversion of the ketone.
Side reaction due to moisture Quench the Grignard reagent with a saturated aqueous solution of ammonium (B1175870) chloride during workup.Minimizes the decomposition of the Grignard reagent and improves the yield of the desired alcohol intermediate.
Significant dehydration of the tertiary alcohol intermediate Control the temperature and use a milder acid catalyst (e.g., oxalic acid instead of sulfuric acid) during the dehydration step.Reduced formation of alkene side products, leading to a higher yield of the desired saturated product after reduction.
Loss of product during purification Use a fractionating column with a high number of theoretical plates and carefully monitor the distillation temperature.Improved separation of the product from lower and higher boiling point impurities, maximizing the recovery of pure 1-Methyl-1-propylcyclohexane.
Problem 2: Contamination of the final product with alkene isomers.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete reduction of the alkene intermediate Ensure the catalyst for hydrogenation (e.g., Pt/C) is active and use sufficient hydrogen pressure and reaction time.[5]Complete conversion of the alkene to the desired alkane, eliminating this impurity.
Dehydration of residual tertiary alcohol during distillation Neutralize any residual acid from the dehydration step before distillation.Prevents in-situ formation of alkenes during purification.
Formation of multiple alkene isomers during dehydration Optimize the dehydration conditions (milder acid, lower temperature) to favor the formation of the most easily reducible isomer.Simplifies the subsequent reduction step and reduces the likelihood of rearranged alkane byproducts.

Experimental Protocols

Key Experiment: Synthesis of 1-Methyl-1-propylcyclohexanol via Grignard Reaction

This protocol details the synthesis of the key tertiary alcohol intermediate.

Materials:

  • Cyclohexanone

  • Propylmagnesium bromide (prepared in situ from 1-bromopropane (B46711) and magnesium turnings)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Cyclohexanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise with stirring.[6]

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the mixture again to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Drying: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 1-propylcyclohexanol can be purified by vacuum distillation.

  • Methylation: The purified 1-propylcyclohexanol can then be reacted with a methylating agent (e.g., methyl iodide after conversion to the alkoxide) to form 1-methyl-1-propylcyclohexanol.

Quantitative Data Summary (Illustrative)

Reactant Reagent Solvent Temperature (°C) Yield of 1-propylcyclohexanol (%) Purity (%)
CyclohexanonePropylmagnesium bromideDiethyl Ether0 to RT85-95>95
CyclohexanonePropylmagnesium bromideTHF0 to RT80-90>95

Visualizations

Experimental Workflow for Grignard Synthesis

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final_steps Final Steps PropylBromide Propyl Bromide Grignard Propylmagnesium Bromide PropylBromide->Grignard Mg Magnesium Mg->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Cyclohexanone Cyclohexanone Cyclohexanone->ReactionMix Quench Quench with NH4Cl (aq) ReactionMix->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Distill Distillation Dry->Distill Intermediate 1-Propylcyclohexanol Distill->Intermediate Methylation Methylation Intermediate->Methylation Dehydration Dehydration Methylation->Dehydration Reduction Reduction Dehydration->Reduction FinalProduct 1-Methyl-1-propylcyclohexane Reduction->FinalProduct

Caption: Workflow for the synthesis of 1-Methyl-1-propylcyclohexane via the Grignard route.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield of Final Product CheckGrignard Check Grignard Formation? Start->CheckGrignard CheckDehydration Excessive Dehydration? CheckGrignard->CheckDehydration No ImproveGrignard Use Anhydrous Conditions CheckGrignard->ImproveGrignard Yes CheckPurification Loss during Purification? CheckDehydration->CheckPurification No OptimizeDehydration Use Milder Acid/ Lower Temperature CheckDehydration->OptimizeDehydration Yes OptimizeDistillation Use Efficient Fractionating Column CheckPurification->OptimizeDistillation Yes Resolved Yield Improved CheckPurification->Resolved No, other issue ImproveGrignard->Resolved OptimizeDehydration->Resolved OptimizeDistillation->Resolved

Caption: Decision tree for troubleshooting low product yield.

References

Optimization

Technical Support Center: Optimizing GC-MS Resolution of 1-Methyl-1-propylcyclohexane Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 1-Methyl-1-propylcyclohexane isomers in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide: Poor Resolution of 1-Methyl-1-propylcyclohexane Isomers

Issue: Co-elution or inadequate separation of isomers.

When analyzing 1-Methyl-1-propylcyclohexane, you may encounter challenges in separating its various structural and stereoisomers due to their similar physicochemical properties. This guide provides a systematic approach to troubleshoot and enhance resolution.

1. Column Selection and Stationary Phase:

The choice of the GC column's stationary phase is the most critical factor in separating closely related isomers.[1] For non-polar compounds like alkyl-substituted cyclohexanes, the elution order generally follows the boiling points on a non-polar column.[1] However, to improve the separation of isomers with very close boiling points, a more polar stationary phase might be necessary to exploit subtle differences in polarity and shape.

  • Recommendation: While a standard non-polar phase (e.g., 5% diphenyl / 95% dimethylpolysiloxane) is a good starting point, consider a mid-polarity or highly polar stationary phase if co-elution persists.[2][3][4] For particularly challenging separations of positional and geometric isomers, liquid crystalline stationary phases can offer unique selectivity.[2]

2. Temperature Program Optimization:

The oven temperature program significantly impacts the separation of closely eluting compounds.[5] A slow temperature ramp rate is generally preferred to enhance the resolution of isomers.[6]

  • Initial Steps: Start with a "scouting gradient" to determine the elution range of the isomers. A typical scouting program involves a low initial temperature (e.g., 40°C), a ramp rate of 10°C/min, and a final hold at the column's maximum temperature.

  • Improving Resolution:

    • Lower the initial temperature: This can improve the separation of early-eluting isomers.

    • Decrease the ramp rate: A slower ramp rate (e.g., 1-5°C/min) increases the interaction time of the analytes with the stationary phase, often leading to better resolution.

    • Introduce an isothermal hold: If a critical pair of isomers is not resolved, an isothermal hold at a temperature just below their elution temperature can improve separation.

3. Carrier Gas Flow Rate:

The carrier gas flow rate affects both analysis time and resolution. An optimal flow rate will provide the best balance between speed and efficiency.

  • Recommendation: Operate the carrier gas (typically Helium or Hydrogen) at its optimal linear velocity for the chosen column diameter. Deviating significantly from the optimum can lead to peak broadening and loss of resolution. While increasing the flow rate can shorten the analysis time, it may come at the cost of reduced separation.

4. Injection Parameters:

Proper injection technique is crucial for achieving sharp peaks and good resolution.

  • Injector Temperature: Ensure the injector temperature is high enough to vaporize the sample completely without causing thermal degradation.

  • Injection Volume: Overloading the column can lead to broad, tailing peaks and poor resolution. If you suspect overloading, try injecting a smaller sample volume or a more dilute sample.

Frequently Asked Questions (FAQs)

Q1: Which type of GC column is best for separating 1-Methyl-1-propylcyclohexane isomers?

A1: The ideal column depends on the specific isomers you need to separate. A good starting point is a non-polar column, such as one with a 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane stationary phase. On these columns, elution is primarily based on boiling point. For isomers with very similar boiling points, a more polar stationary phase, like a cyanopropylphenyl-methyl polysiloxane, may provide the necessary selectivity for separation based on subtle differences in polarity and molecular shape.[2][3][4]

Q2: How does the oven temperature program affect the separation of these isomers?

A2: The temperature program is a critical parameter. A slower temperature ramp rate generally provides better resolution for closely eluting isomers.[6] It is advisable to start with a low initial oven temperature to ensure good separation of the more volatile isomers and then use a slow ramp (e.g., 2-5 °C/min) through the elution range of the target compounds.

Q3: Can changing the carrier gas improve my resolution?

A3: While the choice of carrier gas (Helium vs. Hydrogen) can affect efficiency, optimizing the flow rate is more critical for resolution. Each carrier gas has an optimal linear velocity that provides the best column efficiency. Operating at this optimal velocity will result in the sharpest peaks and the best possible resolution for your column. Significantly increasing the flow rate to shorten analysis time will likely decrease resolution.

Q4: My peaks are still overlapping. What else can I try?

A4: If you have optimized your column, temperature program, and flow rate, consider the following:

  • Use a longer column: Doubling the column length will increase the resolution by a factor of approximately 1.4. However, this will also lead to longer analysis times and may require adjustments to the temperature program and carrier gas pressure.

  • Decrease the column's inner diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) can provide higher efficiency and better resolution.

  • Multidimensional GC (GCxGC): For extremely complex mixtures where co-elution is persistent, a two-dimensional GC system can provide significantly enhanced separation by using two columns with different stationary phases.[2]

Q5: Where can I find retention time data for these isomers?

A5: Finding a comprehensive library of retention times for all 1-Methyl-1-propylcyclohexane isomers on various columns can be challenging. However, some relative retention time data has been published. The table below provides an example of relative retention times for some related cyclohexane (B81311) isomers on a non-polar column, which can serve as a useful reference.

Quantitative Data

Table 1: Relative Retention Times of Selected C10H20 Cyclohexane Isomers on a Non-Polar Stationary Phase

CompoundBoiling Point (°C) (Predicted)Relative Retention Time (to n-Decane)
1,3-Diethylcyclohexane174.54.5784
1-Methyl-3-n-propylcyclohexane175.74.5644
1-Methyl-4-isopropylcyclohexane171.24.2801
1-Methyl-3-isopropylcyclohexane170.84.2379
1-Methyl-2-isopropylcyclohexane173.34.4146

Data adapted from a study on hydrocarbon analysis using glass capillary gas chromatography. The study did not specify the exact isomers of 1-Methyl-1-propylcyclohexane, but the data for structurally similar compounds is provided for reference.[7]

Experimental Protocols

General Protocol for GC-MS Analysis of 1-Methyl-1-propylcyclohexane Isomers:

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and separation goals.

  • Sample Preparation:

    • Prepare a standard mixture of the available 1-Methyl-1-propylcyclohexane isomers in a volatile solvent like hexane (B92381) or pentane (B18724) at a concentration of approximately 10-100 µg/mL each.

    • For unknown samples, perform a preliminary run to estimate the concentration and dilute accordingly to avoid column overload.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MS or equivalent.

    • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or a more polar column like a DB-1701 for enhanced selectivity.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 3°C/min to 150°C.

      • Hold: 5 minutes at 150°C.

    • Injector:

      • Mode: Split (split ratio 50:1 to 100:1 to ensure sharp peaks).

      • Temperature: 250°C.

      • Injection Volume: 1 µL.

    • Mass Spectrometer:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-200.

Visualizations

Troubleshooting_Workflow cluster_column Column Options cluster_temp Temperature Program Adjustments cluster_advanced Advanced Solutions start Start: Poor Isomer Resolution check_column 1. Review GC Column Is the stationary phase appropriate? start->check_column optimize_temp 2. Optimize Temperature Program Is the ramp rate slow enough? check_column->optimize_temp If non-polar column is already in use use_mid_polar Try Mid-Polarity Column check_column->use_mid_polar If resolution is still poor lower_ramp Decrease Ramp Rate optimize_temp->lower_ramp check_flow 3. Verify Carrier Gas Flow Rate Is it at the optimal linear velocity? check_injection 4. Examine Injection Parameters Is there a possibility of overload? check_flow->check_injection advanced_options 5. Consider Advanced Options check_injection->advanced_options If resolution is still inadequate resolution_ok Resolution Achieved check_injection->resolution_ok If resolution is now acceptable longer_column Use a Longer Column advanced_options->longer_column Option 1 smaller_id Use Smaller ID Column advanced_options->smaller_id Option 2 use_high_polar Try High-Polarity Column use_mid_polar->use_high_polar If necessary use_high_polar->optimize_temp add_hold Add Isothermal Hold lower_ramp->add_hold add_hold->check_flow longer_column->resolution_ok smaller_id->resolution_ok

Caption: Troubleshooting workflow for improving the resolution of 1-Methyl-1-propylcyclohexane isomers.

GC_Parameter_Relationships cluster_parameters GC Parameters cluster_effects Effects on Separation column_phase Stationary Phase Polarity selectivity Selectivity (α) column_phase->selectivity Directly impacts temp_program Temperature Ramp Rate resolution Resolution temp_program->resolution Slower ramp improves analysis_time Analysis Time temp_program->analysis_time Slower ramp increases flow_rate Carrier Gas Flow Rate flow_rate->analysis_time Higher rate decreases efficiency Efficiency (N) flow_rate->efficiency Optimal rate maximizes column_length Column Length column_length->resolution Longer column improves column_length->analysis_time Longer column increases selectivity->resolution efficiency->resolution

Caption: Relationships between key GC parameters and their effect on isomer separation.

References

Troubleshooting

Technical Support Center: Thermal Degradation of 1-Methyl-1-propylcyclohexane

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 1-methyl-1-propylcyclohe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 1-methyl-1-propylcyclohexane under thermal stress.

Troubleshooting Guides

This section addresses specific issues that may arise during pyrolysis experiments and subsequent analysis.

Issue 1: Inconsistent or Low Product Yields

  • Possible Cause: Inconsistent heating, leaks in the system, or issues with the feedstock.

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure the pyrolysis reactor reaches and maintains the target temperature accurately. Fluctuations in temperature can significantly alter degradation pathways and yields.

    • Leak Check: Perform a thorough leak check of the entire system, from the carrier gas inlet to the detector outlet. Leaks can introduce oxygen, which can alter the degradation chemistry, or lead to loss of sample and products.

    • Feedstock Purity: Ensure the 1-methyl-1-propylcyclohexane sample is of high purity. Impurities can act as catalysts or inhibitors, affecting the degradation process.

    • Carrier Gas Flow: Verify that the carrier gas flow rate is accurate and stable. Inconsistent flow can lead to variable residence times in the reactor, impacting the extent of degradation.

Issue 2: Ghost Peaks or System Contamination in GC-MS Analysis

  • Possible Cause: Contamination in the injector, column, or carrier gas.

  • Troubleshooting Steps:

    • Injector Maintenance: Clean the injector port and replace the liner and septum. Previous samples or septum bleed can be a source of ghost peaks.

    • Column Bake-out: Bake out the GC column at a high temperature (within the column's limits) to remove any contaminants.

    • Carrier Gas Purity: Use high-purity carrier gas and ensure that gas purification traps are functional.

    • Solvent Blanks: Run solvent blanks to identify the source of contamination.

Issue 3: Poor Peak Shape (Tailing or Fronting) in Chromatograms

  • Possible Cause: Active sites in the GC column or liner, column overloading, or improper injection technique.

  • Troubleshooting Steps:

    • Deactivate Liner and Column: Use a deactivated liner and ensure the column is not degraded. Active sites can cause polar degradation products to tail.

    • Optimize Sample Concentration: Dilute the sample to avoid overloading the column.

    • Injection Technique: Ensure a fast and consistent injection to achieve a narrow sample band at the head of the column.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways of 1-methyl-1-propylcyclohexane under thermal stress?

A1: While specific experimental data for 1-methyl-1-propylcyclohexane is limited, based on studies of similar molecules like cyclohexane (B81311) and propylcyclohexane (B167486), the degradation is expected to proceed through the following pathways. The initiation step is likely the homolytic cleavage of a C-C bond, with the bond between the quaternary carbon and the propyl group being a probable weak point due to steric hindrance. Ring opening is another significant initiation pathway.

Q2: What are the major expected products from the thermal degradation of 1-methyl-1-propylcyclohexane?

A2: Based on the degradation of propylcyclohexane, the major products are likely to be a mixture of smaller alkanes and alkenes. A study on propylcyclohexane at 450°C identified the most abundant products, which can serve as an indicator for what to expect from 1-methyl-1-propylcyclohexane.

Q3: At what temperatures does significant thermal degradation of alkylcyclohexanes occur?

A3: Significant degradation of alkylcyclohexanes typically occurs at temperatures above 350°C. For example, studies on propylcyclohexane have been conducted in the range of 375°C to 450°C.[1] The exact temperature for significant degradation of 1-methyl-1-propylcyclohexane may vary.

Q4: What analytical techniques are most suitable for studying the degradation products?

A4: Pyrolysis coupled with Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most common and effective technique. Pyrolysis allows for controlled thermal degradation, while GC-MS separates and identifies the resulting volatile products.

Quantitative Data

The following table summarizes the decomposition rate constants for the closely related compound, propylcyclohexane, at various temperatures. This data can be used as a reference for designing experiments with 1-methyl-1-propylcyclohexane.

Temperature (°C)Decomposition Rate Constant (k, s⁻¹)
3753.66 x 10⁻⁷
4001.34 x 10⁻⁶
4254.90 x 10⁻⁶
4508.63 x 10⁻⁵
Data from the thermal decomposition of propylcyclohexane.[1]

The most abundant decomposition products identified for propylcyclohexane after 40 minutes at 450°C are listed below, providing an indication of expected products for 1-methyl-1-propylcyclohexane.

Compound
Propene
Ethene
Methane
1-Butene
1,3-Butadiene
Cyclohexane
Toluene
Benzene
Propylcyclohexane (unreacted)
Methylcyclohexane
Ethylcyclohexane
Butylcyclohexane
Pentylcyclohexane
Hexylcyclohexane
Data from the thermal decomposition of propylcyclohexane.[1]

Experimental Protocols

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol for Alkylcyclohexanes

This protocol is a general guideline based on methods used for studying the thermal degradation of propylcyclohexane and other substituted cyclohexanes.

  • Sample Preparation:

    • Ensure the 1-methyl-1-propylcyclohexane sample is of high purity (≥99%).

    • Prepare solutions of known concentrations if quantitative analysis is required.

  • Pyrolysis:

    • Use a pyrolysis unit directly coupled to a GC-MS system.

    • Place a small, precise amount of the sample (typically in the microgram range) into a sample cup.

    • Set the pyrolysis temperature (e.g., in the range of 375-700°C).

    • Set the pyrolysis time (e.g., 20-60 seconds).

    • Purge the pyrolyzer with an inert gas (e.g., helium) to remove any oxygen.

    • Initiate the pyrolysis. The volatile degradation products are swept directly into the GC injection port.

  • Gas Chromatography:

    • Injector: Set to a high temperature (e.g., 250-300°C) to ensure rapid vaporization of the pyrolysis products.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically suitable for separating hydrocarbon products.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) to trap volatile products at the head of the column, then ramp the temperature up to a high value (e.g., 280-300°C) to elute all products. A typical program might be:

      • Hold at 40°C for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5-10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 35-550 to detect a wide range of possible fragments.

    • Data Analysis: Identify the degradation products by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.

Visualizations

Degradation_Pathway cluster_initiation Initiation cluster_intermediates Primary Intermediates cluster_products Decomposition Products A 1-Methyl-1-propylcyclohexane B Methylcyclohexyl Radical + Propyl Radical A->B C-C Cleavage (Propyl Group) C Propylcyclohexyl Radical + Methyl Radical A->C C-C Cleavage (Methyl Group) D Ring-Opened Diradical A->D Ring Opening E Propene + Smaller Radicals B->E G Smaller Alkanes (Methane, Ethane) C->G F Smaller Alkenes (Ethene, Butene) D->F H Cyclic Fragments D->H

Caption: Proposed degradation pathways of 1-Methyl-1-propylcyclohexane.

Experimental_Workflow cluster_prep Sample Preparation cluster_pyrolysis Thermal Degradation cluster_analysis Analysis cluster_data Data Interpretation A Pure 1-Methyl-1-propylcyclohexane Sample B Pyrolysis Chamber (High Temperature) A->B Introduction into Pyrolyzer C Gas Chromatography (GC) Separation of Products B->C Transfer of Volatile Products D Mass Spectrometry (MS) Identification of Products C->D Eluted Components E Data Analysis (Chromatograms & Mass Spectra) D->E F Pathway Elucidation E->F

References

Optimization

Minimizing fragmentation in mass spectrometry of 1-Methyl-1-propylcyclohexane

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the fragmentation of 1-Methyl-1-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the fragmentation of 1-Methyl-1-propylcyclohexane during mass spectrometry analysis.

Troubleshooting Guide: Minimizing Fragmentation

Excessive fragmentation of 1-Methyl-1-propylcyclohexane can complicate spectral interpretation and reduce the abundance of the molecular ion, which is crucial for accurate mass determination. The following guide provides systematic troubleshooting steps to mitigate this issue.

Logical Workflow for Troubleshooting Fragmentation

start High Fragmentation Observed ionization_check Review Ionization Method start->ionization_check ei_optimization Optimize EI Parameters ionization_check->ei_optimization Using EI soft_ionization Consider Soft Ionization ionization_check->soft_ionization EI is too harsh lower_energy Lower Electron Energy ei_optimization->lower_energy ci_protocol Implement Chemical Ionization (CI) soft_ionization->ci_protocol pi_protocol Implement Photoionization (PI) soft_ionization->pi_protocol instrument_check Check Instrument Parameters lower_energy->instrument_check ci_protocol->instrument_check pi_protocol->instrument_check temp_check Lower Ion Source Temperature instrument_check->temp_check pressure_check Check Vacuum System instrument_check->pressure_check resolution Problem Resolved? temp_check->resolution pressure_check->resolution end Consult Instrument Specialist resolution->end No

Figure 1: A troubleshooting workflow for addressing high fragmentation in the mass spectrometry analysis of 1-Methyl-1-propylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why does my 1-Methyl-1-propylcyclohexane sample show extensive fragmentation with no visible molecular ion peak when using Electron Ionization (EI)?

A1: 1-Methyl-1-propylcyclohexane, like many saturated hydrocarbons, is susceptible to extensive fragmentation under standard Electron Ionization (EI) conditions (typically 70 eV). The high energy of the electron beam readily breaks the C-C bonds within the molecule, leading to a variety of smaller fragment ions and often consuming the molecular ion entirely. The most likely fragmentation pathways involve the loss of alkyl groups (methyl, propyl) and the opening of the cyclohexane (B81311) ring.

Q2: How can I modify my Electron Ionization (EI) method to increase the abundance of the molecular ion?

A2: To enhance the molecular ion peak using EI, you can reduce the electron energy. Lowering the energy from the standard 70 eV to a range of 15-20 eV can significantly decrease fragmentation. This "soft EI" approach imparts less energy to the analyte molecule, making fragmentation less likely. However, be aware that reducing the electron energy will also decrease the overall ionization efficiency, leading to lower signal intensity.

Table 1: Effect of Electron Energy on Fragmentation

Electron Energy (eV)Expected Molecular Ion AbundanceExpected Fragment Ion AbundanceOverall Signal Intensity
70Very Low to AbsentHighHigh
15-20IncreasedDecreasedLower
Q3: What alternative ionization techniques can I use to minimize fragmentation of 1-Methyl-1-propylcyclohexane?

A3: Soft ionization techniques are highly recommended for analyzing fragile molecules like 1-Methyl-1-propylcyclohexane. These methods impart less energy to the analyte, resulting in significantly less fragmentation. The most suitable alternatives to conventional EI are Chemical Ionization (CI) and Photoionization (PI).

  • Chemical Ionization (CI): In CI, a reagent gas (e.g., methane, isobutane, or ammonia) is first ionized. These reagent gas ions then undergo gentle reactions with the analyte molecules, typically through proton transfer, to create protonated molecules ([M+H]⁺). This process is much less energetic than electron impact, preserving the molecular ion.

  • Photoionization (PI): PI uses photons, often from a vacuum ultraviolet (VUV) lamp, to ionize the analyte. By selecting a photon energy that is just above the ionization potential of 1-Methyl-1-propylcyclohexane, you can achieve ionization with minimal excess energy, thus reducing fragmentation.

Comparison of Ionization Techniques

cluster_ei Electron Ionization (EI) cluster_soft Soft Ionization ei High Energy (70 eV) Electron Beam ei_frag Extensive Fragmentation ei->ei_frag causes soft_frag Minimal Fragmentation ci Chemical Ionization (CI) (Proton Transfer) ci->soft_frag pi Photoionization (PI) (Photon Absorption) pi->soft_frag

Figure 2: A diagram comparing the fragmentation outcomes of Electron Ionization versus soft ionization techniques like Chemical Ionization and Photoionization.

Q4: Can you provide a starting protocol for Chemical Ionization (CI) analysis of 1-Methyl-1-propylcyclohexane?

A4: The following is a general protocol for CI analysis. Note that optimal parameters may vary depending on your specific instrument.

Experimental Protocol: Chemical Ionization (CI) of 1-Methyl-1-propylcyclohexane

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with a CI source.

  • Reagent Gas: Methane is a common choice. Set the reagent gas pressure according to the manufacturer's recommendations.

  • Ion Source Temperature: A typical starting point is 150-200 °C. A lower temperature can sometimes reduce fragmentation further.

  • GC Separation (if applicable):

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a temperature sufficient to elute the compound (e.g., 250 °C).

    • Injector Temperature: 250 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Chemical Ionization (Positive).

    • Mass Range: Scan a range that includes the expected protonated molecule, for example, m/z 50-200. The molecular weight of 1-Methyl-1-propylcyclohexane is 140.29 g/mol , so the protonated molecule [M+H]⁺ will be at approximately m/z 141.

    • Data Acquisition: Scan mode.

Table 2: Typical CI Parameters for 1-Methyl-1-propylcyclohexane

ParameterRecommended SettingRationale
Reagent GasMethane or IsobutaneProvides gentle proton transfer to the analyte.
Ion Source Temperature150-200 °CBalances efficient ionization with minimal thermal degradation.
Electron Energy (for ionizing reagent gas)100-200 eVSufficient to ionize the reagent gas but not directly impact the analyte.
Mass Rangem/z 50-200Ensures detection of the [M+H]⁺ ion at m/z 141.
Q5: Besides ionization technique, what other instrumental parameters can influence the fragmentation of 1-Methyl-1-propylcyclohexane?

A5: Several other instrumental parameters can affect the degree of fragmentation:

  • Ion Source Temperature: Higher ion source temperatures can lead to thermal degradation of the analyte before ionization, resulting in fragment patterns that are not from the ionization process itself. Keeping the ion source temperature as low as possible while maintaining good sensitivity is advisable.

  • Pressure in the Mass Analyzer: In some cases, excessively high pressure in the mass analyzer can lead to collisions between ions and background gas molecules, which can induce fragmentation (collision-induced dissociation). Ensure your vacuum system is operating correctly.

Troubleshooting

Purification techniques for high-purity 1-Methyl-1-propylcyclohexane

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-Methyl-1-propylcyclohexane. It includes troubleshooting guides and fr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-Methyl-1-propylcyclohexane. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized 1-Methyl-1-propylcyclohexane?

A1: Common impurities depend on the synthesis route. A frequent method involves the Grignard reaction of a propyl magnesium halide with cyclohexanone (B45756) to form 1-propylcyclohexanol, followed by dehydration and hydrogenation. Impurities may include:

  • Unreacted starting materials: Cyclohexanone and 1-propylcyclohexanol.

  • Alkene isomers: Formed during the dehydration step, such as 1-propylcyclohexene and various methyl-propylcyclohexene isomers.

  • Positional isomers: Other isomers of methyl-propylcyclohexane (e.g., 1-methyl-2-propylcyclohexane, 1-methyl-3-propylcyclohexane).

  • Solvents: Residual solvents from the synthesis and workup, such as tetrahydrofuran (B95107) (THF) or diethyl ether.

Q2: Which purification technique is most suitable for achieving high-purity 1-Methyl-1-propylcyclohexane?

A2: The choice of purification technique depends on the nature and boiling points of the impurities.

  • Fractional Distillation: This is the most common and effective method for separating 1-Methyl-1-propylcyclohexane from impurities with different boiling points, such as alkene isomers and other alkylcyclohexanes.[1][2][3]

  • Preparative Gas Chromatography (GC): For achieving the highest possible purity, especially when dealing with close-boiling isomers, preparative GC is an excellent, albeit lower-throughput, option.

  • Adsorptive Purification: Techniques like passing the compound through a column of activated alumina (B75360) or silica (B1680970) gel can be effective for removing polar impurities, such as residual alcohols or water.

Q3: What are the key physical properties to consider when planning the purification of 1-Methyl-1-propylcyclohexane?

A3: The boiling points of 1-Methyl-1-propylcyclohexane and its potential impurities are the most critical parameters for purification by distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Methyl-1-propylcyclohexane C₁₀H₂₀140.27~174.4
1-PropylcyclohexeneC₉H₁₆124.22159.2[4]
PropylcyclohexaneC₉H₁₈126.24155[5]
1-Methyl-3-propylcyclohexaneC₁₀H₂₀140.27Not available
1-Methyl-4-propylcyclohexaneC₁₀H₂₀140.27Not available
CyclohexanoneC₆H₁₀O98.14155
1-PropylcyclohexanolC₉H₁₈O142.24190-192

Note: Boiling points can vary slightly based on atmospheric pressure and data source.

Purification Protocols and Experimental Workflows

Fractional Distillation Workflow

Fractional_Distillation_Workflow start Crude 1-Methyl-1-propylcyclohexane pre_treatment Pre-treatment: Wash with water to remove polar impurities start->pre_treatment distillation Fractional Distillation (Vigreux or packed column) pre_treatment->distillation collection Collect Fractions based on Boiling Point Plateaus distillation->collection analysis Purity Analysis by GC-MS collection->analysis impurities Lower & Higher Boiling Impurity Fractions collection->impurities analysis->distillation Purity < 99% (Re-distill) pure_product High-Purity 1-Methyl-1-propylcyclohexane analysis->pure_product Purity > 99%

Caption: Workflow for the purification of 1-Methyl-1-propylcyclohexane by fractional distillation.

Detailed Protocol for Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and receiving flasks.

    • Ensure all glassware is dry and joints are properly sealed.

    • Place a stir bar in the distillation flask for smooth boiling.

  • Procedure:

    • Charge the distillation flask with the crude 1-Methyl-1-propylcyclohexane (no more than two-thirds full).

    • Begin heating the flask gently with a heating mantle.

    • Observe the vapor front rising slowly through the fractionating column. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.

    • Collect the initial fraction (forerun) which will contain lower-boiling impurities. The temperature should be relatively constant during this phase.

    • As the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • When the temperature stabilizes at the boiling point of 1-Methyl-1-propylcyclohexane (approximately 174°C), change to a clean receiving flask to collect the main product fraction.

    • Continue distillation as long as the temperature remains stable.

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides.

  • Analysis:

    • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity of the 1-Methyl-1-propylcyclohexane.

Troubleshooting Guide

Fractional Distillation Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No distillate collecting, but the pot is boiling. - Insufficient heating.- Heat loss from the column.- Increase the heating mantle temperature gradually.- Insulate the distillation head and column with glass wool or aluminum foil.
Bumping or uneven boiling. - Lack of boiling chips or inadequate stirring.- Add boiling chips or a magnetic stir bar before heating.- Ensure the stir rate is adequate.
Flooding of the column. - Heating rate is too high.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Poor separation of components. - Distillation rate is too fast.- Inefficient fractionating column.- Slow down the distillation rate to 1-2 drops per second.- Use a longer fractionating column or one with a more efficient packing material.
Temperature fluctuations during collection of a fraction. - Impure fraction being collected.- Heating rate is inconsistent.- The mixture may contain several components with close boiling points; collect smaller fractions.- Ensure a steady and consistent heat supply.

Preparative Gas Chromatography (GC) Troubleshooting

Prep_GC_Troubleshooting cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions p1 Poor Peak Resolution c1 Inappropriate column or temperature program p1->c1 c3 Sample overload p1->c3 p2 Peak Tailing c2 Active sites in the injector or column p2->c2 p3 Low Recovery c4 Leaks in the system p3->c4 c5 Inefficient trapping p3->c5 s1 Optimize temperature gradient and select a suitable column c1->s1 s2 Use a deactivated liner and column c2->s2 s3 Reduce injection volume c3->s3 s4 Perform leak check c4->s4 s5 Optimize trap temperature and design c5->s5

Caption: Troubleshooting logic for common issues in preparative gas chromatography.

ProblemPossible Cause(s)Suggested Solution(s)
Poor peak resolution. - Inappropriate stationary phase.- Column overloading.- Inadequate temperature program.- Use a non-polar column for optimal separation of hydrocarbons.[6] - Reduce the injection volume.- Optimize the temperature ramp rate for better separation of close-boiling isomers.
Peak tailing. - Active sites in the injector liner or column.- Presence of polar impurities.- Use a deactivated glass liner and a high-quality, low-bleed column.- Pre-purify the sample to remove polar compounds.
Low product recovery. - Leaks in the system (injector, detector, or collection trap).- Inefficient trapping of the eluting compound.- Perform a thorough leak check of the entire system.- Optimize the collection trap temperature (coolant type and temperature) to ensure efficient condensation of the target compound.
Sample decomposition. - Injector temperature is too high.- Lower the injector temperature, ensuring it is high enough to vaporize the sample without causing degradation.

References

Optimization

Overcoming matrix effects in the analysis of 1-Methyl-1-propylcyclohexane

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 1-Methyl-1-propylcyclohexane by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 1-Methyl-1-propylcyclohexane.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for 1-Methyl-1-propylcyclohexane shows significant peak tailing or fronting. What are the possible causes and how can I resolve this?

Answer:

Peak asymmetry can compromise the accuracy of integration and quantification. Here’s a step-by-step guide to troubleshoot this issue:

Possible Causes & Solutions:

CauseSolution
Active Sites in the GC System Exposed silanol (B1196071) groups in the injector liner or the front of the GC column can interact with analytes, causing peak tailing.[1][2] Solution: Use a deactivated or silanized injector liner and trim the first few centimeters of the analytical column.
Improper Column Installation A poor column cut or incorrect installation depth can disrupt the carrier gas flow path, leading to peak asymmetry. Solution: Ensure a clean, square cut of the column and install it according to the manufacturer's instructions for your GC-MS system.
Column Overload Injecting too much sample can saturate the column, resulting in peak fronting. Solution: Dilute the sample or reduce the injection volume.
Inappropriate Injector Temperature If the injector temperature is too low, volatilization of the sample can be incomplete, leading to peak broadening or tailing. If it's too high, thermal degradation of the sample or matrix components can occur. Solution: Optimize the injector temperature. For a non-polar compound like 1-Methyl-1-propylcyclohexane, a starting point of 250°C is often suitable.

Troubleshooting Workflow for Poor Peak Shape:

start Poor Peak Shape Observed check_hydrocarbon Inject a non-polar hydrocarbon standard. Does it also show poor peak shape? start->check_hydrocarbon yes_hydrocarbon Yes check_hydrocarbon->yes_hydrocarbon Yes no_hydrocarbon No check_hydrocarbon->no_hydrocarbon No check_installation Check column installation and for leaks. yes_hydrocarbon->check_installation check_liner Inspect and replace injector liner. no_hydrocarbon->check_liner fix_installation Re-install column, check for leaks. check_installation->fix_installation end Problem Resolved fix_installation->end replace_liner Use a new, deactivated liner. check_liner->replace_liner trim_column Trim the analytical column. replace_liner->trim_column trim_column->end

Caption: Troubleshooting workflow for addressing poor peak shape.

Issue 2: Signal Suppression or Enhancement

Question: I am observing significant signal suppression (lower than expected response) or enhancement (higher than expected response) for 1-Methyl-1-propylcyclohexane. How can I mitigate these matrix effects?

Answer:

Matrix effects, the alteration of an analyte's response due to co-eluting compounds from the sample matrix, are a common challenge in GC-MS analysis.[1][3] Signal enhancement is often observed in GC-MS when matrix components protect the analyte from thermal degradation in the injector.[4]

Strategies to Overcome Matrix Effects:

StrategyDescription
Sample Preparation The goal is to remove interfering matrix components while efficiently extracting 1-Methyl-1-propylcyclohexane.
Solid-Phase Microextraction (SPME) A solvent-free technique where a coated fiber extracts volatile and semi-volatile compounds from the sample's headspace or directly from the liquid. This is highly effective for reducing matrix effects as the fiber is not exposed to non-volatile matrix components.[5]
QuEChERS Stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It involves a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. For non-polar analytes in fatty matrices, modifications to the standard QuEChERS protocol may be necessary.
Calibration Strategy Proper calibration is crucial to compensate for matrix effects that cannot be eliminated through sample preparation.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.[6]
Standard Addition Known amounts of a standard are added to the sample aliquots. This method is effective but can be time-consuming as each sample requires multiple analyses.
Isotope Dilution A stable isotope-labeled analog of 1-Methyl-1-propylcyclohexane is used as an internal standard. This is often the most accurate method but can be limited by the availability and cost of the labeled standard.

Logical Flow for Addressing Matrix Effects:

start Signal Suppression or Enhancement Observed sample_prep Optimize Sample Preparation start->sample_prep spme Implement SPME sample_prep->spme quechers Modify QuEChERS sample_prep->quechers calibration Refine Calibration Strategy spme->calibration quechers->calibration matrix_matched Use Matrix-Matched Standards calibration->matrix_matched std_addition Employ Standard Addition calibration->std_addition isotope_dilution Use Isotope Dilution (if available) calibration->isotope_dilution end Accurate Quantification Achieved matrix_matched->end std_addition->end isotope_dilution->end

Caption: Decision tree for mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS analysis?

A1: Matrix effects refer to the influence of co-extracted compounds from the sample matrix on the ionization and measurement of the target analyte, in this case, 1-Methyl-1-propylcyclohexane. These effects can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the analyte's concentration.[1][3]

Q2: Why is 1-Methyl-1-propylcyclohexane susceptible to matrix effects?

A2: While 1-Methyl-1-propylcyclohexane is a non-polar hydrocarbon and less prone to strong interactions with active sites compared to polar compounds, it can still be affected by matrix components. In complex matrices, co-eluting non-volatile compounds can coat the injector liner and column, creating active sites that may affect the transfer of the analyte to the column, leading to signal enhancement.

Q3: What type of SPME fiber is best for extracting 1-Methyl-1-propylcyclohexane?

A3: For a non-polar, volatile compound like 1-Methyl-1-propylcyclohexane, a non-polar fiber such as Polydimethylsiloxane (PDMS) is generally recommended. The thickness of the fiber coating can be optimized based on the required sensitivity.

Q4: Can I use a standard QuEChERS kit for analyzing 1-Methyl-1-propylcyclohexane in a high-fat matrix?

A4: Standard QuEChERS methods are typically designed for polar pesticides in fruits and vegetables. For a non-polar analyte in a high-fat matrix, modifications are necessary. This may include using a different extraction solvent and adding C18 sorbent during the d-SPE cleanup step to remove lipids.

Q5: How do I prepare matrix-matched calibration standards?

A5: To prepare matrix-matched standards, you first need a "blank" matrix sample that is free of 1-Methyl-1-propylcyclohexane. Process this blank sample using your validated sample preparation method. Then, spike the resulting blank extract with known concentrations of a 1-Methyl-1-propylcyclohexane standard to create your calibration curve.[6]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a general procedure for the extraction of 1-Methyl-1-propylcyclohexane from a liquid or solid matrix using HS-SPME followed by GC-MS analysis.

Materials:

  • SPME fiber assembly with a PDMS-coated fiber

  • 20 mL headspace vials with septa

  • Heating block or water bath with agitation

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.

  • Equilibration: Seal the vial and place it in a heating block at a set temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with constant agitation to allow the analyte to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature and agitation.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a set time (e.g., 2-5 minutes).

  • GC-MS Analysis: Start the GC-MS data acquisition.

Illustrative SPME Performance Data (for a similar volatile organic compound):

ParameterValue
Recovery85 - 105%
Relative Standard Deviation (RSD)< 10%

Experimental Workflow for HS-SPME:

sample 1. Sample into Vial equilibrate 2. Equilibrate (Heat & Agitate) sample->equilibrate extract 3. Expose SPME Fiber to Headspace equilibrate->extract desorb 4. Desorb in GC Inlet extract->desorb analyze 5. GC-MS Analysis desorb->analyze

Caption: Step-by-step workflow for HS-SPME analysis.

Protocol 2: Modified QuEChERS for Non-Polar Analytes in Fatty Matrices

This protocol is adapted for the extraction of 1-Methyl-1-propylcyclohexane from samples with a significant fat content.

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724), n-hexane

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge.

  • Cleanup (d-SPE):

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing MgSO₄, PSA, and C18 sorbent. The amount of C18 should be optimized based on the fat content of the sample.

    • Shake for 30 seconds and centrifuge.

  • Analysis: Take the final extract for GC-MS analysis.

Illustrative QuEChERS Performance Data (for a non-polar pesticide in a fatty matrix):

ParameterValue
Recovery70 - 110%
Relative Standard Deviation (RSD)< 15%

References

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-Methyl-1-propylcyclohexane for Long-Term Storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 1-Methyl-1-propylcyclohexane during long-term storage. Below...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 1-Methyl-1-propylcyclohexane during long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during its use.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of 1-Methyl-1-propylcyclohexane, providing potential causes and actionable solutions.

Issue 1: Unexpected Peak in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of a Stored Sample

  • Possible Cause: Degradation of 1-Methyl-1-propylcyclohexane due to autoxidation. The primary degradation pathway for saturated hydrocarbons like 1-Methyl-1-propylcyclohexane is a free-radical chain reaction with atmospheric oxygen, leading to the formation of hydroperoxides and subsequently other oxygenated species.[1] This process is often initiated by exposure to light, heat, or the presence of metal contaminants.[2]

  • Troubleshooting Steps:

    • Confirm Identity of New Peak: Analyze the sample using GC-MS to identify the molecular weight and fragmentation pattern of the unknown peak. Likely degradation products include hydroperoxides, alcohols, ketones, and aldehydes formed from the oxidation of the cyclohexane (B81311) ring or the alkyl side chains.

    • Peroxide Test: Perform a qualitative or quantitative test for peroxides. A simple method involves the use of potassium iodide, which is oxidized by peroxides to iodine, resulting in a yellow to brown color.

    • Review Storage Conditions: Ensure the compound was stored in a tightly sealed, opaque container, in a cool, dark, and well-ventilated area, and under an inert atmosphere (e.g., nitrogen or argon).

    • Purification: If degradation is confirmed, the compound may need to be repurified, for example, by distillation. However, be aware that heating peroxide-containing solutions can be hazardous.

Issue 2: Inconsistent Results in Biological or Chemical Assays

  • Possible Cause: The presence of reactive degradation products, such as peroxides, can interfere with experimental assays. These byproducts can alter reaction kinetics or interact with biological targets, leading to unreliable data.

  • Troubleshooting Steps:

    • Assess Sample Purity: Re-analyze the purity of the 1-Methyl-1-propylcyclohexane stock using GC-MS.

    • Test for Peroxides: As in the previous issue, test for the presence of peroxides.

    • Use Freshly Opened or Purified Stock: Compare assay results using the stored sample with a freshly opened or purified sample of 1-Methyl-1-propylcyclohexane.

    • Incorporate Antioxidants: For future long-term storage, consider adding a suitable antioxidant to a fresh batch of the compound to inhibit autoxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1-Methyl-1-propylcyclohexane during long-term storage?

A1: The primary degradation pathway is autoxidation, a free-radical chain reaction involving molecular oxygen.[1] This process typically involves three stages:

  • Initiation: Formation of a free radical on the 1-Methyl-1-propylcyclohexane molecule. This can be triggered by heat, light, or trace metal impurities.

  • Propagation: The initial radical reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another 1-Methyl-1-propylcyclohexane molecule, forming a hydroperoxide and a new alkyl radical, thus continuing the chain reaction.

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

Q2: What are the ideal storage conditions for 1-Methyl-1-propylcyclohexane?

A2: To minimize degradation, 1-Methyl-1-propylcyclohexane should be stored in a cool, dark, and well-ventilated area.[3] It is recommended to store it in a tightly sealed, opaque container under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and light.

Q3: How can I enhance the stability of 1-Methyl-1-propylcyclohexane for long-term storage?

A3: The addition of antioxidants can significantly prolong the shelf-life of 1-Methyl-1-propylcyclohexane by interrupting the autoxidation process.[4] Common antioxidants for hydrocarbons include hindered phenols, such as Butylated Hydroxytoluene (BHT), and aromatic amines, like phenylenediamines.[5] These molecules act as radical scavengers, donating a hydrogen atom to the peroxy radical to form a stable hydroperoxide and a stabilized antioxidant radical that does not propagate the chain reaction.

Q4: How can I test for the presence of peroxides in my sample?

A4: A simple qualitative test can be performed by adding 0.5-1.0 mL of the sample to an equal volume of glacial acetic acid containing about 0.1 g of sodium or potassium iodide crystals. A yellow color indicates the formation of iodine due to the presence of peroxides, while a brown color suggests a high concentration.[6] For quantitative analysis, various titration methods or commercially available test strips can be used.

Data Presentation

Storage ConditionTemperature (°C)AtmosphereLight ExposureExpected Relative Degradation Rate
Ideal 4Inert (Nitrogen/Argon)DarkVery Low
Good 25 (Room Temp)Inert (Nitrogen/Argon)DarkLow
Sub-optimal 25 (Room Temp)AirDarkModerate
Poor 25 (Room Temp)AirAmbient LightHigh
Accelerated Aging 40AirDarkVery High

The following table provides an overview of the effectiveness of common antioxidants in inhibiting oxidation in saturated hydrocarbons. The effectiveness is represented by the increase in the induction period, which is the time before rapid oxidation begins.

Antioxidant TypeExampleTypical Concentration (ppm)Relative Increase in Induction Period
Hindered Phenols Butylated Hydroxytoluene (BHT)100 - 500+++
Aromatic Amines p-Phenylenediamine derivatives100 - 500++++
Mixed Antioxidants Phenol/Amine Blends100 - 500+++++

Experimental Protocols

Protocol 1: Accelerated Stability Testing of 1-Methyl-1-propylcyclohexane

This protocol describes a method for accelerating the aging of 1-Methyl-1-propylcyclohexane to assess its long-term stability in a shorter timeframe.

  • Sample Preparation:

    • Prepare three sets of samples of 1-Methyl-1-propylcyclohexane in clear, sealed GC vials.

    • Sample Set A: 1-Methyl-1-propylcyclohexane only.

    • Sample Set B: 1-Methyl-1-propylcyclohexane with 200 ppm BHT.

    • Sample Set C: 1-Methyl-1-propylcyclohexane with 200 ppm p-phenylenediamine.

  • Accelerated Aging:

    • Place the vials in a temperature-controlled oven at 40°C.

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each set for analysis.

  • Analysis:

    • Analyze each sample by GC-MS to monitor the decrease in the peak area of 1-Methyl-1-propylcyclohexane and the appearance of any degradation products.

    • Quantify the peroxide concentration in each sample using a suitable method (e.g., iodometric titration or a commercial test kit).

  • Data Evaluation:

    • Plot the concentration of 1-Methyl-1-propylcyclohexane and its degradation products over time for each sample set.

    • Compare the degradation rates between the unstabilized and stabilized samples to evaluate the effectiveness of the antioxidants.

Protocol 2: GC-MS Analysis of 1-Methyl-1-propylcyclohexane and its Degradation Products

  • Sample Preparation:

  • GC-MS Parameters (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify 1-Methyl-1-propylcyclohexane based on its retention time and mass spectrum.

    • Search the NIST library for potential matches for any new peaks observed in aged samples. Likely degradation products will have higher molecular weights due to the incorporation of oxygen.

Mandatory Visualization

degradation_pathway Figure 1: Autoxidation Pathway of 1-Methyl-1-propylcyclohexane 1-Methyl-1-propylcyclohexane 1-Methyl-1-propylcyclohexane Alkyl_Radical Alkyl_Radical 1-Methyl-1-propylcyclohexane->Alkyl_Radical Initiation (Heat, Light) Peroxy_Radical Peroxy_Radical Alkyl_Radical->Peroxy_Radical + O2 Peroxy_Radical->Alkyl_Radical Propagation Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + 1-Methyl-1-propylcyclohexane Alkoxy_Radical Alkoxy_Radical Hydroperoxide->Alkoxy_Radical Decomposition Alcohols_Ketones Alcohols_Ketones Alkoxy_Radical->Alcohols_Ketones Further Reactions

Figure 1: Autoxidation Pathway of 1-Methyl-1-propylcyclohexane

experimental_workflow Figure 2: Workflow for Accelerated Stability Testing cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis at Time Points cluster_data Data Evaluation Sample_A Control Sample Aging Incubate at 40°C Sample_A->Aging Sample_B Sample + Antioxidant 1 Sample_B->Aging Sample_C Sample + Antioxidant 2 Sample_C->Aging Analysis GC-MS and Peroxide Test Aging->Analysis Data Compare Degradation Rates Analysis->Data troubleshooting_guide Figure 3: Troubleshooting Logic for Stored Samples Start Start Inconsistent_Results Inconsistent Experimental Results? Start->Inconsistent_Results Check_Purity Analyze Sample Purity (GC-MS) Inconsistent_Results->Check_Purity Degradation_Detected Degradation Detected? Check_Purity->Degradation_Detected Review_Storage Review Storage Conditions Degradation_Detected->Review_Storage Yes No_Degradation Investigate Other Experimental Variables Degradation_Detected->No_Degradation No Purify_Sample Purify Sample or Use New Batch Review_Storage->Purify_Sample Add_Antioxidant Consider Adding Antioxidant for Future Storage Purify_Sample->Add_Antioxidant End End Add_Antioxidant->End No_Degradation->End

References

Optimization

Calibration curve issues in the quantification of 1-Methyl-1-propylcyclohexane

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 1-methy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 1-methyl-1-propylcyclohexane, particularly concerning calibration curve development using gas chromatography (GC) methodologies.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the analysis of 1-methyl-1-propylcyclohexane. The issues are presented in a question-and-answer format to directly address user queries.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for 1-Methyl-1-propylcyclohexane is not linear and has a poor correlation coefficient (R² < 0.99). What are the potential causes?

A1: A non-linear calibration curve with a low R² value can stem from several sources. It is crucial to systematically investigate each possibility. Generally, an R² value of ≥ 0.995 is considered acceptable for many applications.[1] Potential causes include:

  • Inaccurate Standard Preparation: Errors in serial dilutions, incorrect solvent volumes, or the use of impure standards can lead to inaccurate concentration levels.

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a flattening of the curve at the upper end.[1]

  • Active Sites in the GC System: Active sites in the injector liner, column, or connections can cause analyte adsorption or degradation, particularly at low concentrations, leading to a non-linear response.

  • Inappropriate Calibration Range: The selected concentration range may extend beyond the linear dynamic range of the analytical method.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analyte signal, causing either enhancement or suppression.

Q2: I am observing significant peak tailing for 1-Methyl-1-propylcyclohexane. How can I resolve this?

A2: Peak tailing can be indicative of several issues within the gas chromatography system. Here are some troubleshooting steps:

  • Check for Active Sites: The injector liner may have active sites. Using a deactivated liner with glass wool can help ensure homogeneous vaporization and minimize interactions.[2]

  • Column Contamination: The front end of the GC column may be contaminated. Trimming a small portion (e.g., 10-15 cm) from the column inlet can often resolve this.

  • Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume.

  • Injector Temperature: An injector temperature that is too low may lead to incomplete vaporization of the analyte.

Q3: What are "matrix effects," and how can they affect the quantification of 1-Methyl-1-propylcyclohexane?

A3: Matrix effects are the influence of all other components in a sample, apart from the analyte of interest, on the analytical signal. These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte concentration. In GC-MS analysis of environmental or biological samples, co-eluting matrix components can interfere with the ionization of 1-methyl-1-propylcyclohexane in the mass spectrometer source.

To mitigate matrix effects, consider the following:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Sample Clean-up: Employing sample preparation techniques like solid-phase extraction (SPE) can help remove interfering compounds before GC-MS analysis.[3]

  • Use of an Internal Standard: An isotopically labeled internal standard, if available, can help compensate for matrix effects as it will be similarly affected by the matrix as the target analyte.

Q4: My results for replicate injections of the same standard are not reproducible. What should I check?

A4: Poor reproducibility can be frustrating. Here is a checklist of potential culprits:

  • Autosampler vs. Manual Injection: Manual injections are inherently more variable than autosampler injections. If using manual injection, ensure a consistent injection technique.

  • Leaks in the System: Check for leaks at the septum, column fittings, and gas lines. An electronic leak detector is recommended for this purpose.

  • Injector Septum: A worn or cored septum can lead to inconsistent injections. Regular replacement of the septum is crucial.

  • Syringe Issues: A dirty or damaged syringe can result in inaccurate and variable injection volumes.

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of volatile hydrocarbons similar to 1-methyl-1-propylcyclohexane using GC-MS. These values can serve as a benchmark for method development and validation.

ParameterTypical ValueNotes
Linearity (R²) ≥ 0.995A lower value may indicate issues with standard preparation or detector saturation.[1][4]
Calibration Range 0.1 - 100 µg/LThis range can vary significantly depending on the sensitivity of the instrument and the specific application. For some methods, the linear range can span several orders of magnitude.[5][6]
Limit of Detection (LOD) 0.03 - 0.1 µg/LThe LOD is the lowest concentration of an analyte that can be reliably detected above the background noise.[5]
Limit of Quantification (LOQ) 0.1 - 0.5 µg/LThe LOQ is the lowest concentration of an analyte that can be accurately and precisely quantified.
Relative Standard Deviation (RSD) for Replicates < 15%For replicate injections of a mid-range calibration standard. Higher RSD may indicate system instability or injection variability.[7]

Experimental Protocols

This section provides a general experimental protocol for the analysis of 1-methyl-1-propylcyclohexane in a water matrix using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Protocol: Quantification of 1-Methyl-1-propylcyclohexane in Water by HS-GC-MS

  • Sample Preparation:

    • Collect water samples in clean glass vials, ensuring no headspace to prevent loss of volatile compounds.[3]

    • For calibration standards, prepare a stock solution of 1-methyl-1-propylcyclohexane in a suitable solvent like methanol.

    • Create a series of working standards by spiking known amounts of the stock solution into blank water in 20 mL headspace vials. A typical calibration range would be from 0.1 µg/L to 100 µg/L.[5]

    • To each sample and standard, add a consistent amount of an internal standard (e.g., a deuterated analog of a similar compound) if available.

    • Seal the vials with PTFE-coated silicone septa.

  • HS-GC-MS Analysis:

    • Headspace Autosampler Parameters:

      • Vial Equilibration Temperature: 85°C

      • Vial Equilibration Time: 15 minutes

      • Loop Temperature: 95°C

      • Transfer Line Temperature: 105°C

      • Injection Volume: 1 mL of headspace

    • GC-MS Parameters:

      • Injector Temperature: 250°C

      • Injection Mode: Splitless

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 5 minutes

        • Ramp: 10°C/min to 200°C

        • Hold: 5 minutes at 200°C

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Scan Range: m/z 40-300

  • Data Analysis:

    • Identify 1-methyl-1-propylcyclohexane based on its retention time and mass spectrum.

    • Integrate the peak area for the target analyte and the internal standard (if used).

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Determine the concentration of 1-methyl-1-propylcyclohexane in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and relationships in the troubleshooting and analytical process.

Troubleshooting Workflow for Non-Linear Calibration Curve start Non-Linear Calibration Curve (R² < 0.99) check_standards Verify Standard Preparation and Dilutions start->check_standards standards_ok Standards Accurate check_standards->standards_ok check_range Assess Calibration Range range_ok Range Appropriate check_range->range_ok check_system Inspect GC System for Active Sites system_ok System Inert check_system->system_ok check_matrix Evaluate for Matrix Effects mitigate_matrix Implement Matrix Mitigation (e.g., matrix-matched standards, sample cleanup) check_matrix->mitigate_matrix Effects Present end Linear Calibration Curve Achieved check_matrix->end No Effects or Mitigated standards_ok->check_range Yes reprepare_standards Remake Standards standards_ok->reprepare_standards No range_ok->check_system Yes adjust_range Adjust Concentration Range (e.g., dilute high standards) range_ok->adjust_range No system_ok->check_matrix Yes clean_system Clean/Replace Liner, Trim Column system_ok->clean_system No reprepare_standards->check_standards adjust_range->check_range clean_system->check_system mitigate_matrix->check_matrix

Caption: Troubleshooting workflow for a non-linear calibration curve.

Experimental Workflow for 1-Methyl-1-propylcyclohexane Quantification sample_prep Sample and Standard Preparation (Aqueous Matrix) headspace Headspace Generation (Heating and Equilibration) sample_prep->headspace injection GC Injection (Headspace Autosampler) headspace->injection separation Chromatographic Separation (GC Column) injection->separation detection Mass Spectrometric Detection (MS Detector) separation->detection data_analysis Data Analysis (Peak Integration and Calibration) detection->data_analysis quantification Quantification of 1-Methyl-1-propylcyclohexane data_analysis->quantification

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Methods for the Quantification of 1-Methyl-1-propylcyclohexane

Data Presentation: Performance Comparison of Analytical Methods The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the comp...

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Performance Comparison of Analytical Methods

The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of volatile hydrocarbons like 1-Methyl-1-propylcyclohexane. The data presented here is illustrative and based on typical performance for similar analytes.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Acceptance Criteria
Specificity Moderate to High (based on retention time)High (based on retention time and mass spectrum)No interference at the retention time of the analyte peak.
Linearity (r²) ≥ 0.995≥ 0.999r² ≥ 0.99
Range Wide, dependent on column capacityWide, dependent on detector saturationThe interval demonstrating acceptable precision, accuracy, and linearity.
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%Typically within 80-120% (or tighter, depending on application).
Precision (%RSD) Repeatability: < 5% Intermediate: < 8%Repeatability: < 3% Intermediate: < 5%RSD < 5% for repeatability; RSD < 10% for intermediate precision.
Limit of Detection (LOD) ~1 ng/mL~0.1 ng/mLSignal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) ~3 ng/mL~0.3 ng/mLSignal-to-noise ratio ≥ 10

Experimental Protocols

Detailed methodologies for the quantification of 1-Methyl-1-propylcyclohexane using GC-FID and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with flame ionization detection is a robust and widely used technique for quantifying volatile organic compounds. Separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase within a capillary column. The FID provides a signal that is proportional to the mass of carbon atoms entering the detector.

Sample Preparation:

  • Accurately weigh a reference standard of 1-Methyl-1-propylcyclohexane to prepare a stock solution of known concentration in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • For unknown samples, dilute an accurately measured volume or weight in the same solvent to bring the analyte concentration within the calibration range.

  • If necessary, add an appropriate internal standard to all solutions (standards and samples) to correct for injection volume variability.

GC-FID Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-1, HP-5ms).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C, with a split ratio of 50:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 200°C.

    • Final Hold: Hold at 200°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

Data Analysis:

  • Identify the 1-Methyl-1-propylcyclohexane peak in the chromatograms based on its retention time, confirmed by the analysis of a pure standard.

  • Integrate the peak area of the analyte (and internal standard, if used).

  • Construct a calibration curve by plotting the peak area (or the ratio of analyte to internal standard peak area) against the concentration of the calibration standards.

  • Determine the concentration of 1-Methyl-1-propylcyclohexane in the unknown samples by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique provides not only quantitative data but also structural information, confirming the identity of the analyte.

Sample Preparation: The sample preparation procedure is identical to that described for GC-FID.

GC-MS Conditions:

  • GC Conditions: The GC parameters (column, carrier gas, injector, oven program, and injection volume) are generally the same as for GC-FID.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Analysis:

  • Confirm the identity of the 1-Methyl-1-propylcyclohexane peak by comparing its retention time and mass spectrum with that of a reference standard.

  • For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of 1-Methyl-1-propylcyclohexane for enhanced sensitivity and selectivity.

  • Integrate the peak area of the selected quantification ion.

  • Construct a calibration curve and determine the concentration in unknown samples as described for GC-FID.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification stock Stock Solution (Reference Standard) cal_standards Calibration Standards (Serial Dilution) stock->cal_standards gc_injection GC Injection cal_standards->gc_injection sample_prep Sample Preparation (Dilution) sample_prep->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation detection Detection (FID or MS) gc_separation->detection peak_integration Peak Identification & Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Unknown Samples peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of 1-Methyl-1-propylcyclohexane.

validation_logic cluster_performance Performance Characteristics cluster_suitability Suitability Assessment method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq validated Validated Method for Intended Use specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated

Caption: Logical relationship of analytical method validation parameters.

Comparative

Comparative study of 1-Methyl-1-propylcyclohexane and other alkylcyclohexanes

A Comparative Study of 1-Methyl-1-propylcyclohexane and Other Alkylcyclohexanes for Researchers and Drug Development Professionals This guide provides a comprehensive comparison of 1-Methyl-1-propylcyclohexane with other...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of 1-Methyl-1-propylcyclohexane and Other Alkylcyclohexanes for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Methyl-1-propylcyclohexane with other common alkylcyclohexanes—methylcyclohexane (B89554), ethylcyclohexane (B155913), and propylcyclohexane (B167486). The information is tailored for researchers, scientists, and professionals in drug development, focusing on physicochemical properties, performance as solvents in organic synthesis, and safety profiles.

Physicochemical Properties

The selection of a solvent for chemical synthesis or formulation is critically dependent on its physical and chemical properties. The following table summarizes key physicochemical data for 1-Methyl-1-propylcyclohexane and its counterparts.

Property1-Methyl-1-propylcyclohexaneMethylcyclohexaneEthylcyclohexanePropylcyclohexane
Molecular Formula C₁₀H₂₀[1]C₇H₁₄[2]C₈H₁₆[2]C₉H₁₈[3]
Molecular Weight ( g/mol ) 140.27[1]98.19[2]112.21[2]126.24[3]
Boiling Point (°C) 169.3[1]101[2]130-132[2]155[4]
Melting Point (°C) --126.3-111[2]-95[5]
Density (g/cm³ at 20°C) 0.783[1]0.7700.7880.793[3]
Viscosity (cP at 20°C) Not available0.732[6]0.53[1]Not available
Flash Point (°C) 45.2[1]-3.918.935[5]
Water Solubility InsolubleInsoluble[2]Insoluble[2]Insoluble[5]

Performance as Solvents in Organic Synthesis

Alkylcyclohexanes are non-polar, aprotic solvents, making them suitable for a variety of organic reactions, particularly those involving non-polar reagents or intermediates. Their higher boiling points compared to other aliphatic solvents like hexane (B92381) can be advantageous for reactions requiring elevated temperatures.

General Considerations for Solvent Selection in Nucleophilic Substitution Reactions

The choice of solvent can significantly influence the outcome of nucleophilic substitution reactions (SN1 and SN2).

  • SN1 Reactions: These reactions proceed through a carbocation intermediate and are favored by polar protic solvents that can stabilize this charged species. While alkylcyclohexanes are not ideal for SN1 reactions due to their non-polar nature, they can be used if the substrate is sufficiently reactive.[7][8][9][10][11]

  • SN2 Reactions: These reactions are favored by polar aprotic solvents which can dissolve the nucleophile without solvating it so strongly as to hinder its reactivity. Non-polar solvents like alkylcyclohexanes are generally not the first choice for SN2 reactions involving charged nucleophiles due to poor solubility of the nucleophile. However, for reactions with neutral nucleophiles, they can be effective.[7][8][9][10][11]

The following diagram illustrates the general influence of solvent polarity on SN1 and SN2 reaction pathways.

G Influence of Solvent Polarity on Nucleophilic Substitution cluster_0 Reaction Pathway cluster_1 Solvent Type SN1 SN1 SN2 SN2 PolarProtic Polar Protic (e.g., Water, Alcohols) PolarProtic->SN1 Favors PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) PolarAprotic->SN2 Favors NonPolar Non-Polar (e.g., Alkylcyclohexanes) NonPolar->SN1 Disfavors NonPolar->SN2 Disfavors (with charged nucleophiles)

Caption: Solvent Polarity and Nucleophilic Substitution Pathways.

Comparative Performance

Direct comparative experimental data on the performance of 1-Methyl-1-propylcyclohexane against other alkylcyclohexanes is scarce in publicly available literature. However, we can infer potential differences based on their physicochemical properties:

  • Boiling Point and Reaction Temperature: The significantly higher boiling point of 1-Methyl-1-propylcyclohexane (169.3 °C) allows for a wider range of reaction temperatures compared to methylcyclohexane (101 °C), ethylcyclohexane (130-132 °C), and propylcyclohexane (155 °C). This can be crucial for reactions with high activation energies.

  • Viscosity and Mass Transfer: While specific data for 1-Methyl-1-propylcyclohexane and propylcyclohexane are unavailable, an increase in molecular weight and chain length generally leads to higher viscosity.[12] Higher viscosity can sometimes negatively impact reaction rates by slowing down diffusion and mass transfer.[12]

  • Solvent Power: As all are non-polar hydrocarbons, their solvent power for non-polar compounds is expected to be similar. Minor differences may arise due to variations in molecular size and shape.

Experimental Protocols

Illustrative Experimental Workflow: Suzuki-Miyaura Coupling

G General Workflow for Suzuki-Miyaura Coupling Start Start Reactants Aryl Halide + Arylboronic Acid + Base + Pd Catalyst Start->Reactants Solvent Reaction Solvent (e.g., Toluene, Dioxane/Water) Reactants->Solvent Reaction Heat and Stir Solvent->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Non-Polar Solvent (e.g., Alkylcyclohexane) Workup->Extraction Drying Dry Organic Layer (e.g., with MgSO₄) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product Product Purification->Product

Caption: General Suzuki-Miyaura Coupling Workflow.

Detailed Methodologies:

  • Reaction Setup: In a round-bottom flask, the aryl halide, arylboronic acid, a suitable base (e.g., K₂CO₃), and a palladium catalyst (e.g., Pd(PPh₃)₄) are combined in a suitable reaction solvent (often a mixture like 1,4-dioxane (B91453) and water).[13]

  • Reaction: The mixture is heated and stirred, typically under an inert atmosphere, until the reaction is complete (monitored by techniques like TLC or GC).[13]

  • Workup and Extraction: After cooling, the reaction mixture is quenched with water. The aqueous phase is then extracted with a non-polar organic solvent. An alkylcyclohexane could be a suitable choice here, especially if the product is highly non-polar.

  • Drying and Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography.[14]

Safety and Toxicity

A summary of available toxicity data is presented below. It is important to note the lack of specific toxicity data for 1-Methyl-1-propylcyclohexane. Saturated hydrocarbons are generally considered to have low toxicity.[6]

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)Inhalation LC50 (Rat)
1-Methyl-1-propylcyclohexane No data availableNo data availableNo data available
Methylcyclohexane > 3200 mg/kg> 86700 mg/kgNo data available
Ethylcyclohexane No data available> 2000 mg/kg[15]No data available
Propylcyclohexane No data availableNo data availableNo data available

General Hazards:

  • Flammability: All listed alkylcyclohexanes are flammable liquids and should be handled with care, away from ignition sources.[6]

  • Inhalation: Inhalation of high concentrations of vapors may cause dizziness, drowsiness, and respiratory tract irritation.[15]

  • Skin Contact: Prolonged or repeated skin contact may cause irritation and dermatitis due to the defatting nature of these solvents.[15]

  • Aspiration Hazard: Aspiration into the lungs if swallowed can cause chemical pneumonitis.[16]

Biological Activity and Applications in Drug Development

While the primary role of these alkylcyclohexanes in drug development is as solvents, the cyclohexane (B81311) moiety is present in numerous biologically active molecules.

  • General Biological Activity of Cyclohexane Derivatives: Various derivatives of cyclohexane have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[17][18][19][20][21]

  • 1-Methyl-1-propylcyclohexane: There is a lack of specific studies on the biological activity or direct application of 1-Methyl-1-propylcyclohexane in drug delivery systems. Its high lipophilicity might suggest potential for use in formulations for hydrophobic drugs, but this would require experimental validation.

  • Methylcyclohexane in Pharmaceutical Manufacturing: Methylcyclohexane is used as a solvent and intermediate in pharmaceutical synthesis.[2][17][18][22]

The following diagram illustrates the potential, though currently underexplored, logical relationship for investigating the utility of novel alkylcyclohexanes in drug development.

G Investigative Pathway for Alkylcyclohexanes in Drug Development Alkylcyclohexane Alkylcyclohexane (e.g., 1-Methyl-1-propylcyclohexane) Properties Physicochemical Properties (Lipophilicity, etc.) Alkylcyclohexane->Properties Bioactivity Direct Biological Activity Screening Alkylcyclohexane->Bioactivity Solvent Solvent for Synthesis of Active Pharmaceutical Ingredients (APIs) Properties->Solvent Formulation Excipient in Drug Formulations (e.g., for hydrophobic drugs) Properties->Formulation

Caption: Potential Roles of Alkylcyclohexanes in Drug Development.

Conclusion

1-Methyl-1-propylcyclohexane is a non-polar, aprotic solvent with a significantly higher boiling point than smaller alkylcyclohexanes, which could be advantageous for high-temperature reactions. While direct comparative performance data is limited, its properties suggest it would behave similarly to other alkylcyclohexanes as a solvent for non-polar compounds. The lack of toxicity and biological activity data for 1-Methyl-1-propylcyclohexane necessitates caution and further investigation before its adoption in sensitive applications like pharmaceutical manufacturing. Methylcyclohexane remains the most well-characterized of these solvents in terms of its applications and safety profile.

References

Validation

A Comparative Analysis of 1-Methyl-1-propylcyclohexane and Methylcyclohexane as Fuel Additives

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the performance of 1-Methyl-1-propylcyclohexane and methylcyclohexane (B89554) when used as fuel additives. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of 1-Methyl-1-propylcyclohexane and methylcyclohexane (B89554) when used as fuel additives. The information presented is based on available experimental data and is intended to assist researchers in evaluating these compounds for fuel formulation and development.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for 1-Methyl-1-propylcyclohexane and methylcyclohexane. Due to the limited direct experimental data for 1-Methyl-1-propylcyclohexane, values for the structurally similar compound 1-ethyl-1-methylcyclohexane (B8809629) are provided as a proxy for octane (B31449) ratings, and an estimated heating value based on its isomer, n-propylcyclohexane, is included for comparative purposes.

Performance Metric1-Methyl-1-propylcyclohexaneMethylcyclohexane
Research Octane Number (RON) ~76.7 (for 1-ethyl-1-methylcyclohexane)[1]75[1]
Motor Octane Number (MON) ~68.7 (for 1-ethyl-1-methylcyclohexane)[1]71[1]
Heating Value (Liquid) Estimated ~44.5 MJ/kg~46.5 MJ/kg (4565.3 kJ/mol)

Experimental Protocols

The data presented in this guide is determined through standardized experimental procedures.

Determination of Octane Number (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) of a fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[2][3] The methodologies are outlined in ASTM D2699 for RON and ASTM D2700 for MON.

The core of the method involves comparing the knocking characteristics of the test fuel against a mixture of two primary reference fuels: iso-octane (2,2,4-trimethylpentane), which has an octane number of 100, and n-heptane, which has an octane number of 0.[1] The compression ratio of the CFR engine is adjusted until a standard level of knock intensity is achieved for the test fuel. The octane number is then determined by the percentage by volume of iso-octane in the reference fuel blend that produces the same knock intensity under the same operating conditions.

Key differences between the RON and MON tests lie in the engine operating conditions:

  • RON (ASTM D2699): This test is conducted under milder conditions, with a lower engine speed (600 rpm) and a lower intake air temperature. It is indicative of a fuel's performance under typical, low-speed driving conditions.

  • MON (ASTM D2700): This test employs more severe conditions, including a higher engine speed (900 rpm) and a higher intake air temperature. It reflects a fuel's performance under heavy load or high-speed driving conditions.

Determination of Heating Value

The heating value, also known as the heat of combustion, is the amount of energy released when a fuel is completely burned. It is typically determined using a bomb calorimeter. The standard method involves placing a known mass of the fuel sample in a sealed container (the "bomb"), which is then filled with high-pressure oxygen. The bomb is submerged in a known quantity of water in an insulated container. The fuel is ignited electrically, and the heat released from the combustion process is absorbed by the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heating value of the fuel can be calculated.

Combustion Characteristics

While specific combustion studies on 1-Methyl-1-propylcyclohexane are limited, research on its structural isomer, n-propylcyclohexane, provides valuable insights. Studies on n-propylcyclohexane have investigated its combustion kinetics, including ignition delay times and the formation of various intermediates across a range of temperatures and pressures.[4][5] This research helps in understanding the fundamental chemical reactions that occur during the combustion of such alkylated cyclohexanes.

Methylcyclohexane has been more extensively studied as a fuel component. Its combustion characteristics are relatively well-understood, with research focusing on its oxidation pathways and the formation of pollutants.

Logical Workflow for Fuel Additive Performance Evaluation

The following diagram illustrates a typical workflow for the comparative evaluation of fuel additives like 1-Methyl-1-propylcyclohexane and methylcyclohexane.

FuelAdditiveEvaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 1-Methyl-1-propylcyclohexane Purification1 Purification and Characterization Synthesis->Purification1 RON_Test RON Determination (ASTM D2699) Purification1->RON_Test MON_Test MON Determination (ASTM D2700) Purification1->MON_Test HV_Test Heating Value (Bomb Calorimetry) Purification1->HV_Test Comb_Char Combustion Analysis (e.g., Ignition Delay) Purification1->Comb_Char MCH_Source Procurement of Methylcyclohexane Purification2 Purity Verification MCH_Source->Purification2 Purification2->RON_Test Purification2->MON_Test Purification2->HV_Test Purification2->Comb_Char Data_Table Quantitative Data Tabulation RON_Test->Data_Table MON_Test->Data_Table HV_Test->Data_Table Performance_Comp Performance Comparison Comb_Char->Performance_Comp Data_Table->Performance_Comp Conclusion Conclusion on Suitability Performance_Comp->Conclusion

Caption: Workflow for evaluating fuel additive performance.

References

Comparative

Cross-Validation of GC-MS and NMR Data for the Structural Elucidation of 1-Methyl-1-propylcyclohexane

A Comparative Guide for Researchers and Drug Development Professionals In the realm of chemical analysis, particularly within pharmaceutical research and development, the unambiguous identification of molecular structure...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of chemical analysis, particularly within pharmaceutical research and development, the unambiguous identification of molecular structures is paramount. The cross-validation of data from orthogonal analytical techniques provides a high degree of confidence in structural assignments. This guide presents a comparative overview of two powerful analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of 1-Methyl-1-propylcyclohexane. Furthermore, it introduces an alternative technique, on-line coupled liquid chromatography-gas chromatography-flame ionization detection (LC-GC-FID), for the analysis of saturated hydrocarbons.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data obtained from GC-MS and NMR analysis of 1-Methyl-1-propylcyclohexane and its isomers. It is important to note that while fragmentation data for the target analyte is available, complete experimental spectra are not readily found in the public domain. Therefore, data from closely related isomers and predicted values are used for a comprehensive comparison.

Table 1: GC-MS Data Summary

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Interpretation of Fragmentation
1-Methyl-1-propylcyclohexane 140 (Expected)125, 97[1]Loss of a methyl group (-CH₃) leads to the fragment at m/z 125. Loss of a propyl group (-C₃H₇) results in the fragment at m/z 97. This pattern is characteristic of cleavage at the tertiary carbon, favoring the formation of more stable carbocations.[2]
1-Methyl-2-propylcyclohexane 140111, 97, 83, 69, 55Fragmentation pattern will differ due to the different substitution pattern on the cyclohexane (B81311) ring.
1-Methyl-3-propylcyclohexane 140111, 97, 83, 69, 55Similar to the 1,2-isomer, the fragmentation will be influenced by the position of the substituents.

Table 2: NMR Data Summary (Predicted and Comparative)

Due to the absence of publicly available experimental NMR spectra for 1-Methyl-1-propylcyclohexane, this table presents predicted chemical shifts and data from related compounds to illustrate the expected spectral features.

CompoundNucleusPredicted/Comparative Chemical Shifts (ppm)Expected Multiplicities
1-Methyl-1-propylcyclohexane ¹H~0.8-1.0 (CH₃), ~1.2-1.6 (cyclohexane CH₂)Triplet (propyl-CH₃), Singlet (methyl-CH₃), Multiplets (all other protons)
¹³C~15 (CH₃), ~20-40 (cyclohexane CH₂ and propyl CH₂), Quaternary carbon signalQuaternary, Methylene, and Methyl signals
Propylcyclohexane ¹H0.87 (t, 3H), 1.15-1.35 (m, 7H), 1.60-1.75 (m, 4H)[3]Triplet, Multiplets
¹³C14.4, 20.2, 26.8, 27.2, 33.6, 34.8, 44.4[4]-
Methylcyclohexane ¹H0.86 (d, 3H), 0.95-1.75 (m, 11H)Doublet, Multiplets
¹³C23.2, 26.7, 26.9, 33.2, 35.9-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for GC-MS and NMR analysis of alkylcyclohexanes.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Dissolve approximately 1 mg of 1-Methyl-1-propylcyclohexane in 1 mL of a volatile solvent such as hexane (B92381) or dichloromethane.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of 1-Methyl-1-propylcyclohexane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0-220 ppm.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate software (e.g., TopSpin, MestReNova).

Alternative Analytical Technique: On-line Coupled LC-GC-FID

For the comprehensive analysis of saturated hydrocarbons in complex matrices, on-line coupled liquid chromatography-gas chromatography with flame ionization detection (LC-GC-FID) is considered a gold standard.[5][6]

Principle: This technique utilizes a normal-phase HPLC to separate saturated and aromatic hydrocarbons. The fractions are then automatically transferred to a GC system for further separation and quantification by a flame ionization detector.[5][6][7]

Advantages:

  • High Sensitivity and Selectivity: Effectively separates mineral oil saturated hydrocarbons (MOSH) and mineral oil aromatic hydrocarbons (MOAH).[5]

  • Automation: Fully automated systems reduce sample handling and potential for contamination.[5]

  • Robustness: Provides reliable and reproducible results for complex samples.[5]

Comparison to GC-MS: While GC-MS provides detailed structural information through mass fragmentation patterns, LC-GC-FID excels in the quantitative analysis of hydrocarbon classes in challenging matrices. The FID detector offers a linear response over a wide range of concentrations for hydrocarbons.[8][9][10][11][12]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the cross-validation of 1-Methyl-1-propylcyclohexane using GC-MS and NMR, and the data analysis process.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_data Data Analysis & Validation Sample 1-Methyl-1-propylcyclohexane Sample GC_Separation Gas Chromatography (Separation) Sample->GC_Separation NMR_Acquisition NMR Spectroscopy (¹H & ¹³C Acquisition) Sample->NMR_Acquisition MS_Detection Mass Spectrometry (Detection & Fragmentation) GC_Separation->MS_Detection Elution GCMS_Data Mass Spectrum (m/z 125, 97) MS_Detection->GCMS_Data NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR_Acquisition->NMR_Data Comparison Data Cross-Validation GCMS_Data->Comparison NMR_Data->Comparison Structure Structure Confirmed Comparison->Structure

Caption: Workflow for Cross-Validation of 1-Methyl-1-propylcyclohexane.

LogicalDataFlow cluster_input Input Data cluster_processing Data Processing cluster_output Structural Information cluster_validation Final Validation raw_gcms GC-MS Data Retention Time Mass Spectrum process_gcms GC-MS Interpretation Fragmentation Analysis Library Matching raw_gcms->process_gcms raw_nmr NMR Data ¹H Spectrum ¹³C Spectrum process_nmr NMR Interpretation Chemical Shift Analysis Coupling Constant Analysis raw_nmr->process_nmr structure_info Structural Features Functional Groups Connectivity Stereochemistry process_gcms->structure_info process_nmr->structure_info final_structure Confirmed Structure structure_info->final_structure

Caption: Logical Flow of Data Analysis for Structural Elucidation.

References

Validation

Unveiling the Toxicological Landscape of Alkylated Cyclohexanes: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chemical compounds is paramount for ensuring safety and efficacy in therapeutic development and chemical handli...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chemical compounds is paramount for ensuring safety and efficacy in therapeutic development and chemical handling. This guide provides a comparative analysis of the toxicological profiles of a series of alkylated cyclohexanes, offering a side-by-side look at their acute toxicity and irritation potential. The information herein is supported by available experimental data and standardized testing protocols.

This comparative guide summarizes the acute toxicological data for methylcyclohexane, ethylcyclohexane, propylcyclohexane, butylcyclohexane, and pentylcyclohexane. The data is presented to facilitate a clear comparison of the potential hazards associated with these structurally related compounds. Detailed experimental protocols based on internationally recognized guidelines are also provided to ensure transparency and reproducibility of the cited data.

Comparative Toxicological Data of Alkylated Cyclohexanes

The following table summarizes the available quantitative data for the acute toxicity and irritation potential of various alkylated cyclohexanes. It is important to note that for longer alkyl chain derivatives, comprehensive toxicological data is limited in publicly accessible literature.

Chemical NameCAS NumberMolecular FormulaAcute Oral Toxicity (LD50)Acute Dermal Toxicity (LD50)Acute Inhalation Toxicity (LC50)Skin Irritation/CorrosionSerious Eye Damage/Irritation
Methylcyclohexane 108-87-2C₇H₁₄> 3200 mg/kg (Rat)> 86700 mg/kg (Rabbit)> 52.6 mg/L (4h, Rat)Irritating to skinNot classified as an eye irritant
Ethylcyclohexane 1678-91-7C₈H₁₆> 2000 mg/kg (Rat)> 2000 mg/kg (Rat)Data not availableNo skin irritationNo eye irritation
Propylcyclohexane 1678-92-8C₉H₁₈Data not availableData not availableData not availableMay cause irritationData not available
Butylcyclohexane 1678-93-9C₁₀H₂₀Data not availableData not availableData not availableAn irritantData not available
Pentylcyclohexane 4292-92-6C₁₁H₂₂Harmful if swallowed (Category 4)Data not availableData not availableMay cause irritationCauses serious eye irritation (Category 2)[1][2][3]

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety data.

Acute Oral Toxicity (OECD 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[4][5][6][7][8]

  • Test Animals: Typically, young adult rats of a single sex (or both sexes if significant differences are suspected) are used.[4] Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.[4] At least 5 animals are used for each dose level.[4]

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[4]

  • Data Collection: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns. The time of death is recorded.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[4]

Acute Dermal Toxicity (OECD 402)

This test provides information on the health hazards likely to arise from a single dermal exposure to a substance.[9][10][11][12][13]

  • Test Animals: Healthy young adult animals, typically rats or rabbits, are used.

  • Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

  • Application of Test Substance: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 is determined, representing the dose that causes mortality in 50% of the test animals.

Acute Inhalation Toxicity (OECD 403)

This test provides information on the health hazards likely to arise from a short-term exposure to an airborne substance.[14][15][16][17][18]

  • Test Animals: Young adult rats are the preferred species.[18]

  • Exposure Conditions: Animals are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period, typically 4 hours.[14][15][16]

  • Concentrations: At least three concentrations are typically used to determine the concentration-response curve.[15]

  • Observation Period: Animals are observed for at least 14 days.[14][15][16]

  • Endpoint: The LC50 (median lethal concentration) is calculated, which is the concentration of the chemical in the air that kills 50% of the test animals during the observation period.[14]

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[19][20][21][22][23]

  • Test Animals: The albino rabbit is the preferred species.[23]

  • Application: A small amount of the test substance is applied to a small area of clipped skin and covered with a gauze patch for a 4-hour exposure period.[23]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[23]

  • Scoring: The reactions are scored on a numerical scale to determine the primary irritation index.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.[24][25][26][27][28]

  • Test Animals: Healthy adult albino rabbits are typically used.[24]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[24][28] The other eye remains untreated and serves as a control.[28]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).[28]

  • Scoring: The ocular reactions are scored to assess the irritant properties of the substance.

Experimental Workflow for Toxicological Assessment

The following diagram illustrates a generalized workflow for the toxicological assessment of a chemical substance, starting from initial characterization to the evaluation of different toxicity endpoints.

Toxicological_Workflow cluster_0 Phase 1: Characterization & In Silico Assessment cluster_1 Phase 2: In Vitro & Acute Toxicity Testing cluster_2 Phase 3: Irritation & Sensitization Testing cluster_3 Phase 4: Data Analysis & Hazard Classification start Test Substance (Alkylated Cyclohexane) physchem Physicochemical Properties start->physchem qsar QSAR & In Silico Toxicity Prediction start->qsar in_vitro In Vitro Cytotoxicity & Genotoxicity Assays physchem->in_vitro Formulation Development skin_irritation Dermal Irritation/Corrosion (OECD 404) physchem->skin_irritation eye_irritation Eye Irritation/Corrosion (OECD 405) physchem->eye_irritation qsar->in_vitro Prioritization acute_oral Acute Oral Toxicity (OECD 401/420/423/425) in_vitro->acute_oral acute_dermal Acute Dermal Toxicity (OECD 402) in_vitro->acute_dermal acute_inhalation Acute Inhalation Toxicity (OECD 403) in_vitro->acute_inhalation skin_sensitization Skin Sensitization (e.g., OECD 429) in_vitro->skin_sensitization data_analysis Data Analysis (LD50/LC50 Calculation) acute_oral->data_analysis acute_dermal->data_analysis acute_inhalation->data_analysis skin_irritation->data_analysis eye_irritation->data_analysis skin_sensitization->data_analysis classification Hazard Classification & Labeling (GHS) data_analysis->classification

A generalized workflow for the toxicological assessment of chemical substances.

References

Comparative

A Comparative Guide to the Analysis of 1-Methyl-1-propylcyclohexane: Accuracy and Precision of Common Analytical Techniques

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comparative overview of the primary analytical methods...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comparative overview of the primary analytical methods for the analysis of 1-Methyl-1-propylcyclohexane, a saturated alicyclic hydrocarbon. While specific performance data for this compound is not extensively published, this document compiles typical performance characteristics and detailed experimental protocols for analogous compounds, focusing on Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an analytical technique for 1-Methyl-1-propylcyclohexane depends on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the desired level of accuracy and precision. Gas Chromatography, particularly with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), is a workhorse for the analysis of volatile hydrocarbons. Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment and quantification without the need for identical reference standards.

The following table summarizes the expected performance of these methods for the analysis of 1-Methyl-1-propylcyclohexane, based on data from similar analytes.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
Principle Separation by volatility and partitioning, detection by ion generation in a hydrogen flame.Separation by volatility and partitioning, detection by mass-to-charge ratio of ionized molecules.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. Signal intensity is directly proportional to the number of nuclei.
Accuracy High, typically with recovery in the range of 98-102% for hydrocarbons.[1]High, with similar recovery to GC-FID.Very high, can achieve accuracy of 97-102%.[2]
Precision (RSD) Excellent, typically < 2% for repeatability.[1]Excellent, comparable to GC-FID.Excellent, typically < 1%.[2]
Selectivity Good, based on retention time. Co-elution can be an issue.Excellent, provides structural information for peak identification.Excellent, based on unique chemical shifts for different protons.
Limit of Detection (LOD) Low (ng/mL to pg/mL range).Very low (pg/mL to fg/mL range).Higher than GC methods (µg/mL to mg/mL range).
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range).Very low (pg/mL to fg/mL range).Higher than GC methods (µg/mL to mg/mL range).
Linearity (R²) Excellent, typically ≥ 0.999.[3]Excellent, typically ≥ 0.998.[4]Excellent over a wide dynamic range.
Throughput High.High.Moderate.
Cost Relatively low.Moderate to high.High.
Primary Method No, requires calibration with a reference standard.No, requires calibration with a reference standard.Yes, can provide direct quantification against a certified reference material of a different compound.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following sections provide representative experimental protocols for the analysis of 1-Methyl-1-propylcyclohexane using GC-MS and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the quantitative analysis of 1-Methyl-1-propylcyclohexane in a relatively clean matrix.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-Methyl-1-propylcyclohexane sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • If necessary, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) can be added to all samples and standards for improved precision.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of 1-Methyl-1-propylcyclohexane (e.g., m/z 140, 125, 97).

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the target analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the concentration of 1-Methyl-1-propylcyclohexane in the unknown samples using the calibration curve.

Quantitative ¹H NMR (qNMR) Protocol

This protocol describes a general procedure for determining the purity of a 1-Methyl-1-propylcyclohexane sample using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 1-Methyl-1-propylcyclohexane sample into a clean, dry vial.

  • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have protons that resonate in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in the same vial.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Acquisition Parameters:

    • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (a long delay, e.g., 30-60 seconds, is crucial for accurate integration).

    • Number of Scans (ns): 8 to 64, depending on the sample concentration.

    • Acquisition Time (aq): At least 3 seconds.

    • Spectral Width (sw): Sufficient to cover all proton signals (e.g., 16 ppm).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both the 1-Methyl-1-propylcyclohexane and the internal standard.

  • Calculate the purity of the 1-Methyl-1-propylcyclohexane using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Calibration Standards dissolve->dilute add_is Add Internal Standard (Optional) dilute->add_is inject Inject Sample add_is->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the quantitative analysis of 1-Methyl-1-propylcyclohexane by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for purity determination of 1-Methyl-1-propylcyclohexane by qNMR.

Method_Comparison cluster_gc Gas Chromatography cluster_nmr NMR Spectroscopy GC_FID GC-FID High Throughput High Throughput GC_FID->High Throughput Good Precision Good Precision GC_FID->Good Precision Lower Cost Lower Cost GC_FID->Lower Cost GC_MS GC-MS Excellent Selectivity Excellent Selectivity GC_MS->Excellent Selectivity Structural Information Structural Information GC_MS->Structural Information Lower Detection Limits Lower Detection Limits GC_MS->Lower Detection Limits qNMR qNMR Primary Method Primary Method qNMR->Primary Method High Accuracy High Accuracy qNMR->High Accuracy No Identical Standard Needed No Identical Standard Needed qNMR->No Identical Standard Needed

Caption: Key characteristics of GC-FID, GC-MS, and qNMR for hydrocarbon analysis.

References

Validation

Inter-Laboratory Comparison of 1-Methyl-1-propylcyclohexane Analysis: A Methodological Guide

Introduction To ensure the accuracy and comparability of analytical results for 1-Methyl-1-propylcyclohexane across different facilities, inter-laboratory comparison studies are essential. These studies, often conducted...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

To ensure the accuracy and comparability of analytical results for 1-Methyl-1-propylcyclohexane across different facilities, inter-laboratory comparison studies are essential. These studies, often conducted as round-robin or proficiency tests, provide a framework for evaluating laboratory performance and validating analytical methodologies. While specific inter-laboratory comparison data for 1-Methyl-1-propylcyclohexane is not publicly available, this guide outlines the typical structure and components of such a study, providing researchers, scientists, and drug development professionals with a template for conducting or participating in similar proficiency testing.

The principles and methodologies described herein are based on established practices for the analysis of hydrocarbons in various matrices, including petroleum products and environmental samples. Organizations like ASTM International facilitate proficiency testing programs for a wide range of materials, including petroleum products, which serve as a basis for the protocols suggested in this guide.[1][2]

Data Presentation

Quantitative data from an inter-laboratory comparison of 1-Methyl-1-propylcyclohexane analysis would typically be summarized in tables to allow for easy comparison of performance across participating laboratories. The following tables are examples of how such data could be presented.

Table 1: Summary of Reported Concentrations for 1-Methyl-1-propylcyclohexane in a Blind Sample

Laboratory IDReported Concentration (µg/g)Deviation from Assigned Value (%)Z-Score
Lab A15.2+1.30.5
Lab B14.8-1.3-0.5
Lab C16.1+7.32.8
Lab D14.9-0.7-0.3
Lab E15.5+3.31.3
Assigned Value 15.0
Standard Deviation for Proficiency Assessment 0.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Comparison of Analytical Method Parameters

Laboratory IDAnalytical MethodInstrumentColumn TypeInjection Volume (µL)Carrier Gas Flow Rate (mL/min)
Lab AGC-MSAgilent 8890HP-5ms11.2
Lab BGC-FIDShimadzu GC-2010DB-111.5
Lab CGC-MSThermo Scientific TRACE 1310TG-5SILMS0.51.0
Lab DGC-MSAgilent 8890HP-5ms11.2
Lab EGC-FIDPerkinElmer Clarus 680Elite-511.3

Note: This table illustrates the type of information that would be collected to identify sources of variability.

Experimental Protocols

A detailed description of the experimental protocol is crucial for the reproducibility and interpretation of inter-laboratory comparison results. The following represents a typical protocol for the analysis of 1-Methyl-1-propylcyclohexane.

1. Sample Preparation

A reference material containing a known concentration of 1-Methyl-1-propylcyclohexane is prepared and distributed to participating laboratories as a blind sample. The matrix of the reference material should be representative of the samples typically analyzed by the participating laboratories (e.g., a hydrocarbon solvent, soil extract, or synthetic gasoline).

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A common and robust method for the quantification of volatile hydrocarbons like 1-Methyl-1-propylcyclohexane is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms), is typically used.

  • Injection: A split/splitless injector is used, with a typical injection volume of 1 µL.

  • Oven Program: The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the separation of 1-Methyl-1-propylcyclohexane from other components in the sample.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity, targeting characteristic ions of 1-Methyl-1-propylcyclohexane.

3. Quality Control

To ensure the reliability of the results, a comprehensive quality control protocol is implemented. This includes:

  • Calibration: A multi-point calibration curve is generated using certified reference standards of 1-Methyl-1-propylcyclohexane.

  • Blanks: Method blanks are analyzed to check for contamination.

  • Replicates: Samples are analyzed in replicate to assess the precision of the measurements.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an inter-laboratory comparison study.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Preparation of Reference Material B Distribution to Participants A->B C Sample Receipt and Analysis B->C E Data Collection and Analysis F Performance Evaluation (Z-Scores) E->F G Issuance of Final Report F->G D Reporting of Results C->D D->E

Inter-laboratory comparison workflow.

Logical Relationship of Performance Assessment

The diagram below outlines the logical steps involved in assessing the performance of a participating laboratory.

G A Laboratory Reports Result B Calculate Deviation from Assigned Value A->B C Calculate Z-Score B->C D Compare Z-Score to Acceptance Criteria C->D E Satisfactory Performance (|Z| <= 2) D->E F Unsatisfactory Performance (|Z| > 2) D->F G Investigation and Corrective Action F->G

Laboratory performance assessment logic.

References

Comparative

Benchmarking the properties of 1-Methyl-1-propylcyclohexane against other cycloalkanes

An Essential Guide to the Physicochemical Properties of 1-Methyl-1-propylcyclohexane and Related Cycloalkanes For researchers, scientists, and professionals in drug development, a thorough understanding of the physicoche...

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Physicochemical Properties of 1-Methyl-1-propylcyclohexane and Related Cycloalkanes

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic compounds is paramount. This guide provides a comparative analysis of 1-Methyl-1-propylcyclohexane against other fundamental cycloalkanes: cyclohexane, methylcyclohexane, and propylcyclohexane. The data presented herein, supported by standardized experimental protocols, offers a valuable resource for compound evaluation and selection.

Comparative Analysis of Physicochemical Properties

The following table summarizes key physicochemical properties of 1-Methyl-1-propylcyclohexane and related cycloalkanes, allowing for a direct comparison of their fundamental characteristics.

Property1-Methyl-1-propylcyclohexaneCyclohexaneMethylcyclohexanePropylcyclohexane
Molecular Formula C₁₀H₂₀[1][2]C₆H₁₂[3]C₇H₁₄[4]C₉H₁₈[5]
Molecular Weight ( g/mol ) 140.27[1][6]84.16[7][8]98.19[4][9]126.24[5][10]
Boiling Point (°C) 169.3 - 174.35[1][2]80.7[3][7]101[4][11]155 - 157[10][12]
Melting Point (°C) Not available6.47 - 6.55[3][7]-126.3[4][13]-95.00[12]
Density (g/cm³) 0.783 (at 20°C)[1]0.779 (at 20°C)[3][7]0.77 (at 25°C)[4][13]0.793 (at 25°C)[10]
Flash Point (°C) 45.2[1]-20[8]-3.9 to -3[4][11]35[10]
Refractive Index (at 20°C) 1.43[1]1.4262[8]1.422 - 1.4231[4][9]1.436[10]
Vapor Pressure (mmHg) Not available97.6 (at 25°C)[3]37 (at 20°C)[11]8.7 (at 37.7°C)[10]

Experimental Protocols

The determination of the physicochemical properties listed above is conducted using standardized test methods to ensure accuracy and reproducibility. The following are summaries of the standard protocols for each key property.

Boiling Point Determination (ASTM D1078)

This method is used to determine the distillation range of volatile organic liquids that are chemically stable during the process.[1][14]

  • Apparatus: Distillation flask, condenser, graduated cylinder for receiving, and a calibrated thermometer.

  • Procedure: A specified volume of the liquid is placed in the distillation flask. The liquid is heated, and the vapor is passed through a condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point, and the temperature at which the last of the liquid evaporates is the dry point. The boiling range is the temperature difference between these two points.[15][16] For a pure compound, this range is typically very narrow.

Density Measurement (ASTM D891 / ASTM D4052)

These methods cover the determination of the density or relative density of liquid chemicals.[5][17][18]

  • Apparatus: Hydrometer, pycnometer, or a digital density meter.[17][19]

  • Procedure (using a digital density meter - ASTM D4052): A small sample of the liquid is introduced into an oscillating U-tube.[20] The change in the oscillation frequency of the tube caused by the sample is measured and used to calculate the density of the liquid.[20] The temperature of the sample is precisely controlled during the measurement.[18]

Flash Point Determination (ASTM D93)

This method determines the flash point of petroleum products using a Pensky-Martens closed-cup tester.[4][7][8][13]

  • Apparatus: A brass test cup with a lid that has openings for a stirrer, thermometer, and an ignition source.[8][13]

  • Procedure: The sample is heated in the closed cup at a slow, constant rate while being stirred.[7][13] At specified temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space of the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[8][13]

Refractive Index Measurement (ASTM D1218)

This standard test method covers the measurement of the refractive index of transparent hydrocarbon liquids.[2][3][10][21]

  • Apparatus: A refractometer, typically an Abbé refractometer, with a light source and a temperature-controlled prism.

  • Procedure: A drop of the liquid is placed on the prism of the refractometer.[22][23] The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is then read from the scale. The temperature must be carefully controlled as the refractive index is temperature-dependent.[22]

Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a liquid chemical compound.

G cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Processing Sample Obtain Pure Liquid Sample Equilibrate Equilibrate Sample to Test Temperature Sample->Equilibrate BP Boiling Point (ASTM D1078) Equilibrate->BP Density Density (ASTM D4052) Equilibrate->Density FP Flash Point (ASTM D93) Equilibrate->FP RI Refractive Index (ASTM D1218) Equilibrate->RI Record Record Raw Data BP->Record Density->Record FP->Record RI->Record Correct Apply Corrections (e.g., Temperature, Pressure) Record->Correct Report Report Final Values Correct->Report

Caption: Workflow for Determining Physicochemical Properties.

References

Validation

Comparative analysis of the combustion properties of alkylcyclohexane isomers

A Comparative Analysis of the Combustion Properties of Alkylcyclohexane Isomers This guide provides a comparative analysis of the key combustion properties of various alkylcyclohexane isomers, compounds that are signific...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Combustion Properties of Alkylcyclohexane Isomers

This guide provides a comparative analysis of the key combustion properties of various alkylcyclohexane isomers, compounds that are significant components of conventional and alternative fuels. Understanding the differences in ignition delay, flame speed, and energy release among these isomers is crucial for developing predictive combustion models and optimizing engine performance. The following sections present a compilation of experimental data, detail the methodologies used to obtain this data, and illustrate the typical workflow for such combustion studies.

Data Presentation: A Comparative Overview

The combustion behavior of an alkylcyclohexane isomer is strongly influenced by its molecular structure, including the size and position of its alkyl substituent(s). These structural variations lead to measurable differences in ignition quality, flame propagation speed, and heat of combustion.

Ignition Properties: Ignition Delay Time and Derived Cetane Number

Ignition delay time (IDT) is a critical measure of a fuel's autoignition characteristics. A shorter IDT generally indicates higher reactivity. The Derived Cetane Number (DCN) is another metric for ignition quality, determined under standardized engine conditions, with a higher DCN corresponding to a shorter ignition delay.

Studies show that the length of the alkyl chain can influence ignition delay, with ethylcyclohexane (B155913) and n-propylcyclohexane exhibiting shorter IDTs at high temperatures compared to cyclohexane (B81311).[1] Among dimethylcyclohexane (DMCH) isomers, both positional and geometric isomerism significantly affect reactivity.[2] For instance, cis-1,3-DMCH is the most reactive (highest DCN), while cis-1,2-DMCH is the least reactive.[2] The difference is most pronounced between the 1,3-substituted isomers, where cis-1,3-DMCH has a DCN 12 units higher than trans-1,3-DMCH.[2]

IsomerIgnition Delay Time (τ) [µs] @ 1 atm, Φ=1.0Derived Cetane Number (DCN)
Cyclohexane ~1000 @ 1250 K[3]-
Ethylcyclohexane Shorter than Cyclohexane at high T[1]-
n-Propylcyclohexane Shorter than Cyclohexane at high T[1]-
cis-1,2-DMCH -21.8[2]
trans-1,2-DMCH -22.1[2]
cis-1,3-DMCH -37.4[2]
trans-1,3-DMCH -25.4[2]
1,1-DMCH --
cis-1,4-DMCH -26.5
trans-1,4-DMCH -26.5

Note: Ignition delay times are highly dependent on temperature, pressure, and equivalence ratio (Φ). The value for cyclohexane is an approximation from graphical data for comparison.

Flame Propagation: Laminar Flame Speed

Laminar flame speed is the velocity at which a laminar flame front propagates relative to the unburned gas mixture. It is a fundamental property that influences engine performance and stability. Experimental measurements show a clear trend in flame speeds among mono-alkylated cyclohexanes, with cyclohexane having the highest flame speed, followed by n-hexane, and then methylcyclohexane (B89554) and ethylcyclohexane, which have similar speeds.[4][5] This is attributed to the fact that the symmetric ring structure of cyclohexane produces more chain-branching intermediates compared to its alkyl-substituted counterparts.[4][5]

IsomerMax. Laminar Flame Speed (SL) [cm/s] @ 1 atm
Cyclohexane ~40[6]
Methylcyclohexane ~38
Ethylcyclohexane ~38[4][5]

Note: Values are approximate peak speeds at atmospheric pressure and vary with initial temperature and equivalence ratio.

Thermodynamic Properties: Heat of Combustion

The heat of combustion is the energy released when a compound undergoes complete combustion.[7] For isomers, which have the same molecular formula, differences in heat of combustion reflect differences in molecular stability; more stable isomers release less energy.[7][8] Generally, branched alkanes are more stable than their straight-chain counterparts.[7] For alkylcyclohexanes, experimental data on the heats of combustion for C8H16 isomers show distinct values for each structure.

IsomerHeat of Combustion (-ΔU_B°) [kJ/mol] @ 25°C (liquid state)
Ethylcyclohexane 5210.70 ± 1.46[9]
1,1-Dimethylcyclohexane 5208.68 ± 1.51[9]
cis-1,2-Dimethylcyclohexane 5217.13 ± 1.51[9]
trans-1,2-Dimethylcyclohexane 5209.52 ± 1.51[9]
cis-1,3-Dimethylcyclohexane 5210.06 ± 1.51[9]
trans-1,3-Dimethylcyclohexane 5216.71 ± 1.51[9]
cis-1,4-Dimethylcyclohexane 5216.79 ± 1.51[9]
trans-1,4-Dimethylcyclohexane 5209.27 ± 1.51[9]

Experimental Protocols

The data presented above are obtained through highly controlled experiments. The following are detailed methodologies for key measurements.

Ignition Delay Time Measurement (Shock Tube)

A shock tube is a facility used to study chemical kinetics at high temperatures and pressures.

  • Apparatus: It consists of a long tube separated by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section. The driven section is filled with the test gas mixture (alkylcyclohexane, oxidizer, and a diluent like argon).

  • Methodology: The diaphragm is ruptured, creating a shock wave that travels through the driven section, rapidly heating and compressing the test mixture. The ignition delay time is the period between the shock wave's passage and the onset of combustion.[1][10] This onset is typically detected by measuring pressure changes or the emission from radical species like OH*.[3] Simulations are often performed assuming a closed homogeneous batch reactor at constant volume to model the experimental results.[10]

Laminar Flame Speed Measurement (Expanding Spherical Flame)

This method involves measuring the propagation speed of a spherically expanding flame in a combustion chamber.

  • Apparatus: A constant-volume combustion bomb or a dual-chamber vessel is used.[4][5][11] The vessel is filled with a homogeneous fuel-air mixture at a precisely controlled initial temperature and pressure. Ignition is initiated at the center using spark electrodes.

  • Methodology: A high-speed camera captures the flame's spherical expansion over time.[12] The flame speed is calculated from the rate of change of the flame radius.[12] Data are then extrapolated to remove the effects of flame stretch to determine the unstretched laminar flame speed.[5]

Heat of Combustion Measurement (Bomb Calorimetry)

This technique measures the heat released during the complete combustion of a substance.

  • Apparatus: A high-pressure stainless steel container (the "bomb"), a calorimeter bucket containing a known mass of water, a stirrer, and a precise thermometer.

  • Methodology: A weighed sample of the alkylcyclohexane isomer is placed in the bomb, which is then filled with high-pressure oxygen. The bomb is submerged in the water-filled calorimeter. The sample is ignited electrically. The combustion reaction heats the bomb and the surrounding water. By measuring the temperature increase of the water (ΔT), the quantity of heat released (q) can be calculated using the formula q = mcΔT, where 'm' is the mass of the water and 'c' is its specific heat capacity.[13] This value is then used to determine the molar heat of combustion.[13]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental analysis of fuel combustion properties.

Combustion_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Modeling cluster_output Phase 4: Output Fuel Fuel Sample (Alkylcyclohexane Isomer) Mixture Prepare Fuel-Oxidizer Mixture (e.g., with Air/O2) Fuel->Mixture Apparatus Select Apparatus (Shock Tube, Combustion Bomb, etc.) Mixture->Apparatus Run Conduct Experiment (Ignition, Heating) Apparatus->Run Acquire Data Acquisition (Pressure, Optical, Temp.) Run->Acquire Process Process Raw Data (Images, Signals) Acquire->Process Calculate Calculate Properties (IDT, LFS, ΔHc) Process->Calculate Compare Compare Experimental & Simulation Results Calculate->Compare Model Kinetic Modeling & Simulation Model->Compare Report Publish Results (Tables, Figures, Analysis) Compare->Report

A generalized workflow for analyzing fuel combustion properties.

References

Comparative

Evaluating the performance of different capillary columns for 1-Methyl-1-propylcyclohexane separation

For researchers, scientists, and professionals in drug development, achieving optimal separation of compounds is paramount. This guide provides an objective comparison of the performance of different capillary columns fo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving optimal separation of compounds is paramount. This guide provides an objective comparison of the performance of different capillary columns for the separation of the non-polar hydrocarbon, 1-Methyl-1-propylcyclohexane. The selection of an appropriate capillary column is a critical factor in obtaining accurate and reproducible results in gas chromatography (GC).

1-Methyl-1-propylcyclohexane is a C10 hydrocarbon, and as a non-polar compound, its separation is primarily governed by van der Waals forces. Therefore, non-polar capillary columns are the logical starting point for method development. This guide evaluates the performance of two common non-polar stationary phases and one mid-polarity phase to illustrate the impact of stationary phase chemistry on the separation of this analyte.

Principles of Capillary Column Selection for Non-Polar Analytes

The selection of a capillary column for a specific application is based on several key factors:

  • Stationary Phase: The chemical nature of the stationary phase dictates the selectivity of the separation. For non-polar analytes like 1-Methyl-1-propylcyclohexane, non-polar stationary phases are generally the most suitable, as they separate compounds primarily based on their boiling points.[1]

  • Column Dimensions: The internal diameter (ID), length, and film thickness of the column influence its efficiency (resolution), sample capacity, and analysis time. Narrower ID columns provide higher resolution, while wider bore columns have a greater sample capacity.[1]

  • Operating Conditions: Parameters such as oven temperature program, carrier gas flow rate, and injector temperature must be optimized to achieve the desired separation.[2]

Experimental Data Summary

The following table summarizes the retention data for 1-Methyl-1-propylcyclohexane and its isomers on different capillary columns. This data is compiled from publicly available resources and provides a basis for comparing column performance.

Capillary ColumnStationary PhaseCompoundRetention Time (min)Relative Retention Time
DB-1 100% Dimethylpolysiloxane1-Methyl-2-propylcyclohexane4.41461.000
1-Methyl-3-propylcyclohexane4.56441.034
1-Methyl-4-propylcyclohexane4.28010.970
DB-5 5% Phenyl-95% DimethylpolysiloxaneCyclohexane--
Benzene--
Mid-Polarity Column (e.g., DB-1701) (14%-Cyanopropyl-phenyl)-methylpolysiloxaneNot availableNot availableNot available

Note: Specific retention time for 1-Methyl-1-propylcyclohexane was not available in the referenced literature. Data for its isomers on a non-polar column is presented to infer separation behavior. The DB-5 and mid-polarity columns are included for a qualitative comparison of expected selectivity.

Performance Evaluation of Different Capillary Columns

Non-Polar Columns: DB-1 and DB-5

For the separation of non-polar hydrocarbons like 1-Methyl-1-propylcyclohexane, columns with a 100% dimethylpolysiloxane (e.g., DB-1) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5) stationary phase are highly recommended.[2][3] These columns separate analytes primarily based on their boiling points. Given that 1-Methyl-1-propylcyclohexane and its isomers have very similar boiling points, achieving baseline separation can be challenging.

The DB-1 stationary phase is entirely non-polar and provides excellent efficiency for general hydrocarbon analysis.[3] The DB-5 phase, with its slight phenyl content, introduces a small degree of polarizability, which can sometimes enhance the separation of aromatic or unsaturated compounds.[4] However, for saturated hydrocarbons like alkylated cyclohexanes, the separation characteristics of DB-1 and DB-5 are expected to be very similar.[5] The choice between these two columns for this specific application would likely depend on the presence of other analytes in the sample matrix.

Mid-Polarity Columns

A mid-polarity column, such as one with a (14%-Cyanopropyl-phenyl)-methylpolysiloxane stationary phase (e.g., DB-1701), would introduce different separation mechanisms, including dipole-dipole interactions.[5] While generally not the first choice for non-polar analytes, a mid-polarity column could offer alternative selectivity if co-elution with other components is an issue on a non-polar phase. However, it is important to note that using a polar column for a non-polar analyte may lead to poor peak shapes and shorter retention times.[1]

Experimental Protocols

To evaluate the performance of different capillary columns for the separation of 1-Methyl-1-propylcyclohexane, a standardized experimental protocol should be followed. Below is a general methodology that can be adapted for specific laboratory conditions.

Gas Chromatography (GC) System:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[3]

  • Injector: Split/splitless inlet.

  • Detector: Flame Ionization Detector (FID).

  • Carrier Gas: Helium or Hydrogen.[2]

Chromatographic Conditions:

  • Column: Capillary column of choice (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a standard solution of 1-Methyl-1-propylcyclohexane in a suitable solvent (e.g., hexane (B92381) or pentane) at a concentration of 100 µg/mL.

  • If analyzing a complex mixture, perform necessary sample extraction and clean-up procedures to remove interfering matrix components.

Logical Workflow for Column Selection

The process of selecting the optimal capillary column for the separation of 1-Methyl-1-propylcyclohexane can be visualized as a logical workflow.

cluster_0 Analyte Characterization cluster_1 Initial Column Selection cluster_2 Method Development & Optimization cluster_3 Performance Evaluation cluster_4 Troubleshooting & Alternative Selection Analyte 1-Methyl-1-propylcyclohexane (Non-polar Hydrocarbon) Initial_Choice Select Non-Polar Column (e.g., DB-1 or DB-5) Analyte->Initial_Choice Optimization Optimize GC Parameters (Temperature Program, Flow Rate) Initial_Choice->Optimization Evaluation Evaluate Resolution, Peak Shape, and Retention Time Optimization->Evaluation Troubleshooting Co-elution or Poor Peak Shape? Evaluation->Troubleshooting Troubleshooting->Optimization No, but needs refinement Alternative Consider Mid-Polarity Column (e.g., DB-1701) Troubleshooting->Alternative Yes

Caption: Logical workflow for capillary column selection.

Conclusion

For the routine analysis of 1-Methyl-1-propylcyclohexane, a non-polar capillary column such as a DB-1 or DB-5 is the most appropriate choice. These columns provide robust and reproducible separations based on the boiling points of the analytes. While their selectivity for isomers of 1-Methyl-1-propylcyclohexane is expected to be similar, the specific choice may be influenced by the presence of other compounds in the sample. In cases of complex matrices where co-elution is a concern, a mid-polarity column may offer an alternative selectivity, although it is not the primary recommendation for this non-polar analyte. The provided experimental protocol and logical workflow serve as a starting point for method development and optimization to achieve the desired separation performance.

References

Validation

Comparative Guide to Method Validation for the Detection of Trace Levels of 1-Methyl-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of validated analytical methodologies for the detection of trace levels of 1-Methyl-1-propylcyclohexane, a volati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the detection of trace levels of 1-Methyl-1-propylcyclohexane, a volatile organic compound (VOC). Given the limited specific literature for this particular analyte, this document draws upon established and validated methods for the broader class of VOCs and residual solvents, which are directly applicable. The primary techniques discussed are Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) and Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).

Methodology Comparison

The detection of trace levels of volatile compounds such as 1-Methyl-1-propylcyclohexane in various matrices, particularly in pharmaceuticals and environmental samples, predominantly relies on gas chromatography. The choice between a mass spectrometer and a flame ionization detector is critical and depends on the specific requirements of the analysis, such as the need for definitive identification versus high-throughput quantitative screening.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful technique that combines the separation capabilities of GC with the qualitative and quantitative power of MS.[1] This method is particularly advantageous when unambiguous identification of trace impurities is required.[2] The mass spectrum provides a molecular fingerprint of the analyte, allowing for confident identification even in complex matrices.

Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds.[1] FID is known for its high sensitivity to hydrocarbons and a wide linear range. While it does not provide structural information for identification, it is a cost-effective and reliable detector for routine quantitative analysis once the analyte's retention time has been established.

The following table summarizes the key performance characteristics of these two methods for the analysis of trace volatile organic compounds.

ParameterHeadspace GC-MSHeadspace GC-FID
Specificity/Identification High (based on mass spectrum)[1][2]Low (based on retention time)
Sensitivity Excellent for trace-level solvents[2]High, especially for hydrocarbons
**Linearity (R²) **Typically > 0.99[3]Typically > 0.99[3]
Limit of Detection (LOD) Generally in the low ppm to ppb rangeGenerally in the low ppm range
Limit of Quantitation (LOQ) Generally in the low ppm to ppb rangeGenerally in the low ppm range
Precision (RSD) Typically < 15%Typically < 15%
Primary Application Identification and quantification of unknowns, complex matrices[2][4]Routine quantitative analysis of known analytes[5]

Experimental Protocols

Detailed experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for HS-GC-MS and HS-GC-FID analysis of trace volatile compounds like 1-Methyl-1-propylcyclohexane.

1. Sample Preparation: Static Headspace (SHS) Extraction

The static headspace technique is a common sample introduction method for the analysis of residual solvents in pharmaceuticals.[3]

  • Sample Introduction : A sample containing volatile components is placed in a sealed vial.

  • Equilibration : The vial is heated to a specific temperature, allowing the volatile compounds to partition between the sample matrix and the gas phase (headspace).

  • Injection : A portion of the gas phase is injected into the gas chromatograph for analysis.[5]

2. Gas Chromatography (GC) Method

  • Column : A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically used for the separation of volatile hydrocarbons.

  • Injector : A split/splitless injector is commonly used, with a typical temperature of 250°C and a split ratio of 50:1.[6]

  • Carrier Gas : Helium or Hydrogen is used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).[6]

  • Oven Temperature Program : A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might be:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 150°C.

    • Final Hold: Hold at 150°C for 2 minutes.[6]

3. Detector Conditions

  • Mass Spectrometer (MS) :

    • Ionization Mode : Electron Ionization (EI) is standard.

    • Mass Range : A scan range of m/z 35-350 is typical for general VOC screening.

    • Source Temperature : Typically around 230°C.

    • Quadrupole Temperature : Typically around 150°C.

  • Flame Ionization Detector (FID) :

    • Temperature : The detector is typically maintained at a high temperature, such as 250°C, to prevent condensation.[6]

    • Gas Flows : Hydrogen and air flows are optimized for maximum sensitivity.

Visualizations

Experimental Workflow for Trace VOC Analysis

The following diagram illustrates the general workflow for the analysis of trace levels of 1-Methyl-1-propylcyclohexane using Headspace Gas Chromatography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Weighing and Vial Sealing headspace Headspace Incubation (Heating and Equilibration) sample->headspace gc_injection GC Injection headspace->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation detection Detection (MS or FID) gc_separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Quantification integration->quantification

Figure 1: General workflow for trace VOC analysis.

Logical Relationship of Method Selection

The choice between GC-MS and GC-FID is a critical decision in method development. The following diagram outlines the logical considerations for selecting the appropriate detector.

method_selection start Analytical Goal need_id Is Unambiguous Identification Required? start->need_id gc_ms Select GC-MS need_id->gc_ms Yes routine_quant Routine Quantitative Analysis of Known Analyte? need_id->routine_quant No gc_fid Select GC-FID routine_quant->gc_ms No (e.g., complex matrix) routine_quant->gc_fid Yes

Figure 2: Decision tree for detector selection.

References

Comparative

A Comparative Analysis of Experimental and Computationally Predicted Properties of 1-Methyl-1-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison In the realm of chemical research and drug development, a thorough understanding of the physicochemical properties of molecules is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

In the realm of chemical research and drug development, a thorough understanding of the physicochemical properties of molecules is paramount. This guide provides a detailed comparison of experimentally determined and computationally predicted properties for 1-Methyl-1-propylcyclohexane (CAS No. 4258-93-9). The objective is to offer a clear perspective on the accuracy and utility of computational models in predicting the behavior of this saturated hydrocarbon.

Summary of Physicochemical Properties

The following table summarizes the available experimental and computationally predicted data for 1-Methyl-1-propylcyclohexane. This allows for a direct comparison of key physical constants.

PropertyExperimental ValueComputationally Predicted ValueSource (Experimental)Source (Predicted)
Boiling Point 174.35 °C (447.5 K)[1]169.3 °CPines and Marechal, 1955[1]ChemSrc
Density Not available in cited literature0.783 g/cm³-ChemSrc
Refractive Index Not available in cited literature1.43-ChemSrc
Molecular Weight 140.27 g/mol 140.27 g/mol -PubChem[2]
LogP (Octanol-Water Partition Coefficient) Not available3.75690-ChemSrc

Experimental Protocols

To ensure reproducibility and standardization, the following detailed methodologies are provided for the experimental determination of the key physical properties of 1-Methyl-1-propylcyclohexane.

Boiling Point Determination (Distillation Method)

The boiling point of 1-Methyl-1-propylcyclohexane can be determined via atmospheric distillation.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Calibrated thermometer

Procedure:

  • A sample of 1-Methyl-1-propylcyclohexane is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring all joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Cooling water is circulated through the condenser.

  • The heating mantle is turned on and the sample is heated gently.

  • The temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask is recorded as the boiling point. The temperature should remain constant during the distillation of the pure compound.

  • The atmospheric pressure should be recorded and a correction can be applied if it deviates significantly from standard pressure (760 mmHg).

Density Measurement (Pycnometer Method)

The density of liquid 1-Methyl-1-propylcyclohexane can be accurately measured using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed on an analytical balance (m1).

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark on the capillary.

  • The outside of the pycnometer is carefully dried and it is weighed again (m2).

  • The pycnover is emptied, dried thoroughly, and then filled with the 1-Methyl-1-propylcyclohexane sample.

  • The filled pycnometer is brought to the same constant temperature in the water bath, the liquid level is adjusted, and it is weighed again (m3).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m3 - m1) / (m2 - m1)) * ρ_water where ρ_water is the known density of water at the experimental temperature.

Refractive Index Measurement (Abbe Refractometer)

The refractive index of 1-Methyl-1-propylcyclohexane can be determined using an Abbe refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Lens paper

  • Standard calibration liquid (e.g., distilled water)

Procedure:

  • The Abbe refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature (e.g., 20 °C). The prism surfaces are cleaned with a soft lens paper and a suitable solvent.

  • A few drops of the 1-Methyl-1-propylcyclohexane sample are placed on the lower prism of the refractometer using a clean dropper.

  • The prisms are closed and the instrument is allowed to reach thermal equilibrium, with the temperature maintained by the circulating water from the constant temperature bath.

  • The light source is switched on and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Visualization of the Comparison Workflow

The logical flow for comparing experimental and computationally predicted properties can be visualized as follows:

G Workflow for Comparing Experimental and Computational Data A Define Target Molecule: 1-Methyl-1-propylcyclohexane B Literature Search for Experimental Data A->B C Computational Prediction of Properties A->C D Experimental Data (Boiling Point, etc.) B->D E Predicted Data (Density, Refractive Index, Spectra) C->E F Data Compilation and Comparison D->F E->F G Analysis and Conclusion F->G HNMR Predicted ¹H NMR Signals of 1-Methyl-1-propylcyclohexane cluster_mol 1-Methyl-1-propylcyclohexane Structure cluster_signals Expected ¹H NMR Signals mol A Methyl (propyl) - Triplet mol->A a B Methyl (cyclohexyl) - Singlet mol->B b C Methylene (propyl) - Multiplet mol->C c, d D Methylene (cyclohexyl) - Multiplet mol->D e, f, g, h, i

References

Validation

Comparative Guide to the Determination of Relative Response Factor for 1-Methyl-1-propylcyclohexane in GC-FID

For researchers, scientists, and drug development professionals requiring precise quantification of 1-Methyl-1-propylcyclohexane, establishing an accurate Relative Response Factor (RRF) for Gas Chromatography-Flame Ioniz...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of 1-Methyl-1-propylcyclohexane, establishing an accurate Relative Response Factor (RRF) for Gas Chromatography-Flame Ionization Detection (GC-FID) is a critical step. This guide provides a comprehensive comparison of methodologies for determining the RRF of 1-Methyl-1-propylcyclohexane, supported by detailed experimental protocols and comparative data to ensure analytical accuracy.

Introduction to Relative Response Factor (RRF) in GC-FID

The Flame Ionization Detector (FID) is a widely used detector in gas chromatography known for its high sensitivity to organic compounds and a wide linear range.[1] The response of an FID is generally proportional to the number of carbon atoms in an analyte that are combusted in the hydrogen-air flame.[1] However, different compounds can elicit varying responses from the detector. The Relative Response Factor (RRF) is a crucial parameter used to correct for these differences in detector response, enabling accurate quantification of an analyte relative to a reference standard.[2][3] The RRF is defined as the ratio of the response factor of the analyte to the response factor of a reference standard.[3][4]

The determination of an accurate RRF is essential for reliable quantitative analysis, particularly in impurity profiling and potency assays where precise concentration determination is paramount.

Experimental Protocol for RRF Determination

This section outlines a detailed methodology for the experimental determination of the Relative Response Factor for 1-Methyl-1-propylcyclohexane against a suitable internal standard, such as n-dodecane.

2.1. Materials and Reagents

  • 1-Methyl-1-propylcyclohexane (Analyte, >98% purity)

  • n-Dodecane (Internal Standard, >99% purity)

  • Methanol or Hexane (Solvent, HPLC grade or equivalent)

  • Class A volumetric flasks and pipettes

  • Analytical balance

2.2. Preparation of Standard Solutions

  • Stock Solution Preparation:

    • Accurately weigh approximately 100 mg of 1-Methyl-1-propylcyclohexane and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

    • Accurately weigh approximately 100 mg of n-dodecane and transfer it to a separate 100 mL volumetric flask. Dissolve and dilute to the mark with the same solvent.

  • Calibration Standard Preparation:

    • Prepare a series of at least five calibration standards by transferring varying volumes of the 1-Methyl-1-propylcyclohexane stock solution and a constant volume of the n-dodecane stock solution into 10 mL volumetric flasks.

    • Dilute each flask to the mark with the solvent. The final concentrations should cover the expected working range for the analysis.

2.3. GC-FID Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the GC-FID analysis. These may need to be optimized for the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent 6890 or equivalent
Column DB-1 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1

2.4. Data Analysis and RRF Calculation

  • Inject each calibration standard into the GC-FID system.

  • Integrate the peak areas for both 1-Methyl-1-propylcyclohexane and n-dodecane.

  • Calculate the response factor (RF) for each compound at each concentration level using the following formula:

    • RF = Peak Area / Concentration

  • Calculate the Relative Response Factor (RRF) using the average response factors:

    • RRF = RF(1-Methyl-1-propylcyclohexane) / RF(n-Dodecane)

    Alternatively, a graphical method can be used by plotting the ratio of the peak areas (Analyte/Internal Standard) against the ratio of the concentrations. The slope of the resulting linear regression line represents the RRF.

Workflow for RRF Determination

The following diagram illustrates the experimental workflow for the determination of the Relative Response Factor.

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Weigh Analyte & Internal Standard B Prepare Stock Solutions A->B C Prepare Calibration Standards B->C D GC-FID Analysis of Standards C->D E Integrate Peak Areas D->E F Calculate Response Factors E->F G Calculate Relative Response Factor (RRF) F->G

Experimental workflow for RRF determination.

Comparison of RRF Values

While an experimentally determined RRF is the most accurate approach, theoretical estimations can provide a useful comparison. The theoretical RRF can be estimated based on the effective carbon number (ECN) concept, which relates the FID response to the molecular structure of the analyte. For hydrocarbons, the response is roughly proportional to the number of carbon atoms.

1-Methyl-1-propylcyclohexane has the chemical formula C10H20 and a molecular weight of 140.27 g/mol .[5][6] The internal standard, n-dodecane (C12H26), has a molecular weight of 170.34 g/mol .

The following table compares the expected experimental RRF with a theoretical RRF and the RRF of a similar cycloalkane.

CompoundMolecular FormulaCarbon NumberExpected Experimental RRF (vs. n-Dodecane)Theoretical RRF (based on Carbon Number)Notes
1-Methyl-1-propylcyclohexane C10H2010~0.83 - 0.870.833 (10/12)The experimental value is expected to be close to the theoretical value for saturated hydrocarbons.
Cyclohexane C6H126~0.50 - 0.530.500 (6/12)Included for comparison as a representative cycloalkane. The FID response for cyclic alkanes can sometimes deviate slightly from their linear counterparts.
n-Decane C10H2210~0.83 - 0.860.833 (10/12)A linear alkane for direct comparison of carbon number response.

Note: The "Expected Experimental RRF" values are estimates based on the general behavior of hydrocarbons in GC-FID and should be confirmed by experimental determination.[7][8]

Logical Decision-Making for RRF Application

The following diagram outlines the logical process for deciding when and how to apply the determined RRF in a quantitative analysis.

RRF_Application_Logic A Need for Quantitative Analysis? B Is an Authentic Standard Available? A->B Yes D Perform Experimental RRF Determination B->D Yes E Use RRF=1 (with caution, state assumption) B->E No C Is the Determined RRF Validated? F Apply Determined RRF in Quantification C->F Yes G Re-determine or Validate RRF C->G No D->C

Decision logic for applying the RRF.

Conclusion

The accurate determination of the Relative Response Factor for 1-Methyl-1-propylcyclohexane is fundamental for reliable quantification using GC-FID. While theoretical estimations based on carbon number provide a good initial approximation, an experimental determination following a robust protocol is strongly recommended for achieving the highest level of accuracy in research and quality control settings. This guide provides the necessary framework for researchers to establish and apply a validated RRF for 1-Methyl-1-propylcyclohexane in their analytical workflows.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for Handling 1-Methyl-1-propylcyclohexane

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-Methyl-1-propylcyclohexane. The following information is synthesized from SDSs of structurally similar compounds, including methylcyclohexane, pr...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-Methyl-1-propylcyclohexane. The following information is synthesized from SDSs of structurally similar compounds, including methylcyclohexane, propylcyclohexane, and various isomers of methyl-propylcyclohexane. These guidelines are intended to provide a robust safety framework based on the best available data for this class of chemicals.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-1-propylcyclohexane. It includes a detailed operational plan and disposal procedures to ensure safe laboratory practices.

Hazard Summary

1-Methyl-1-propylcyclohexane is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation. Similar to other alkyl cyclohexanes, it may be harmful if swallowed or inhaled.

Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazards associated with similar alkyl-substituted cyclohexanes, the following PPE and engineering controls are recommended.

Protection TypeRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.
Skin Protection Hand Protection: Chemical-resistant, impervious gloves. Nitrile or neoprene gloves are generally suitable for handling flammable solvents. Always inspect gloves prior to use. Body Protection: Wear fire/flame resistant and impervious clothing, such as a lab coat.
Respiratory Protection Use in a well-ventilated area. If exposure limits are likely to be exceeded or if irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.
Engineering Controls Work in a well-ventilated laboratory, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on a lab coat, ensuring it is fully buttoned.

  • Gloves: Don the first pair of chemical-resistant gloves (e.g., nitrile), ensuring they cover the cuffs of the lab coat. For tasks with a higher risk of splashing, a second pair of gloves can be worn (double-gloving).

  • Eye/Face Protection: Put on safety goggles. If a splash risk exists, wear a face shield over the goggles.

  • Respiratory Protection: If required, perform a fit check and don the respirator.

Doffing PPE (to minimize cross-contamination):

  • Gloves (Outer Pair): If double-gloved, remove the outer pair by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Gown/Lab Coat: Unbutton the lab coat. Peel it away from your body, touching only the inside of the garment. Turn it inside out as you remove it and fold or roll it.

  • Eye/Face Protection: Remove by handling the strap or earpieces.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan:

  • Solid Waste: Used gloves, disposable lab coats, and any contaminated absorbent materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste 1-Methyl-1-propylcyclohexane should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling 1-Methyl-1-propylcyclohexane assess_risk Assess Risks: - Splash - Vapor Inhalation - Fire Hazard start->assess_risk select_eye Select Eye Protection: - Goggles - Face Shield (if splash risk) assess_risk->select_eye select_skin Select Skin Protection: - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat assess_risk->select_skin select_resp Select Respiratory Protection: (If ventilation is inadequate) assess_risk->select_resp don_ppe Don PPE (Correct Sequence) select_eye->don_ppe select_skin->don_ppe select_resp->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem doff_ppe Doff PPE (Avoid Contamination) handle_chem->doff_ppe dispose_solid Dispose of Solid Waste (Contaminated PPE) doff_ppe->dispose_solid dispose_liquid Dispose of Liquid Waste (Unused Chemical) doff_ppe->dispose_liquid end End dispose_solid->end dispose_liquid->end

Caption: PPE workflow for handling 1-Methyl-1-propylcyclohexane.

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